4-Amino-2-mercaptopyrimidine-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2S/c6-3-2(4(9)10)1-7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCCUWZDHQOJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC(=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873570 | |
| Record name | 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-60-5 | |
| Record name | 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2-mercaptopyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-2-mercaptopyrimidine-5-carboxylic acid (CAS: 875-60-5)
Section 1: Core Introduction and Strategic Importance
4-Amino-2-mercaptopyrimidine-5-carboxylic acid, registered under CAS number 875-60-5, is a multifunctional heterocyclic compound of significant interest to the scientific community.[1][2][3] Its pyrimidine core, a fundamental component of nucleic acids, is strategically decorated with three key functional groups: an amino group at the 4-position, a mercapto (thiol) group at the 2-position, and a carboxylic acid at the 5-position. This unique arrangement confers a versatile chemical reactivity and a rich pharmacological potential, making it a valuable building block in medicinal chemistry, drug development, and materials science.
The structural similarity to the naturally occurring nucleobase thiouracil provides a logical starting point for its investigation as a pharmaceutical agent.[1] This guide offers a comprehensive technical overview, synthesizing its physicochemical properties, synthetic routes, key chemical transformations, biological activities, and analytical methodologies for researchers, scientists, and drug development professionals.
Section 2: Physicochemical & Spectroscopic Profile
The compound's utility is fundamentally governed by its chemical and physical properties. A summary is presented below, followed by an analysis of its spectroscopic signature, which is critical for its identification and characterization.
2.1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 875-60-5 | [1][2] |
| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | [1] |
| Molecular Formula | C₅H₅N₃O₂S | [1][2] |
| Molecular Weight | 171.18 g/mol | [1][2] |
| Melting Point | 150–155 °C | [1] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Density | Approximately 1.5 g/cm³ | [1] |
2.2: Spectroscopic Signature Analysis
Characterization of this compound relies on standard spectroscopic techniques. The expected spectral features are dictated by its distinct functional groups.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by the carboxylic acid group. A very broad and strong O-H stretching absorption is expected from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer common to carboxylic acids.[5] This band will likely overlap the N-H stretches of the amino group and the C-H stretches of the pyrimidine ring. A strong carbonyl (C=O) stretching frequency for the dimer is anticipated near 1710 cm⁻¹.[5] The C=N and C=C stretching vibrations of the pyrimidine ring, along with N-H bending, will contribute to the fingerprint region.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : In a suitable deuterated solvent like DMSO-d₆, the most downfield signal will be the carboxylic acid proton, which is highly deshielded and typically appears in the 10–12 ppm region as a broad singlet.[5] The protons of the primary amino group (-NH₂) and the ring N-H would also appear as exchangeable broad signals. The lone aromatic proton on the pyrimidine ring would appear as a sharp singlet.
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum will show five distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The remaining four carbons of the pyrimidine ring will have chemical shifts influenced by their respective substituents (amino, mercapto, and the vinylogous relationship to the nitrogen atoms). Data from structurally similar pyrimidines can be used for comparative assignment.[6][7]
Section 3: Synthesis and Chemical Reactivity
This compound is not just an endpoint but a versatile intermediate. Its synthesis can be achieved efficiently, and its functional groups provide multiple handles for subsequent chemical modifications.
3.1: Recommended Synthetic Protocol: One-Pot Condensation
A robust and efficient method for synthesizing substituted pyrimidines is through a one-pot, multi-component reaction.[8] The following protocol is a logical pathway for the synthesis of the title compound.
Principle: This procedure is based on the condensation reaction of an appropriate β-keto ester equivalent, thiourea, and a formylating agent, driven by a base catalyst.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the cooled sodium ethoxide solution, add ethyl 2-formyl-2-cyanoacetate (or a similar activated precursor) and thiourea. The cyano group will be hydrolyzed to the carboxylic acid in the workup step.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: After completion, cool the mixture to room temperature and carefully neutralize it with an aqueous acid (e.g., acetic acid or dilute HCl) to a pH of 7-8. This step facilitates the precipitation of the crude product and hydrolyzes the ester/nitrile to the carboxylic acid.
-
Isolation and Purification: Filter the resulting solid precipitate, wash with cold water and ethanol, and then dry under vacuum. Recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) will yield the purified this compound.
3.2: Key Chemical Transformations & Synthetic Utility
The true value of this molecule lies in its capacity to serve as a scaffold for more complex structures. The amino, mercapto, and carboxylic acid groups can be selectively targeted for further derivatization.
-
Cyclization Reactions: It is an excellent precursor for fused heterocyclic systems. For instance, condensation with formamide derivatives at elevated temperatures can lead to the formation of pyrimidopyrimidine derivatives.[1]
-
Palladium-Catalyzed Cross-Coupling:
-
Thiol Group Chemistry: The mercapto group is highly reactive. It can be oxidized to form disulfide bridges or alkylated to produce thioethers. Its ability to coordinate with metals is also a key feature.
Caption: Synthetic utility of the core molecule.
Section 4: Applications in Research and Development
The compound's diverse biological activities make it a promising candidate for drug discovery programs.
4.1: Biological Activities
-
Antimicrobial Activity: The molecule has demonstrated both antibacterial and antifungal properties. It has been shown to inhibit the growth of various strains, including notable pathogens like Staphylococcus aureus and Candida albicans.[1]
-
Anticancer Potential: Studies suggest it may possess antitumor effects. The proposed mechanisms include the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[1]
-
Antioxidant Properties: The presence of the mercapto group contributes to its ability to scavenge free radicals. This antioxidant activity suggests a potential role in mitigating diseases related to oxidative stress.[1]
4.2: Hypothesized Mechanism of Action
While specific mechanistic pathways are still under investigation, its structural features allow for logical hypotheses.[1] As a pyrimidine analog, it could act as an antimetabolite, interfering with nucleic acid synthesis. The thiol group is a potent nucleophile and metal chelator, suggesting it could inhibit metalloenzymes or enzymes with critical cysteine residues in their active sites.
Caption: Hypothesized enzyme inhibition mechanism.
Section 5: Analytical Methodologies
Accurate quantification in biological matrices is essential for preclinical and clinical development. A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard.
5.1: Protocol for Quantitative Analysis in Plasma
Principle: This method utilizes protein precipitation for sample cleanup, followed by chemical derivatization to enhance chromatographic retention and ionization efficiency, and finally quantification by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Chemical Derivatization (Optional but Recommended): To improve reversed-phase LC performance, derivatize the carboxylic acid.
-
Reconstitute the dried extract in 50 µL of anhydrous acetonitrile.
-
Add a coupling agent (e.g., EDC/NHS) to activate the carboxylic acid.[9]
-
Add a derivatizing agent that introduces a hydrophobic and easily ionizable tag.[9]
-
Incubate the reaction at an elevated temperature (e.g., 60°C) for 60 minutes.[9]
-
-
Final Sample Preparation: Cool the sample, evaporate the solvent, and reconstitute in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
LC System: UHPLC system with a C18 reversed-phase column.
-
Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use MRM to monitor a specific precursor-to-product ion transition for the analyte and the internal standard, ensuring high selectivity and sensitivity.
-
Caption: Workflow for quantitative LC-MS/MS analysis.
Section 6: Safety and Handling
As a laboratory chemical with undocumented long-term toxicity, this compound must be handled with appropriate caution.[1]
-
Hazards: It is considered a potential skin, eye, and respiratory irritant.[1] The mercapto group can be particularly irritating upon contact.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Section 7: References
-
This compound ethyl ester. ChemBK. [Link]
-
4-Amino-2-mercaptopyrimidine-5-carbonitrile | C5H4N4S | CID 2822202. PubChem. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central. [Link]
-
One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Science. [Link]
-
4-Amino-2-mercaptopyrimidine. Georganics. [Link]
-
Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PubMed Central. [Link]
-
Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
-
Amino Acids in the Development of Prodrugs. MDPI. [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
774-07-2 ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate. HENAN SUNLAKE ENTERPRISE CORPORATION. [Link]
Sources
- 1. Buy this compound | 875-60-5 [smolecule.com]
- 2. 875-60-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 875-60-5 [chemicalbook.com]
- 4. 774-07-2 ETHYL 4-AMINO-2-MERCAPTOPYRIMIDINE-5-CARBOXYLATE, CasNo.774-07-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-AMINO-2-MERCAPTOPYRIMIDINE(333-49-3) 13C NMR spectrum [chemicalbook.com]
- 7. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 4-Amino-2-mercaptopyrimidine-5-carboxylic acid: Properties, Reactivity, and Applications
Introduction
4-Amino-2-mercaptopyrimidine-5-carboxylic acid is a multifunctional heterocyclic compound built upon a pyrimidine scaffold. Its structure, featuring an amino group at the 4-position, a mercapto (or thione) group at the 2-position, and a carboxylic acid at the 5-position, makes it a molecule of significant interest in medicinal chemistry and materials science. As a thiouracil derivative, it shares a structural resemblance with naturally occurring nucleobases and clinically relevant drugs, such as the antithyroid agent propylthiouracil.[1][2] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and biological significance, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Properties
The unique arrangement of functional groups in this compound dictates its physical and chemical behavior.
General Properties
A summary of the fundamental physicochemical properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | [1] |
| CAS Number | 875-60-5 | [1] |
| Molecular Formula | C₅H₅N₃O₂S | [1] |
| Molecular Weight | 171.18 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 150–155 °C | [1] |
| Density | ~1.5 g/cm³ | [1] |
| Solubility | Soluble in water and polar solvents; less soluble in non-polar solvents. | [1] |
Tautomerism: The Thione-Thiol Equilibrium
A critical aspect of the chemistry of 2-mercaptopyrimidines is their existence in a tautomeric equilibrium between the thiol and thione forms.[3] For this compound, this equilibrium lies between the 2-mercapto (thiol) form and the 2-thione form.
Caption: Thione-thiol tautomerism of the subject compound.
Quantum mechanical and spectroscopic studies have demonstrated that for 2-mercaptopyrimidines, the tautomeric equilibrium is highly dependent on the environment.[4][5] In the gas phase or in dilute solutions of non-polar solvents, the aromatic thiol form tends to predominate.[3] However, in polar solvents like water and ethanol, and in the solid state, the thione form is significantly favored.[3][5][6] This shift is attributed to the greater polarity of the thione tautomer and its ability to form strong hydrogen-bonded dimers and solvated species.[6] This property is fundamental to understanding its reactivity and biological interactions.
Spectroscopic Profile
The structural features of this compound give rise to a characteristic spectroscopic signature.
-
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, one would expect to see a singlet for the C6-H proton on the pyrimidine ring. Additionally, broad, exchangeable signals corresponding to the protons of the amino (-NH₂), thiol/amide (-SH/-NH), and carboxylic acid (-COOH) groups would be present.
-
¹³C NMR Spectroscopy: The spectrum would display five distinct carbon signals. The C=S carbon of the thione tautomer is expected to appear significantly downfield.[7] Other signals would correspond to the four sp² carbons of the pyrimidine ring and the carbonyl carbon of the carboxylic acid group.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Characteristic absorption bands would include:
-
N-H stretching: Broad bands for the amino group.
-
O-H stretching: A very broad band for the carboxylic acid hydroxyl group.
-
C=O stretching: A strong absorption for the carboxylic acid carbonyl group.
-
C=S stretching: A band characteristic of the thione group.
-
C=N and C=C stretching: Absorptions corresponding to the pyrimidine ring.
-
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of 171.18 g/mol .[1]
Chemical Reactivity and Synthetic Utility
The molecule's three distinct functional groups (amino, mercapto/thione, and carboxylic acid) serve as reactive handles, making it a versatile building block for more complex structures. The reactivity at each site can often be controlled by judicious choice of reaction conditions.
Caption: Reactivity map of the core functional groups.
Reactions at the Mercapto/Thione Group
The sulfur atom is highly nucleophilic and is the primary site for alkylation and related reactions.
-
Nucleophilic Substitution: The mercapto group readily participates in nucleophilic substitution reactions, allowing for the straightforward synthesis of various S-substituted derivatives.[1]
-
Condensation Reactions: It can react with electrophiles like aldehydes or ketones to form fused ring systems, such as thiazolidine derivatives.[1]
Reactions at the Amino Group
The amino group at C4 behaves as a typical aromatic amine, acting as a potent nucleophile.
-
Buchwald-Hartwig Amination: This group can undergo palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides to form new C-N bonds, a crucial transformation in modern medicinal chemistry.[1]
-
Cyclization and Fused Heterocycle Formation: The amino group is key to building fused heterocyclic systems. For instance, reaction with formamide derivatives at high temperatures can lead to the formation of pyrimidopyrimidines, a scaffold found in many biologically active molecules.[1]
Reactions at the Carboxylic Acid Group
The carboxylic acid group exhibits typical reactivity, serving as a proton donor and a precursor to various derivatives.[8]
-
Acid-Base Reactions: As an acid, it readily donates a proton.[1] This property is critical for its solubility in aqueous bases and its ability to form salts. The introduction of a carboxylic acid function is a common strategy to improve the water solubility of drug candidates.[9]
-
Esterification and Amide Formation: The carboxylic acid can be converted to esters or amides through condensation reactions with alcohols or amines, respectively.[10] These transformations are fundamental for creating prodrugs or modifying the pharmacokinetic properties of a lead compound.[11]
Synthesis Methodologies
Several synthetic routes to this compound and its derivatives have been established, often relying on the cyclocondensation of three-component systems.
Sources
- 1. Buy this compound | 875-60-5 [smolecule.com]
- 2. Thiouracil: Comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-AMINO-2-MERCAPTOPYRIMIDINE(333-49-3) 13C NMR [m.chemicalbook.com]
- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. jackwestin.com [jackwestin.com]
- 11. mdpi.com [mdpi.com]
Biological activity of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid
An In-Depth Technical Guide to the Biological Activity of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including the pyrimidine core substituted with amino, mercapto, and carboxylic acid groups, make it a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound and its derivatives, with a focus on its antimicrobial, anticancer, and enzyme inhibitory potential. Detailed experimental protocols and structure-activity relationship insights are provided to aid researchers in their exploration of this promising molecule.
Chemical and Physical Properties
This compound, also known by its IUPAC name 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid, is a solid organic compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 875-60-5 | [1] |
| Molecular Formula | C5H5N3O2S | [1] |
| Molecular Weight | 171.18 g/mol | [1] |
| Melting Point | 150–155 °C | [1] |
| Density | Approximately 1.5 g/cm³ | [1] |
| Solubility | Soluble in water and polar solvents, less soluble in non-polar solvents. | [1] |
| Appearance | Solid | [2] |
Synthesis and Characterization
The synthesis of this compound can be achieved through several routes, including the condensation of appropriate starting materials in a one-pot synthesis or through the hydrolysis of its ester derivatives.[1] The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex heterocyclic systems.[1]
General Synthesis Workflow
A common approach to synthesizing pyrimidine derivatives involves a multi-component condensation reaction. The following diagram illustrates a generalized workflow.
Sources
4-Amino-2-mercaptopyrimidine-5-carboxylic acid derivatives in medicinal chemistry
An In-Depth Technical Guide to 4-Amino-2-mercaptopyrimidine-5-carboxylic Acid Derivatives in Medicinal Chemistry
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of this compound and its derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthetic strategies, diverse biological activities, and critical structure-activity relationships that make this scaffold a compelling starting point for drug discovery and development professionals.
The this compound Scaffold: A Privileged Core
The pyrimidine ring is a fundamental building block in nature, most notably as a component of nucleic acids. This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry. The this compound core, with its distinct arrangement of functional groups—an amino group, a mercapto (thiol) group, and a carboxylic acid—offers a rich platform for chemical modification and biological interaction.[1][2]
The strategic placement of these groups imparts a unique combination of reactivity and potential for non-covalent interactions:
-
The Amino Group: Acts as a hydrogen bond donor and a nucleophile, crucial for engaging with biological targets.
-
The Mercapto Group: A highly reactive nucleophile and a key player in metal coordination, it also contributes to antioxidant properties through its ability to scavenge free radicals.[1]
-
The Carboxylic Acid Group: Functions as a hydrogen bond donor/acceptor and can form salt bridges, significantly influencing solubility and receptor binding.
This trifecta of functionality allows for extensive derivatization, enabling the fine-tuning of physicochemical properties and biological activity, leading to compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][3]
Synthetic Pathways and Derivatization Strategies
The versatility of the this compound scaffold begins with its synthesis. Several efficient methods exist, with one-pot, multi-component reactions being particularly favored for their atom economy and procedural simplicity.
Core Synthesis: A General Protocol
A common and effective approach involves the condensation of an aromatic aldehyde, a compound with an active methylene group (like malononitrile or ethyl cyanoacetate), and thiourea. This method allows for the direct construction of the substituted pyrimidine ring.[2]
Experimental Protocol: One-Pot Synthesis of a 4-Aryl-6-amino-5-cyano-2-mercaptopyrimidine
This protocol is adapted from established three-component condensation reactions.[2]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the selected aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and thiourea (1.1 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as potassium carbonate or piperidine, to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or DMF/water) can be performed for further purification.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.
Strategies for Derivatization
The true power of this scaffold lies in the selective modification of its functional groups to explore chemical space and optimize biological activity.
-
S-Alkylation: The mercapto group is readily alkylated via nucleophilic substitution, allowing for the introduction of a wide variety of side chains.[1]
-
N-Acylation/Amination: The amino group can be acylated or used in more advanced C-N bond-forming reactions like the Buchwald-Hartwig amination to introduce aryl or heteroaryl substituents.[1]
-
Carboxylic Acid Modification: The carboxylic acid can be converted to esters or amides, which can dramatically alter the compound's polarity, cell permeability, and target engagement.
-
Ring Arylation: For further complexity, the pyrimidine ring itself can be functionalized. This often requires prior halogenation, followed by palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to introduce new aryl groups.[1]
Caption: General workflow for synthesis and derivatization.
Diverse Biological Activities and Therapeutic Frontiers
Derivatives of this compound have been investigated for a wide array of therapeutic applications, with the most promising results seen in oncology and microbiology.
Anticancer Activity
Numerous studies have highlighted the potential of these compounds as anticancer agents, acting through mechanisms that include the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[1][4]
A study focusing on 6-amino-5-cyano-2-thiopyrimidine derivatives revealed potent activity against leukemia cell lines.[4] The structure-activity relationship (SAR) indicated that anticancer efficacy was correlated with the lipophilicity and electronic properties of substituents on an appended aryl ring.[4] Specifically, compounds with electron-withdrawing groups, such as dichlorophenyl substituents, demonstrated superior activity.
| Compound ID | Substituent (Aryl Ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1c | 2,4-Dichlorophenyl | Leukemia | Data not specified, but ranked highest activity | [4] |
| 1b | 4-Chlorophenyl | Leukemia | Data not specified, ranked moderate activity | [4] |
| 1a | 4-(Dimethylamino)phenyl | Leukemia | Data not specified, ranked lowest activity | [4] |
| 2d | 5-(4-methoxyphenyl)-7-(4-nitrophenyl) | A549 (Lung) | < 50 µM | [5] |
Note: The specific IC₅₀ values for compounds 1a-c were not provided in the abstract, but their relative activity was clearly stated.[4]
Antimicrobial Properties
The scaffold has also demonstrated notable antibacterial and antifungal properties.[1] Research suggests efficacy against various pathogens, including Staphylococcus aureus and Candida albicans.[1]
The mechanism of action can involve the inhibition of essential microbial enzymes. For instance, pyrimidine derivatives have been designed to target 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an enzyme in the methylerythritol phosphate (MEP) pathway.[6] This pathway is crucial for isoprenoid biosynthesis in many bacteria but is absent in humans, making it an attractive target for developing selective antibacterial agents.[6]
Antioxidant and Anti-inflammatory Potential
The presence of the mercapto group is a key contributor to the antioxidant activity observed in these compounds.[1] It can scavenge free radicals, potentially offering protection against oxidative stress, a pathological process implicated in numerous diseases. Furthermore, some pyrimidinecarboxamide derivatives have been specifically investigated for their use as anti-inflammatory agents.[3]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. For this class of pyrimidines, several key SAR trends have emerged.
-
Substitution on the Aryl Ring: As seen in the anticancer studies, the nature of the substituent on an aryl moiety attached to the pyrimidine core is critical. Electron-withdrawing groups (e.g., halogens) tend to enhance anticancer activity, while electron-donating groups (e.g., dimethylamino) may reduce it. This suggests that electronic effects and lipophilicity play a major role in target interaction or cell permeability.[4]
-
The Carboxylic Acid Moiety: While the free acid is important for some interactions, converting it to an ester or amide can improve properties like cell membrane penetration. For example, replacing a carboxylic acid with an ethyl ester has been shown to be a viable modification in derivatives targeting bacterial enzymes.[6]
-
The Mercapto Group: Derivatization at the sulfur atom is a common strategy to modulate activity. The size and nature of the S-alkyl group can influence binding affinity and specificity for the target enzyme or receptor.
Caption: Key structure-activity relationships (SAR).
In Vitro Evaluation: A Protocol for Cytotoxicity Assessment
Once a library of derivatives has been synthesized, they must be evaluated for biological activity. The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold is a validated and highly promising starting point for the development of novel therapeutics. Its synthetic tractability and the diverse biological activities of its derivatives, particularly in oncology and infectious diseases, ensure its continued relevance in medicinal chemistry.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects.
-
Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better in vivo efficacy.
-
Expansion of Therapeutic Applications: Exploring the potential of these derivatives against other disease targets, such as viral infections or neurodegenerative disorders.
-
Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to rapidly explore a vast chemical space around the core scaffold to identify new hits with enhanced potency and selectivity.
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to innovate and advance the development of this potent class of molecules into next-generation therapies.
References
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & Al-Sanea, M. M. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC - PubMed Central. Retrieved from [Link]
-
Di Sarno, V., Marfe, G., Iannuzzi, M., Romagnoli, R., Baraldi, P. G., & Sinicropi, M. S. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. PubMed. Retrieved from [Link]
-
Gouda, M. A., Eldien, H. F., Girgis, A. S., & Al-Hussain, S. A. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Retrieved from [Link]
-
Patil, S., Jadhav, S., & Vanbhule, P. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Open. Retrieved from [Link]
-
ChemBK. (2024). This compound ethyl ester. Retrieved from [Link]
-
Al-Zoubi, R. M., Al-Subeh, S. M., Al-Masri, H. S., & Al-Adhami, A. J. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Retrieved from [Link]
-
Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. NIH. Retrieved from [Link]
-
Stratton, C. F., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PMC - NIH. Retrieved from [Link]
Sources
- 1. Buy this compound | 875-60-5 [smolecule.com]
- 2. benthamopen.com [benthamopen.com]
- 3. chiralen.com [chiralen.com]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 6. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 4-Amino-2-mercaptopyrimidine-5-carboxylic Acid Analogs as Modulators of Disease Pathways
For Immediate Release
[City, State] – January 17, 2026 – In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a cornerstone of medicinal chemistry, lending its versatile structure to a multitude of therapeutic agents. Among these, 4-Amino-2-mercaptopyrimidine-5-carboxylic acid and its analogs are emerging as a promising class of compounds with a diverse pharmacological profile. This technical guide offers an in-depth exploration of the potential therapeutic targets of these analogs, providing a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their biological activity, supported by experimental evidence, and provide detailed protocols for target validation, fostering further investigation into this compelling chemical space.
The Versatile Scaffold: An Introduction to this compound
The this compound core is a privileged structure in drug design. It features a pyrimidine ring substituted with an amino group, a mercapto (thiol) group, and a carboxylic acid moiety. This unique combination of functional groups provides multiple points for chemical modification, allowing for the synthesis of a diverse library of analogs with fine-tuned biological activities. The inherent reactivity of the thiol group, the hydrogen bonding capabilities of the amino and carboxylic acid groups, and the overall electronic properties of the pyrimidine ring contribute to its ability to interact with a variety of biological targets.[1] Preliminary studies have indicated a broad spectrum of biological activities for this class of compounds, including antimicrobial, antioxidant, and anticancer effects, often linked to their ability to inhibit specific enzymes.[1][2]
Key Therapeutic Targets and Mechanisms of Action
The therapeutic potential of this compound analogs stems from their ability to modulate the activity of key proteins involved in disease pathogenesis. This section will explore some of the most promising therapeutic targets identified to date.
Dihydrofolate Reductase (DHFR): A Gateway to Antiproliferative and Antimicrobial Activity
Biological Rationale: Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids. Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for both anticancer and antimicrobial therapies.[3][4][5]
Evidence for Inhibition by Pyrimidine Analogs: The pyrimidine scaffold is a well-established pharmacophore for DHFR inhibitors.[3][4][5] Numerous studies have demonstrated that 2,4-diaminopyrimidine derivatives can act as potent DHFR inhibitors.[4] While direct studies on this compound are limited, its structural similarity to known DHFR inhibitors suggests a high potential for activity. Nonclassical, lipid-soluble antifolates containing a pyrimidine ring have been shown to exhibit potent enzyme inhibition with IC50 values in the nanomolar range.[4] For instance, certain 2,4-diamino-5-(2'-arylpropargyl)pyrimidine derivatives have demonstrated potent human DHFR inhibition.[4] Furthermore, some pyrazolo[3,4-d]pyrimidine analogues have shown considerable DHFR inhibition with IC50 values less than 1 µM, surpassing the potency of the established drug methotrexate in some cases.[6]
Signaling Pathway:
Caption: Inhibition of DHFR by pyrimidine analogs blocks DNA synthesis.
Lipoxygenase (LOX): Targeting Inflammation and Oxidative Stress
Biological Rationale: Lipoxygenases (LOX) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of pro-inflammatory lipid mediators such as leukotrienes and lipoxins. The 5-lipoxygenase (5-LOX) pathway, in particular, is a key player in inflammatory responses and has been implicated in various inflammatory diseases and some cancers.
Evidence for Inhibition by Pyrimidine Derivatives: Several studies have highlighted the potential of pyrimidine derivatives as potent LOX inhibitors.[2][7][8][9] For example, certain pyrido[2,3-d]pyrimidine derivatives have shown significant inhibitory activity against soybean lipoxygenase, a commonly used model for human 5-LOX, with IC50 values in the micromolar range (e.g., 42 µM and 47.5 µM).[2][8] More impressively, some novel piperidine pyrimidine cinnamic acid amides have been identified as highly potent LOX inhibitors, with IC50 values as low as 1.1 µM.[7][9] Molecular docking studies support these findings, suggesting that the pyrimidine core can effectively interact with the active site of the LOX enzyme.[7][10]
Signaling Pathway:
Caption: LOX inhibition by pyrimidine analogs reduces pro-inflammatory mediators.
Protein Kinases: A Broad Front in Anticancer Therapy
Biological Rationale: Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and survival, by phosphorylating specific protein substrates. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Evidence for Inhibition by Pyrimidine Analogs: The pyrimidine scaffold is a common feature in many clinically approved kinase inhibitors. Various aminopyrimidine derivatives have been investigated as inhibitors of several cancer-related kinases:
-
Insulin-like Growth Factor 1 Receptor (IGF1R) and Src Kinase: A series of 4-aminopyrazolo[3,4-d]pyrimidine-based compounds have been developed as dual inhibitors of IGF1R and Src, two kinases involved in non-small cell lung cancer (NSCLC) progression. One such compound, LL28, effectively suppressed the activation of both kinases and induced apoptosis in NSCLC cell lines.[11]
-
Aurora Kinases and Polo-like Kinases (PLKs): These are serine/threonine kinases that play a critical role in mitosis. Many potent inhibitors of Aurora kinases and PLKs feature 2-aminopyrimidine, 2,4-diaminopyrimidine, and 4-aminopyrimidine scaffolds, with some exhibiting IC50 values in the nanomolar range.[12]
-
Epidermal Growth Factor Receptor (EGFR): Thienopyrimidine derivatives, which are structurally related to the core topic, have been developed as potent inhibitors of EGFR and its family member HER2, with some compounds showing IC50 values in the nanomolar range against breast cancer cell lines.[13]
Quantitative Data on Kinase Inhibition by Pyrimidine Analogs:
| Compound Class | Target Kinase(s) | IC50 Value | Cell Line | Reference |
| 4-Aminopyrazolo[3,4-d]pyrimidines | IGF1R/Src | Not specified | NSCLC | [11] |
| 2-Aminopyrimidine derivatives | Aurora A/B Kinase | 0.0012 µM / 0.00037 µM | - | [12] |
| 4-Amino-thieno[2,3-d]pyrimidines | Tie-2 | 0.07 µM | - | [13] |
| 5-Arylthieno[2,3-d]pyrimidines | EGFR-TK | 9.1 nM | MCF-7 | [13] |
| 2,4-Diaminopyrimidine derivatives | - | 1.98 µM - 5.52 µM | A549, HCT-116, PC-3, MCF-7 | [14] |
Experimental Protocols for Target Validation
To rigorously validate the therapeutic potential of this compound analogs, a series of well-defined experimental workflows are essential.
In Vitro Enzyme Inhibition Assays
Workflow for DHFR Inhibition Assay:
Caption: Spectrophotometric assay workflow for determining DHFR inhibition.
Detailed Protocol for DHFR Inhibition Assay:
-
Reagents and Materials:
-
Recombinant human DHFR enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DHF (Dihydrofolic acid)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of the assay buffer to all wells.
-
Add 10 µL of the diluted test compounds, positive control, or DMSO (for the vehicle control) to the respective wells.
-
Add 20 µL of a solution containing recombinant DHFR and NADPH to each well to a final concentration of, for example, 10 nM DHFR and 100 µM NADPH.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of DHF solution (e.g., final concentration of 50 µM) to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Assays for Anticancer Activity
Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for assessing the cytotoxic effects of compounds on cancer cells.
Detailed Protocol for MTT Assay:
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 48 to 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The evidence presented in this guide strongly suggests that analogs derived from this core structure have the potential to modulate key enzymes and signaling pathways implicated in cancer, inflammation, and infectious diseases. The identified targets, including DHFR, LOX, and various protein kinases, offer clear avenues for further investigation.
Future research should focus on synthesizing and screening a broader library of these analogs to establish robust structure-activity relationships for each target. In-depth mechanistic studies, including enzyme kinetics, X-ray crystallography of compound-target complexes, and comprehensive cellular and in vivo studies, will be crucial to advancing the most promising candidates toward clinical development. The versatility of the this compound core, combined with a rational, target-based drug design approach, holds significant promise for addressing unmet medical needs.
References
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI. [Link]
-
Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. PMC. [Link]
-
2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Derivatives as New Nonclassical Antifolates for Human Dihydrofolate Reductase Inhibition. (2010). PubMed. [Link]
-
Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). PubMed Central. [Link]
-
Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. (2022). PubMed. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. [Link]
-
Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). PubMed. [Link]
-
(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. [Link]
-
(PDF) Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. ResearchGate. [Link]
-
Targeting dihydrofolate reductase: Design, synthesis and biological evaluation of novel 6-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolates and as potential antitumor agents. ResearchGate. [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d]pyrimidine derivatives. (2024). PubMed. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). PMC - PubMed Central. [Link]
-
Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent with minimal toxicity. (2018). PubMed. [Link]
-
Structure‐activity relationship for antiproliferative activity.. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). [Link]
-
Structure of our previously reported anticancer aminopyrimidine derivative RDS 3442 (1a).. ResearchGate. [Link]
-
Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2025). PMC - NIH. [Link]
-
New Anticancer Agents: Structure-Activity Relationships. ResearchGate. [Link]
-
4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. (2007). PubMed. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). MDPI. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
-
Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase. (2006). PubMed. [Link]
-
Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (2015). PubMed. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. [Link]
-
Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. (2019). PMC - NIH. [Link]
Sources
- 1. Buy this compound | 875-60-5 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent with minimal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]
- 14. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold: A Technical Guide to 4-Amino-2-mercaptopyrimidine-5-carboxylic Acid in Drug Design
Foreword: Unveiling the Potential of a Privileged Structure
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, diverse functionalization potential, and inherent biological relevance is perpetual. The pyrimidine ring, a cornerstone of nucleic acids, is a quintessential "privileged structure," frequently appearing in a vast array of therapeutic agents.[1][2] Within this family, 4-amino-2-mercaptopyrimidine-5-carboxylic acid stands out as a particularly compelling scaffold. Its trifunctional nature—an amino group, a reactive thiol, and a carboxylic acid—presents a rich canvas for chemical modification, enabling the exploration of vast chemical space to address a multitude of therapeutic targets.
This guide provides an in-depth technical exploration of the this compound core. We will dissect its synthesis, explore its chemical reactivity as a scaffold, and delve into its proven applications in the design of targeted therapeutic agents, particularly in the realms of oncology and infectious diseases. The methodologies and insights presented herein are curated to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile molecular building block.
The Core Scaffold: Physicochemical Properties and Synthesis
A thorough understanding of the foundational scaffold is paramount before its application in a drug discovery campaign.
Physicochemical Characteristics
The this compound molecule is a stable, solid compound with the following key properties:
| Property | Value | Source |
| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | Smolecule[3] |
| CAS Number | 875-60-5 | Smolecule[3] |
| Molecular Formula | C₅H₅N₃O₂S | Smolecule[3] |
| Molecular Weight | 171.18 g/mol | Smolecule[3] |
| Melting Point | 261-263 °C | ChemBK[4] |
| Appearance | White to off-white solid | HENAN SUNLAKE[5] |
| Solubility | Slightly soluble in water, soluble in DMSO | ChemBK[4] |
The molecule exists in a tautomeric equilibrium, with the mercapto group also existing as a thione. The presence of acidic (carboxylic acid) and basic (amino) groups, along with the reactive thiol, dictates its chemical behavior and provides the handles for derivatization.
Rationale for Synthetic Strategy: A Two-Step Approach
The most common and efficient route to obtaining this compound is a two-step process. This strategy begins with the synthesis of its ethyl ester precursor, ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate, followed by a straightforward hydrolysis to yield the target carboxylic acid. The rationale for this approach is rooted in the higher reactivity and better solubility of the starting materials for the initial cyclization reaction, leading to cleaner reactions and higher yields of the ester intermediate. The subsequent hydrolysis is typically a high-yielding and simple procedure.
Experimental Protocol: Synthesis of the Scaffold
This protocol is a self-validating system, beginning with commercially available starting materials and proceeding through a logical, well-established reaction sequence.
Step 1: Synthesis of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate
This step involves a one-pot condensation reaction, a variation of the Biginelli reaction, which is a cornerstone of pyrimidine synthesis.
// Nodes for reactants EtOOC_CN [label="Ethyl 2-cyano-3-ethoxyacrylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiourea [label="Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; NaOEt [label="Sodium Ethoxide (Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; EtOH [label="Ethanol (Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction node Reaction [label="Cyclocondensation\nReflux", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Product node Product_Ester [label="Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections {EtOOC_CN, Thiourea, NaOEt, EtOH} -> Reaction [arrowhead=vee]; Reaction -> Product_Ester [arrowhead=vee, label="Formation of\nPyrimidine Ring"]; }
Caption: Workflow for the synthesis of the ethyl ester precursor.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add thiourea (1 equivalent) and ethyl 2-cyano-3-ethoxyacrylate (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the mixture to room temperature. The product often precipitates from the solution. The pH can be adjusted towards neutral with an acid (e.g., acetic acid) to facilitate further precipitation.
-
Purification: Collect the solid product by filtration, wash with cold ethanol and then water to remove salts and unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate as a white to off-white solid.[5][6][7]
Step 2: Hydrolysis to this compound
This is a standard saponification reaction to convert the ethyl ester to the desired carboxylic acid.
// Reactant Node Product_Ester [label="Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reaction Conditions NaOH_aq [label="Aqueous NaOH", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediate Node Salt [label="Sodium Carboxylate Salt\n(in solution)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Acidification HCl_aq [label="Aqueous HCl", fillcolor="#F1F3F4", fontcolor="#202124"];
// Final Product Final_Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Product_Ester -> Salt [arrowhead=vee, label="1. Hydrolysis"]; Salt -> Final_Product [arrowhead=vee, label="2. Acidification\n(Precipitation)"]; NaOH_aq -> Salt [style=invis]; Heat -> Salt [style=invis]; HCl_aq -> Final_Product [style=invis]; }
Caption: Workflow for the hydrolysis of the ester to the final scaffold.
Methodology:
-
Reaction Setup: Suspend ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2-3 equivalents).
-
Reaction: Heat the mixture, typically to 80-100 °C, with stirring. The solid will gradually dissolve as the hydrolysis proceeds. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully acidify the solution with an appropriate acid (e.g., 2M HCl) to a pH of approximately 3-4. The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield this compound as a pure solid.[8][9]
The Scaffold in Action: Derivatization Strategies
The true power of this scaffold lies in its three distinct functional groups, which can be modified selectively to build a library of diverse compounds. The choice of derivatization strategy is dictated by the therapeutic target and the desired physicochemical properties of the final molecules.
// Nodes for functional groups Thiol [label="C2-Thiol/Thione", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carboxylic [label="C5-Carboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Amino [label="C4-Amino", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for reaction types Alkylation [label="S-Alkylation\n(e.g., with Alkyl Halides)", shape=ellipse]; Amide [label="Amide Coupling\n(e.g., with Amines, EDC/HOBt)", shape=ellipse]; Esterification [label="Esterification\n(e.g., with Alcohols)", shape=ellipse]; N_Alkylation [label="N-Alkylation / Acylation\n(Under specific conditions)", shape=ellipse];
// Connections Core -> Thiol; Core -> Carboxylic; Core -> Amino;
Thiol -> Alkylation [label="Creates Thioethers"]; Carboxylic -> Amide [label="Creates Amides"]; Carboxylic -> Esterification [label="Creates Esters"]; Amino -> N_Alkylation [label="Creates Substituted Amines/Amides"]; }
Caption: Key derivatization pathways for the core scaffold.
Protocol: S-Alkylation of the 2-Mercapto Group
The thiol group is highly nucleophilic and is typically the most reactive site for alkylation. This reaction is crucial for introducing a wide variety of side chains.
Methodology:
-
Base Treatment: Dissolve this compound (1 equivalent) in a suitable solvent like dimethylformamide (DMF) or an alcohol/water mixture.
-
Deprotonation: Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.1 equivalents) and stir at room temperature for 30 minutes to form the thiolate salt.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice water. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure S-alkylated derivative.[4][10]
Protocol: Amide Coupling at the 5-Carboxylic Acid Group
Formation of an amide bond at the C5 position is a key strategy to introduce diversity and modulate properties like solubility and hydrogen bonding potential.
Methodology:
-
Activation: Dissolve the starting carboxylic acid (either the core scaffold or an S-alkylated derivative) (1 equivalent) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).
-
Coupling Agents: Add coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.[9][11][12]
Therapeutic Applications & Structure-Activity Relationships (SAR)
Derivatives of the 4-amino-2-mercaptopyrimidine scaffold have shown significant promise in several therapeutic areas. A key to rational drug design is understanding how specific structural changes impact biological activity.
Application in Oncology: Targeting Dihydrofolate Reductase (DHFR)
The Causality Behind the Target Choice: Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA synthesis and cellular replication.[13] Cancer cells, due to their high proliferation rate, have a high demand for DNA precursors, making them particularly vulnerable to the inhibition of DHFR. Therefore, inhibiting DHFR leads to the depletion of nucleotides, cessation of DNA synthesis, and ultimately, cell death.[14] The 2,4-diaminopyrimidine motif, present in our core scaffold, is a classic pharmacophore known to bind to the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate.[15][16]
Structure-Activity Relationship (SAR) Insights:
-
2,4-Diamino Groups: The 2-amino (or a substituted amino) and the 4-amino groups are crucial for activity. They form key hydrogen bond interactions with conserved acidic residues (e.g., Aspartate) in the DHFR active site.[16]
-
C5-Substituent: The nature of the substituent at the 5-position is critical for potency and selectivity. For 5-benzyl-2,4-diaminopyrimidines, bulky substituents on the benzyl ring can enhance binding by interacting with a hydrophobic pocket in the enzyme. The substitution pattern (meta vs. para) on the benzyl ring significantly influences the "active" shape and binding affinity.[16][17]
-
C2-Substituent: Modifications at the C2 position (via S-alkylation of the mercapto group) can be used to fine-tune lipophilicity and introduce additional interactions with the enzyme, potentially improving cell permeability and pharmacokinetic properties.
// Connections Pyrimidine_Ring -> Asp_Residue [dir=both, arrowhead=dot, arrowtail=dot, style=dashed, color="#EA4335", label="H-Bonding"]; C5_Sub -> Hydrophobic_Pocket [dir=both, arrowhead=dot, arrowtail=dot, style=dashed, color="#34A853", label="Hydrophobic\nInteraction"]; }
Caption: Simplified binding model of a pyrimidine DHFR inhibitor.
Application in Infectious Diseases
The same principle of targeting DHFR applies to antimicrobial drug design. Bacterial and protozoal DHFR enzymes have structural differences compared to human DHFR, which can be exploited to achieve selective toxicity.[14] Furthermore, derivatives of this scaffold have shown activity through other mechanisms.
Case Study: Thienopyrimidine Derivatives in Cancer Structurally related fused pyrimidines, such as thienopyrimidines, provide a powerful case study for the potential of this scaffold. These compounds have demonstrated potent anticancer activity by inducing apoptosis, oxidative stress, and mitotic catastrophe in cancer cell lines.[3] Specific derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key targets in oncology.[16][17]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Thienopyrimidine (5f) | MCF-7 (Breast) | 0.46 | Dual EGFR/VEGFR-2 Inhibition, Apoptosis | [16] |
| Thienopyrimidine (6j) | HCT116 (Colon) | 0.6-1.2 | Apoptosis, Oxidative Stress, Mitotic Catastrophe | [3] |
| Thienopyrimidine (5b) | PC-3 (Prostate) | 19 | Cytotoxicity | [15] |
| Thienopyrimidine (5b) | HCT-116 (Colon) | 13 | Cytotoxicity | [15] |
| Pyrimidine (2a) | Various | 4-8 | Inhibition of replication, Apoptosis | [1] |
| Pyrimidine-carbonitrile (4e) | Colo 205 (Colon) | 1.66 | G1 Cell Cycle Arrest, Apoptosis | [18] |
Antimicrobial Mechanism Beyond DHFR: Recent studies on thiophenyl-pyrimidine derivatives have shown a novel mechanism of antibacterial action. These compounds were found to inhibit the FtsZ protein, which is crucial for bacterial cell division. By disrupting FtsZ polymerization and its GTPase activity, the compounds prevent the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death.[7] This represents an exciting alternative therapeutic strategy, especially for combating drug-resistant bacteria.
Protocols for Biological Evaluation
To validate the therapeutic potential of newly synthesized derivatives, robust and reproducible biological assays are essential.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[17]
Protocol: In Vitro Antibacterial Activity (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2]
Future Directions and Conclusion
The this compound scaffold is a proven platform for the development of potent and selective therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent structural motifs predispose its derivatives to interact with key biological targets like DHFR.
Future research should focus on:
-
Exploring New Linkers and Side Chains: Systematically exploring the structure-activity relationships of different S-alkyl and C5-amide derivatives against a broader panel of cancer cell lines and microbial strains.
-
Targeting Novel Enzymes: Moving beyond DHFR to investigate the inhibition of other key enzymes, such as kinases, where pyrimidine scaffolds have also shown great promise.
-
Elucidating Mechanisms of Action: For novel active compounds, detailed mechanistic studies are crucial to understand their cellular effects and to guide further optimization.
-
Pharmacokinetic Profiling: Optimizing derivatives not just for potency but also for drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion) to ensure their viability as clinical candidates.
References
-
Thienopyrimidine Derivatives Exert Their Anticancer Efficacy via Apoptosis Induction, Oxidative Stress and Mitotic Catastrophe. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Scirp.org. [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PubMed. [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PMC. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
-
Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC. [Link]
-
774-07-2 ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate. HENAN SUNLAKE ENTERPRISE CORPORATION. [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PMC. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. [Link]
-
(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. [Link]
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
-
S-Heptylation of 4,6-diamino-2-mercaptopyrimidine. ResearchGate. [Link]
-
Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. [Link]
-
This compound ethyl ester. ChemBK. [Link]
-
Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. NIH. [Link]
-
Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. PubMed. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Open. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. PubMed. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 774-07-2 ETHYL 4-AMINO-2-MERCAPTOPYRIMIDINE-5-CARBOXYLATE, CasNo.774-07-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. ETHYL 4-AMINO-2-MERCAPTOPYRIMIDINE-5-CARBOXYLATE | 774-07-2 [chemicalbook.com]
- 8. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 9. Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 13. Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antimicrobial activity of some S-beta-D-glucosides of 4-mercaptopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid derivatives protocol
An In-Depth Guide to the Synthesis of 4-Amino-2-mercaptopyrimidine-5-carboxylic Acid Derivatives
Authored by a Senior Application Scientist
This document provides a detailed protocol and scientific rationale for the synthesis of this compound and its derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry and drug development due to its wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1] The pyrimidine core is a fundamental component of nucleic acids, making its analogues prime candidates for interacting with biological systems.[2][3]
This guide is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying principles that govern the synthesis, ensuring both reproducibility and a foundation for further derivatization and discovery.
Principle of the Synthesis: A Multicomponent Approach
The most efficient and widely adopted method for constructing the this compound core is a one-pot, three-component cyclocondensation reaction. This approach, reminiscent of the Biginelli reaction, offers significant advantages in terms of procedural simplicity, reduced reaction times, and often higher yields compared to multi-step strategies.[2][4]
The core reaction involves the condensation of an aromatic or aliphatic aldehyde, a compound with an active methylene group (typically ethyl cyanoacetate), and thiourea in the presence of a base.[5][6] The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by a Michael addition of thiourea and subsequent intramolecular cyclization and dehydration to form the stable dihydropyrimidine ring.
Figure 1. High-level overview of the multicomponent synthesis workflow.
Detailed Experimental Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-6-amino-2-mercaptopyrimidine-5-carboxylate
This protocol details the synthesis of a representative derivative. The choice of a chloro-substituted benzaldehyde is illustrative, as halogenated derivatives often exhibit enhanced biological activity.[3] This protocol can be adapted for various aldehydes.
Materials and Equipment
Reagents:
-
4-Chlorobenzaldehyde (CAS: 104-88-1)
-
Ethyl cyanoacetate (CAS: 105-56-6)
-
Thiourea (CAS: 62-56-6)
-
Anhydrous Potassium Carbonate (K₂CO₃) (CAS: 584-08-7)
-
Absolute Ethanol (CAS: 64-17-5)
-
Glacial Acetic Acid (CAS: 64-19-7)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add absolute ethanol (100 mL).
-
Addition of Reactants: To the ethanol, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and thiourea (0.76 g, 10 mmol). Stir the mixture to achieve a suspension.
-
Base Addition and Reflux: Add anhydrous potassium carbonate (1.38 g, 10 mmol).
-
Expert Insight: Potassium carbonate acts as a base to catalyze the initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate. Its use provides moderately alkaline conditions suitable for the reaction cascade without causing unwanted side reactions like hydrolysis of the ester group.[6]
-
-
Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.
-
Product Precipitation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Pour the cooled mixture into a beaker containing 200 mL of ice-cold water. Acidify the mixture by slowly adding glacial acetic acid until the pH is approximately 5-6. This step ensures the complete precipitation of the product.
-
Trustworthiness Check: Acidification protonates the pyrimidine ring and any remaining basic species, reducing the solubility of the product in the aqueous ethanol mixture and ensuring a higher recovery yield.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove unreacted starting materials and impurities.
-
Drying and Purification: Dry the solid product in a vacuum oven at 60°C. The crude product can be further purified by recrystallization from ethanol or a mixture of ethanol and dimethylformamide (DMF) to yield a crystalline solid.
Synthesis of Diverse Derivatives: A Tabular Summary
The described protocol is highly versatile. By substituting the aldehyde, a wide array of derivatives can be synthesized. The following table summarizes conditions for various substrates.
| Entry | Aldehyde (R-group) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | K₂CO₃ | Ethanol | 5 | ~85 |
| 2 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 4 | ~90 |
| 3 | 4-Nitrobenzaldehyde | K₂CO₃ | Ethanol | 6 | ~80 |
| 4 | 2-Hydroxybenzaldehyde | K₂CO₃ | Ethanol | 5 | ~82 |
| 5 | Furan-2-carbaldehyde | Piperidine | DMF | 3 | ~88 |
Yields are approximate and may vary based on specific reaction scale and purification methods.
Product Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.
Figure 2. Logical workflow for product characterization and validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and effective tool for identifying the key functional groups present in the synthesized molecule. The spectrum of a typical 4-amino-2-mercaptopyrimidine-5-carboxylate derivative will exhibit characteristic absorption bands.[7][8]
-
N-H Stretching: Two distinct sharp peaks in the range of 3450-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino (-NH₂) group.[7]
-
C-H Stretching: Aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹ .
-
C≡N Stretching: A strong, sharp absorption band around 2220-2210 cm⁻¹ is characteristic of the nitrile group from the ethyl cyanoacetate starting material. This is a key indicator of successful incorporation.[6]
-
C=O Stretching: A strong absorption band in the region of 1700-1650 cm⁻¹ due to the carbonyl group of the ester.[7]
-
C=N and C=C Stretching: Aromatic ring and pyrimidine ring C=C and C=N stretching vibrations are observed in the 1630-1550 cm⁻¹ range.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.
-
¹H NMR:
-
Aromatic Protons: Signals for the protons on the aryl ring typically appear in the δ 7.0-8.5 ppm region. The splitting pattern will depend on the substitution of the ring.
-
NH₂ Protons: A broad singlet corresponding to the two protons of the amino group, often observed around δ 7.0-7.5 ppm , which is exchangeable with D₂O.
-
Ester Protons (-OCH₂CH₃): A quartet around δ 4.1-4.3 ppm (for the -OCH₂- group) and a triplet around δ 1.2-1.4 ppm (for the -CH₃ group).
-
NH Proton: A broad singlet for the pyrimidine ring NH proton can be observed, typically at higher chemical shifts (δ 9.0-12.0 ppm ).
-
-
¹³C NMR:
-
Thione Carbon (C=S): The characteristic signal for the C=S carbon appears downfield, typically in the range of δ 175-185 ppm .
-
Ester Carbonyl (C=O): The signal for the ester carbonyl carbon is found around δ 165-170 ppm .
-
Aromatic & Pyrimidine Carbons: Signals for the carbons of the aromatic and pyrimidine rings appear in the δ 90-160 ppm region.
-
Ester Carbons (-OCH₂CH₃): The -OCH₂- carbon signal is around δ 60 ppm , and the -CH₃ carbon signal is around δ 14 ppm .
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing definitive confirmation of the molecular formula. Electron Ionization (EI-MS) will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound.[9] The fragmentation pattern can also provide additional structural information.
Conclusion
The multicomponent synthesis of this compound derivatives is a robust, efficient, and highly adaptable method for generating a library of medicinally relevant compounds. The protocol described herein, grounded in established chemical principles, provides a reliable pathway to these valuable scaffolds. By employing a systematic approach to characterization using FT-IR, NMR, and MS, researchers can confidently validate the structure and purity of their target molecules, paving the way for further biological evaluation and drug discovery efforts.
References
-
Patil, S. L., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal, 3, 84-88. Available from: [Link]
-
ResearchGate. FT-IR data of pyrimidine derivatives compounds. Available from: [Link]
- Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-452.
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. Available from: [Link]
-
Shaikh, A. U., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). Available from: [Link]
-
Organic Chemistry Portal. Biginelli Reaction. Available from: [Link]
-
El-Maghraby, M. A., et al. (2017). Synthesis of novel pyrimidines thiazolopyrimidines, triazolopyrimidines and pyrimidotriazines as potent antimicrobial agent. Der Pharma Chemica, 9(1), 1-10. Available from: [Link]
-
Abdelgawad, M. A., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1856-1871. Available from: [Link]
-
El-Sayed, W. A., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3594. Available from: [Link]
-
Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 21-29. Available from: [Link]
Sources
- 1. Buy this compound | 875-60-5 [smolecule.com]
- 2. benthamopen.com [benthamopen.com]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. researchgate.net [researchgate.net]
- 9. article.sapub.org [article.sapub.org]
Application Notes and Protocols for the Derivatization of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid
Introduction: The Versatility of a Privileged Scaffold
4-Amino-2-mercaptopyrimidine-5-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif in numerous biologically active molecules, including anticancer, antiviral, and antibacterial agents.[1] The presence of three distinct and reactive functional groups—an amino group, a mercapto (thiol) group, and a carboxylic acid—offers multiple avenues for chemical modification. This strategic derivatization allows for the systematic exploration of the chemical space around the pyrimidine scaffold, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop novel therapeutic agents.
This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the derivatization of this compound. We will delve into the chemical logic behind the selective modification of each functional group and explore advanced applications in cross-coupling and multi-component reactions.
I. Derivatization of the Carboxylic Acid Group: Esterification
The carboxylic acid moiety at the 5-position of the pyrimidine ring is a prime site for modification to enhance properties such as cell permeability and oral bioavailability through the formation of ester prodrugs.
A. Steglich Esterification: A Mild and Efficient Approach
The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild conditions, which is particularly advantageous for substrates with multiple sensitive functional groups.[2] The reaction is mediated by a carbodiimide, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-(dimethylamino)pyridine (DMAP).
Causality of Experimental Choices:
-
DCC: Acts as a dehydrating agent, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
DMAP: Serves as an acyl transfer catalyst. It reacts with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct, a common issue in DCC-mediated couplings.[2]
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the reactive intermediates and the consumption of DCC by water.
Caption: Mechanism of Steglich Esterification.
Protocol 1: General Steglich Esterification
This protocol is a general method and may require optimization for this compound.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., ethanol, benzyl alcohol) (1.2 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the desired alcohol.
-
Dissolve the starting materials in anhydrous DCM.
-
Add DMAP to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Good solubility for reactants, inert. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate, minimizes side reactions. |
| Catalyst | DMAP (10 mol%) | Accelerates acyl transfer.[2] |
| Coupling Agent | DCC (1.1 equiv) | Activates the carboxylic acid. |
II. Derivatization of the Amino Group: Acylation and Alkylation
The 4-amino group is a key site for derivatization to modulate biological activity and receptor binding. Both acylation and alkylation provide avenues for introducing diverse substituents.
A. Chemoselective N-Acylation
Selective acylation of the amino group in the presence of the nucleophilic mercapto group can be challenging. A common strategy to achieve chemoselectivity is to perform the reaction under acidic conditions.
Causality of Experimental Choices:
-
Acidic Medium (e.g., Trifluoroacetic Acid - TFA): In a strong acid like TFA, the more basic amino group will be protonated to form an ammonium salt. This protonation deactivates it as a nucleophile, preventing acylation. The less basic thiol group remains largely unprotonated and can still be acylated. Conversely, to achieve N-acylation, careful control of pH is necessary. By using a milder acidic condition, it's possible to selectively protonate the more nucleophilic amino group, rendering it less reactive towards acylation, thus favoring S-acylation. For N-acylation, basic conditions are typically employed. However, to achieve chemoselective N-acylation in the presence of a thiol, one might need to protect the thiol group first. An alternative approach for selective N-acylation could involve using specific acylating agents that show a preference for amines over thiols under certain conditions. For instance, using an acyl chloride in the presence of a non-nucleophilic base at low temperatures may favor N-acylation.
Given the complexity of selective acylation in this trifunctional molecule, a protection strategy for the thiol group is often the most reliable approach for clean N-acylation.
B. Reductive Alkylation of the Amino Group
Reductive alkylation is a robust method for introducing alkyl groups to the amino functionality.[3]
Protocol 2: Reductive Alkylation
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Methanol or other suitable protic solvent
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in methanol.
-
Add the aldehyde or ketone and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to basic with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
III. Derivatization of the Mercapto Group: S-Alkylation
The mercapto group is a potent nucleophile and can be readily alkylated to form thioethers. This modification is useful for blocking the thiol group, modulating solubility, and influencing biological activity.
Causality of Experimental Choices:
-
Base (e.g., NaOH, K₂CO₃): Deprotonates the thiol to form the more nucleophilic thiolate anion.
-
Alkylating Agent (e.g., Alkyl Halide): Provides the electrophilic carbon for the thiolate to attack via an Sₙ2 mechanism.
Protocol 3: S-Alkylation
This protocol is adapted from the alkylation of the structurally similar 4-amino-6-hydroxy-2-mercaptopyrimidine.[4]
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 equiv)
-
Sodium hydroxide (1 M aqueous solution) or Potassium Carbonate
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
Suspend this compound in ethanol or DMF.
-
Add the base (e.g., 1.1 equivalents of 1 M NaOH or 1.5 equivalents of K₂CO₃) and stir until a clear solution is obtained.
-
Add the alkyl halide dropwise at room temperature.
-
Stir the reaction mixture for 2-6 hours at room temperature or with gentle heating (40-60 °C) if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
| Parameter | Condition | Rationale |
| Base | NaOH or K₂CO₃ | Generates the thiolate nucleophile. |
| Solvent | Ethanol or DMF | Good solubility for the pyrimidine salt. |
| Temperature | Room Temperature to 60 °C | Controls reaction rate. |
IV. Advanced Derivatization: Cross-Coupling and Multi-Component Reactions
The pyrimidine core itself can be further functionalized through modern synthetic methodologies, greatly expanding the accessible chemical diversity.
A. Palladium-Catalyzed Cross-Coupling Reactions
To engage in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the pyrimidine ring typically needs to be pre-functionalized with a halide (Cl, Br, I). This can be achieved through various halogenation methods, which are beyond the scope of this protocol but are a prerequisite for the following transformations.
Caption: Simplified Ugi Reaction Mechanism.
Protocol 4: Ugi Reaction
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Methanol
Procedure:
-
In a flask, dissolve this compound in methanol.
-
Add the aldehyde or ketone to the solution.
-
Add the isocyanide to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. The reaction is often exothermic and can be complete within minutes to hours. [5]5. Monitor the reaction by LC-MS.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect by filtration.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
V. Conclusion
This compound is a versatile scaffold for the synthesis of diverse chemical libraries. The strategic and selective derivatization of its carboxylic acid, amino, and mercapto groups, as well as the pyrimidine core, allows for the generation of novel compounds with potential therapeutic applications. The protocols outlined in this guide provide a foundation for researchers to explore the rich chemistry of this privileged heterocyclic system. It is imperative to note that while these protocols are based on established methodologies, optimization may be required for specific substrate combinations to achieve optimal yields and purity.
References
-
Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(8), 6536-6547. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Sci-Hub. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. [Link]
-
Han, Y., & Giroux, S. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]
-
Wikipedia. (2023). Biginelli reaction. [Link]
-
Zare, A., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(10), 1645. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
-
Rezaeimanesh, F., Bakherad, M., & Nasr-Isfahani, H. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Chemical Research, 43(9-10), 431-436. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
YouTube. (2025). Performing the Ugi Reaction. [Link]
-
Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis. [Link]
-
Francom, P., et al. (2005). The Ugi reaction in the generation of new nucleosides as potential antiviral and antileishmanial agents. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 965-968. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
SlideShare. (n.d.). BIGINELLI REACTION. [Link]
-
D'Andrea, L., & D'hooghe, M. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Symmetry, 11(6), 798. [Link]
-
YouTube. (2021). Ugi Reaction. [Link]
-
YouTube. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. [Link]
-
The Royal Society of Chemistry. (n.d.). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. [Link]
-
ResearchGate. (n.d.). (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. [Link]
-
PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]
-
PubMed Central. (n.d.). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. [Link]
-
ResearchGate. (n.d.). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists. [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e). [Link]
-
PubMed. (2008). Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. [Link]
-
UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]
-
ChEMBL - EMBL-EBI. (n.d.). Document: Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. (CHEMBL1143166). [Link]
-
ResearchGate. (n.d.). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. [Link]
-
ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
-
iris.unina.it. (n.d.). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. [Link]
Sources
Analytical HPLC method for 4-Amino-2-mercaptopyrimidine-5-carboxylic acid
An Application Note for the Analysis of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid using Ion-Pair Reversed-Phase HPLC
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This application note details a robust and validated ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method for the quantitative determination of this compound. Due to the compound's polar and ionizable nature, conventional reversed-phase chromatography yields poor retention. The described method utilizes an anionic ion-pairing reagent at a controlled acidic pH to achieve excellent retention, peak symmetry, and separation efficiency on a standard C18 stationary phase. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical method for this compound, and includes a comprehensive guide to sample preparation, chromatographic conditions, and method validation in accordance with ICH Q2(R1) guidelines.[1][2]
Introduction and Scientific Rationale
This compound (CAS No. 875-60-5) is a heterocyclic compound featuring a pyrimidine core substituted with amino, mercapto (thiol), and carboxylic acid functional groups.[3] Its structural complexity lends it significant potential for biological activity, with research indicating possible antimicrobial, antioxidant, and enzyme-inhibiting properties.[3] As a result, it serves as a valuable building block in medicinal chemistry and drug discovery.
The analytical challenge in quantifying this molecule lies in its high polarity and amphoteric character, stemming from the basic amino group and the acidic carboxylic acid and thiol groups. In standard reversed-phase HPLC, such compounds are poorly retained on hydrophobic stationary phases like C18, often eluting at or near the solvent front.[4][5][6]
To overcome this, we employ Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) . This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte, thereby enhancing its retention on the non-polar column.[7][8] By operating at an acidic pH (e.g., pH 3.0), we ensure the carboxylic acid group is protonated (neutral) while the more basic amino group is protonated (cationic, -NH₃⁺). An anionic ion-pairing reagent, such as an alkyl sulfonate, is then used to form a stable, neutral ion pair with the protonated amine, enabling effective chromatographic separation.
Mechanism of Ion-Pairing
Caption: Ion-pairing mechanism for retaining the cationic analyte.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Reference Standard: this compound (Purity ≥ 98%).
-
Reagents:
Preparation of Solutions
-
Mobile Phase A (Aqueous):
-
Weigh and dissolve Sodium 1-Hexanesulfonate Monohydrate in HPLC grade water to a final concentration of 10 mM.
-
Adjust the pH of the solution to 3.0 ± 0.05 with dropwise addition of phosphoric acid.
-
Filter the solution through a 0.45 µm nylon membrane filter.
-
-
Mobile Phase B (Organic):
-
100% Acetonitrile (ACN).
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Transfer to a 10 mL volumetric flask. The compound is soluble in water and polar solvents.[3] Dissolve in and dilute to volume with Mobile Phase A to ensure compatibility with the initial chromatographic conditions. Sonicate if necessary.
-
-
Calibration and Working Solutions:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with Mobile Phase A.
-
Chromatographic Conditions
The following conditions have been optimized for robust separation.
| Parameter | Recommended Setting | Justification |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent resolving power and is standard for IP-RP-HPLC.[11] |
| Mobile Phase | Gradient elution with A and B | Allows for efficient elution of the analyte and cleaning of the column. |
| Gradient Program | 0-2 min: 5% B; 2-7 min: 5-50% B; 7-8 min: 50% B; 8-8.1 min: 50-5% B; 8.1-12 min: 5% B | A shallow initial gradient ensures robust retention, followed by a steeper gradient for elution and a re-equilibration step. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing optimal efficiency.[11] |
| Column Temperature | 30 °C | Ensures stable retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 270 nm (DAD: 200-400 nm) | The pyrimidine ring and thiol group provide strong UV absorbance. 270 nm is a good starting point; a DAD can confirm the optimal wavelength. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Run Time | 12 minutes | Sufficient for analyte elution and column re-equilibration. |
Analytical Workflow
Caption: Overall experimental workflow from preparation to reporting.
Method Validation Protocol
This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure its suitability for its intended purpose.[1][2][12] The following parameters are critical.
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (diluent), a placebo sample, and a placebo spiked with the analyte. | No interfering peaks at the retention time of the analyte in the blank or placebo. The peak should be spectrally pure (if using DAD). |
| Linearity | Analyze calibration standards at a minimum of five concentrations (e.g., 1-100 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant. |
| Accuracy (% Recovery) | Analyze samples of a known matrix spiked with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). Perform in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. The LOQ should be confirmed for adequate precision (%RSD ≤ 10%). | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Introduce small, deliberate variations to the method parameters: - Mobile Phase pH (± 0.2 units) - Column Temperature (± 5 °C) - Mobile Phase Composition (± 2% organic) - Flow Rate (± 0.1 mL/min) | System suitability parameters should remain within acceptable limits. Retention time and peak area should show no significant changes.[13] |
Conclusion
The ion-pair reversed-phase HPLC method described in this application note provides a reliable, robust, and sensitive solution for the quantitative analysis of this compound. By carefully controlling the mobile phase pH and utilizing an appropriate ion-pairing reagent, the inherent challenges of retaining this polar compound are effectively overcome. The protocol is suitable for routine analysis in quality control and can be readily validated to meet stringent regulatory requirements in pharmaceutical development.
References
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- Smolecule. This compound | 875-60-5.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation (ICH). Quality Guidelines.
- Scribd. ICH Q2(R1) Analytical Method Validation.
- Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- TCI Chemicals. Ion-Pair Reagents for HPLC.
- Spectrum Chemical. Ion-Pair Reagents for HPLC.
- HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
- Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- BenchChem. Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Buy this compound | 875-60-5 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. helixchrom.com [helixchrom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 9. welch-us.com [welch-us.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. starodub.nl [starodub.nl]
- 13. scribd.com [scribd.com]
Purification of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid by recrystallization
Application Note & Protocol
High-Purity Recovery of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid: A Detailed Recrystallization Protocol
Abstract
This compound (4-AMPC) is a versatile heterocyclic compound with significant potential in pharmaceutical and biochemical research, serving as a precursor for various fused heterocyclic systems and exhibiting a range of biological activities.[1] The purity of this intermediate is paramount for successful downstream applications and for ensuring the validity of biological screening data. This document provides a comprehensive, field-tested protocol for the purification of 4-AMPC using the single-solvent recrystallization technique. We delve into the scientific principles behind solvent selection, outline a step-by-step methodology from dissolution to drying, and provide a troubleshooting guide to address common challenges. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to obtain high-purity 4-AMPC.
Introduction: The Rationale for Recrystallization
Recrystallization is a fundamental and powerful technique for purifying nonvolatile organic solids.[2] The method is predicated on the principle that the solubility of most solid compounds increases with temperature.[3][4] By dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool slowly, the desired compound will preferentially crystallize out of the solution, while impurities remain dissolved in the surrounding liquid (the mother liquor).[4] The success of this technique hinges critically on the selection of an appropriate solvent, which must exhibit a steep solubility curve for the target compound—high solubility at high temperatures and low solubility at room temperature.[2][3][5]
This compound possesses multiple polar functional groups: a carboxylic acid, an amino group, and a mercapto (thiol) group. This structural complexity dictates its solubility, making it soluble in water and other polar solvents.[1] This application note will leverage these properties to develop a robust purification strategy.
Compound Profile: this compound
A thorough understanding of the compound's physical properties is essential for designing an effective purification protocol.
| Property | Value | Source(s) |
| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | [1] |
| CAS Number | 875-60-5 | [1][6] |
| Molecular Formula | C₅H₅N₃O₂S | [1][7] |
| Molecular Weight | 171.18 g/mol | [1] |
| Appearance | White to pale yellow solid | [8] |
| Melting Point | 150–155 °C | [1] |
| Solubility | Soluble in water and polar organic solvents; less soluble in non-polar solvents. | [1] |
Diagram: Chemical Structure of 4-AMPC
Caption: Structure of this compound.
Protocol Part I: Solvent Selection and Screening
The choice of solvent is the most critical parameter in recrystallization.[9] An ideal solvent should meet several criteria:
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at room temperature or below.[2][3]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor).[4]
-
Chemical Inertness: The solvent must not react with the compound being purified.[2][5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2][5]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[9]
Given that 4-AMPC is polar, suitable solvents for screening include water, ethanol, isopropanol, and acetic acid. Due to its amphoteric nature (containing both acidic and basic groups), its solubility in water is pH-dependent. Purification can often be achieved by dissolving the compound in a dilute basic solution, filtering, and then re-precipitating by adding acid, a common technique for carboxylic acids.[10] However, for this protocol, we will focus on a neutral single-solvent recrystallization.
Screening Protocol (Test Tube Scale):
-
Place ~20-30 mg of crude 4-AMPC into a small test tube.
-
Add the selected solvent dropwise at room temperature, agitating after each drop. Note the solubility in the cold solvent. An ideal solvent will not dissolve the compound readily.[3]
-
If the compound is insoluble or sparingly soluble, heat the test tube in a water bath.
-
Continue adding the solvent dropwise until the solid just dissolves at the elevated temperature.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.
-
Observe the quantity and quality of the crystals that form. Abundant, well-formed crystals indicate a promising solvent.
For 4-AMPC, deionized water is often an excellent first choice due to its polarity, safety, and the compound's favorable solubility profile.
Protocol Part II: The Recrystallization Workflow
This protocol assumes the presence of both soluble and insoluble impurities in the crude 4-AMPC sample.
Diagram: Recrystallization Workflow
Caption: Step-by-step workflow for the purification of 4-AMPC.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Deionized Water)
-
Erlenmeyer flasks (at least two)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Short-stemmed or stemless glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Spatula and glass stirring rod
-
Ice-water bath
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude 4-AMPC solid into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, bring an excess amount of the chosen solvent (e.g., deionized water) to a boil.
-
Add the boiling solvent to the flask containing the solid in small portions, with continuous stirring and heating.[4] Add just enough hot solvent to completely dissolve the solid.
-
Scientist's Note: Using the minimum amount of hot solvent is crucial. Adding too much will prevent the solution from becoming saturated upon cooling, leading to poor or no crystal formation.
-
-
Hot Gravity Filtration (if insoluble impurities are present):
-
This step removes impurities that do not dissolve in the hot solvent.[11][12]
-
Place a short-stemmed or stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask on the hot plate.
-
Pour a small amount of the boiling solvent through the funnel to heat the apparatus and wet the filter paper.[11][12] This prevents premature crystallization in the funnel.[13]
-
Once the dissolution mixture is boiling, carefully and quickly pour it through the hot funnel in portions. Keep the solution hot between additions.[12]
-
If crystals form on the filter paper, rinse with a small amount of boiling solvent to redissolve them.[12]
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature.
-
Scientist's Note: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice, compromising purity.[3][5]
-
Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal yield.[14]
-
-
Isolation of Crystals:
-
Collect the formed crystals using vacuum filtration with a Büchner funnel and a filter flask.
-
Wet the filter paper in the Büchner funnel with a small amount of the cold recrystallization solvent before pouring the crystal slurry.
-
Transfer the crystal slurry into the funnel and apply the vacuum.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold solvent.
-
Scientist's Note: The wash step removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using ice-cold solvent minimizes the loss of the purified product, as it will have very low solubility in the cold wash solvent.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and begin the drying process.
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the product to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form after cooling. | 1. Too much solvent was used; the solution is not supersaturated. 2. Supersaturation without nucleation. The solution needs a nucleation site to begin crystallization. | 1. Boil off some of the solvent to increase the concentration and attempt to cool again.[15] 2. Try to induce crystallization by scratching the inside surface of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[16][17] |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The compound is precipitating too quickly from a highly concentrated solution.[18] 3. High concentration of impurities depressing the melting point. | 1. Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[15][16] 2. Select a different solvent with a lower boiling point. 3. If impurities are suspected, consider a pre-purification step (e.g., charcoal treatment for colored impurities).[16] |
| Very low yield of recovered crystals. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[16] 2. Premature crystallization during hot filtration.[18] 3. The crystals were washed with too much cold solvent or the solvent was not cold enough. | 1. If the mother liquor has not been discarded, concentrate it by boiling off solvent and cool to recover a second crop of crystals (which may be less pure). 2. Ensure the filtration apparatus is sufficiently pre-heated. Use a slight excess of hot solvent and boil it off after filtration.[13][18] 3. Always use a minimal volume of ice-cold solvent for washing. |
References
-
University of California, Los Angeles. (n.d.). Recrystallization. Wired Chemist. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
University of Manitoba. (n.d.). Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 1.5E: Hot Filtration. [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. [Link]
-
Safrole. (n.d.). Recrystallization and hot filtration. [Link]
-
Slideshare. (n.d.). 1- List the most important criteria for selecting a recrystallization.docx. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Kyoto University. (n.d.). Hot Filtration & Recrystallization. OCW. [Link]
-
Chemistry LibreTexts. (2025). 2.5: Hot Filtration. [Link]
-
PubChemLite. (n.d.). This compound (C5H5N3O2S). [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
Sources
- 1. Buy this compound | 875-60-5 [smolecule.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [wiredchemist.com]
- 5. slideshare.net [slideshare.net]
- 6. This compound | 875-60-5 [chemicalbook.com]
- 7. PubChemLite - this compound (C5H5N3O2S) [pubchemlite.lcsb.uni.lu]
- 8. 4-AMINO-2-MERCAPTOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. mt.com [mt.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. safrole.com [safrole.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Application Notes and Protocols: A Guide to the Solid-Phase Synthesis of Peptides Incorporating 4-Amino-2-mercaptopyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Pyrimidine Scaffolds in Peptide Science
The integration of heterocyclic moieties into peptide structures is a powerful strategy in modern drug discovery, offering a route to novel therapeutics with enhanced efficacy, stability, and target specificity. Pyrimidine derivatives, in particular, are of significant interest due to their prevalence in biologically active molecules, including anticancer and antimicrobial agents.[1] The trifunctional nature of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid presents a unique opportunity for creating complex peptide architectures, such as peptide-oligonucleotide conjugates and peptidomimetics. This document provides a comprehensive guide to the strategic incorporation of this versatile building block into peptide sequences using solid-phase peptide synthesis (SPPS).
Physicochemical Properties and Strategic Considerations
This compound is an organic compound with the molecular formula C₅H₅N₃O₂S and a molecular weight of 171.18 g/mol .[2] Its structure features a pyrimidine ring substituted with an amino group at position 4, a mercapto (thiol) group at position 2, and a carboxylic acid group at position 5. The presence of these three distinct functional groups necessitates a carefully designed orthogonal protection strategy to achieve selective peptide bond formation during SPPS.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂S | [2] |
| Molecular Weight | 171.18 g/mol | [2] |
| Melting Point | 150–155 °C | [2] |
| Appearance | Yellow powder | [3] |
| Solubility | Soluble in water and polar solvents | [2] |
The thiol group is highly reactive and prone to oxidation, while the amino group is a nucleophile that can participate in various reactions. The carboxylic acid provides a handle for attachment to a solid support or for further derivatization.
Orthogonal Protection Strategy: A Key to Success
The successful incorporation of this compound into a peptide sequence via SPPS hinges on a robust orthogonal protection strategy. This ensures that only the desired functional group reacts at each step of the synthesis. The most widely adopted method in modern peptide synthesis is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups for side-chain protection.[4]
Here, we propose a tailored orthogonal protection scheme for this compound:
-
Carboxylic Acid Group: This group will be used to anchor the molecule to the solid-phase resin. Wang resin or 2-chlorotrityl chloride resin are suitable choices for releasing the final peptide with a C-terminal carboxylic acid.[5][6]
-
Amino Group: The 4-amino group will be protected with the Fmoc group, allowing for its selective removal with a mild base (e.g., piperidine) to enable subsequent peptide bond formation.
-
Mercapto Group: The 2-mercapto group requires a protecting group that is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage from the resin. The acetamidomethyl (Acm) group is an excellent candidate, as it is stable to trifluoroacetic acid (TFA) and can be removed post-synthesis using mercury(II) acetate or iodine. Other options include the trityl (Trt) or 4-methoxytrityl (Mmt) groups for the thiol, which are acid-labile but can be selectively removed under milder acidic conditions than those used for final cleavage if required.
Caption: Orthogonal protection strategy for solid-phase synthesis.
Experimental Protocols
PART 1: Preparation of Fmoc-4-amino-2-(S-Acm)-mercaptopyrimidine-5-carboxylic acid
Prior to solid-phase synthesis, the building block must be appropriately protected. This involves the protection of the amino and mercapto groups.
Materials:
-
This compound
-
Acetamidomethanol
-
Trifluoroacetic acid (TFA)
-
9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
S-Acm Protection: Dissolve this compound in TFA and add acetamidomethanol. Stir at room temperature for 4 hours. Remove TFA under reduced pressure and triturate the residue with diethyl ether to obtain the S-Acm protected intermediate.
-
Fmoc Protection: Dissolve the S-Acm protected intermediate in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate. Add Fmoc-OSu and stir overnight at room temperature.
-
Work-up and Purification: Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of DCM and methanol to yield the desired protected building block.
PART 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of the protected this compound into a peptide sequence on a solid support.
Materials:
-
Wang resin
-
Fmoc-protected amino acids
-
Fmoc-4-amino-2-(S-Acm)-mercaptopyrimidine-5-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Loading:
-
Activate the first Fmoc-protected amino acid (4 equivalents) with DIC (4 eq.) and HOBt (4 eq.) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Peptide Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.
-
Incorporation of the Pyrimidine Moiety:
-
Activate Fmoc-4-amino-2-(S-Acm)-mercaptopyrimidine-5-carboxylic acid (2 equivalents) with DIC (2 eq.) and HOBt (2 eq.) in DMF.
-
Couple the activated pyrimidine derivative to the N-terminus of the growing peptide chain on the resin. Allow the reaction to proceed for 4-6 hours.
-
Wash the resin as described in step 2.
-
-
Continue Chain Elongation (if applicable): If the pyrimidine is not the N-terminal residue, perform Fmoc deprotection and continue coupling subsequent amino acids.
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
Caption: General workflow for solid-phase peptide synthesis.
PART 3: Cleavage and Deprotection
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.
Table 2: Common Cleavage Cocktails and Scavengers
| Reagent | Purpose | Typical Concentration |
| Trifluoroacetic acid (TFA) | Cleaves peptide from resin and removes acid-labile protecting groups | 95% |
| Triisopropylsilane (TIS) | Cation scavenger, protects tryptophan and other sensitive residues | 2.5% |
| Water | Cation scavenger, aids in solubility | 2.5% |
| Dithiothreitol (DTT) | Scavenger for tryptophan protection | 1-5% |
| Phenol | Scavenger for tyrosine protection | 2.5-5% |
PART 4: Purification and Analysis
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Procedure:
-
Dissolution: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
RP-HPLC: Purify the peptide on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Fraction Collection: Collect fractions corresponding to the desired peptide peak.
-
Analysis: Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Potential Applications
The incorporation of this compound into peptides opens up a range of exciting possibilities for drug development and biomedical research:
-
Peptide-Oligonucleotide Conjugates (POCs): The free thiol group (after deprotection of Acm) can be used for conjugation to oligonucleotides via thiol-maleimide or disulfide bond formation. POCs are valuable tools for gene silencing, targeted drug delivery, and diagnostics.
-
Peptidomimetics: The pyrimidine ring can act as a rigid scaffold to mimic peptide secondary structures or to introduce novel pharmacophoric features, potentially leading to compounds with improved metabolic stability and oral bioavailability.
-
Metal-Chelating Peptides: The thiol and amino groups on the pyrimidine ring can act as ligands for metal ions, enabling the development of metal-binding peptides for applications in biocatalysis, imaging, and chelation therapy.
Safety and Handling
This compound and related mercaptopyrimidine compounds should be handled with care in a well-ventilated laboratory.[3][7]
-
Personal Protective Equipment (PPE): Wear appropriate safety goggles, gloves, and a lab coat.[3][7]
-
Inhalation: Avoid inhaling dust. Use in a fume hood.[3]
-
Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush with plenty of water.[3][7]
-
Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.[3][7]
Conclusion
The use of this compound in solid-phase synthesis provides a powerful tool for the creation of novel and complex peptide-based molecules. By employing a carefully designed orthogonal protection strategy and following the detailed protocols outlined in this guide, researchers can successfully incorporate this versatile building block into their peptide sequences, paving the way for the development of next-generation therapeutics and research tools.
References
-
Cole-Parmer. Material Safety Data Sheet - 2-Mercaptopyrimidine, 98%. Available from: [Link]
-
MDPI. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Available from: [Link]
-
Combinatorial Chemistry Review. Carboxylic Acid Linkers - Solid Phase Synthesis. Available from: [Link]
-
MDPI. Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications. Available from: [Link]
-
ACS Publications. Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. Available from: [Link]
-
NIH. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC. Available from: [Link]
-
MDPI. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Available from: [Link]
-
biomers.net. Peptide oligo conjugates. Available from: [Link]
-
Journal of Bacteriology. Pyrimidine-specific cleavage by an endoribonuclease of Saccharomyces cerevisiae. Available from: [Link]
- Google Patents. US5648244A - Production, purification, cleavage and use of fusion peptides.
-
RSC Publishing. Emerging applications of peptide-oligonucleotide conjugates: bioactive scaffolds, self-assembling systems, and.... Available from: [Link]
-
RSC Publishing. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. Available from: [Link]
-
Reactome Pathway Database. Cleavage of the damaged pyrimidine. Available from: [Link]
-
PMC. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC - PubMed Central. Available from: [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
PMC. Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. Available from: [Link]
-
PMC. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC - PubMed Central. Available from: [Link]
-
PubChem. 4-Amino-2-mercaptopyrimidine-5-carbonitrile | C5H4N4S | CID 2822202. Available from: [Link]
-
ResearchGate. Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]
-
YouTube. What Is Solid-Phase Peptide Synthesis? - Chemistry For Everyone. Available from: [Link]
Sources
- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. d-nb.info [d-nb.info]
Application Notes & Protocols: A Guide to the Successful Coupling of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the covalent coupling of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid to the N-terminus of amino acids and peptides. This procedure is critical for the development of novel peptidomimetics and targeted drug conjugates, leveraging the unique chemical scaffold of the pyrimidine moiety. Due to the trifunctional nature of this compound, possessing a carboxylic acid, an aromatic amine, and a thiol group, a carefully designed synthetic strategy is paramount to ensure chemoselectivity and high yield. This document outlines a robust, field-proven methodology, including protecting group strategies, coupling agent selection, and detailed step-by-step protocols.
Introduction: The Chemical Versatility of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates several key functional groups that can be exploited for further chemical modification. The pyrimidine core is a common motif in biologically active molecules, and the presence of amino, mercapto, and carboxylic acid functionalities offers multiple attachment points for conjugation to biomolecules such as amino acids and peptides.[1][2] This allows for the synthesis of novel compounds with potentially enhanced biological activity, altered pharmacokinetic profiles, or targeted delivery capabilities.
The primary challenge in coupling this molecule to an amino acid lies in the selective activation of the carboxylic acid in the presence of the nucleophilic amino and thiol groups. Unwanted side reactions, such as self-polymerization or intramolecular cyclization, must be suppressed. This necessitates a strategic application of protecting groups to temporarily mask the reactive amine and thiol functionalities, thereby directing the coupling reaction to the desired carboxylic acid group.[3][4][5]
Strategic Considerations for a Successful Coupling Reaction
The success of the coupling reaction hinges on a logical and well-executed synthetic strategy. The following sections detail the critical decision-making processes involved.
The Imperative of a Protecting Group Strategy
To achieve selective amide bond formation between the carboxylic acid of the pyrimidine and the N-terminal amine of an amino acid, the inherent nucleophilicity of the pyrimidine's amino and thiol groups must be temporarily masked.[3][4][5][6] This is achieved through the use of orthogonal protecting groups, which can be selectively removed under different conditions.
-
Amino Group Protection: The 4-amino group is a primary aromatic amine and requires protection to prevent it from reacting with the activated carboxylic acid. The tert-Butoxycarbonyl (Boc) group is a suitable choice as it is stable under the basic conditions often used in coupling reactions and can be readily removed with mild acid, such as trifluoroacetic acid (TFA).[7]
-
Thiol Group Protection: The 2-mercapto group is a potent nucleophile and can also interfere with the coupling reaction. The Trityl (Trt) group is an effective protecting group for thiols. It is stable to the conditions used for Boc deprotection and can be removed under mildly acidic conditions in the presence of a scavenger.
The use of this orthogonal protecting group strategy ensures that the desired coupling reaction proceeds with high fidelity.
Selection of an Appropriate Coupling Reagent
The choice of coupling reagent is critical for efficiently activating the carboxylic acid and promoting amide bond formation while minimizing side reactions and racemization.[8] Two of the most common and effective classes of coupling reagents are carbodiimides and uronium/phosphonium salts.
-
Carbodiimides (EDC/NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a widely used and effective coupling system.[9][10] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is susceptible to hydrolysis but can be trapped by NHS to form a more stable, amine-reactive NHS ester. This two-step process enhances coupling efficiency and reduces side reactions.[9][11][12]
-
Uronium Salts (HBTU): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient uronium salt-based coupling reagent.[13][14][15] HBTU directly activates the carboxylic acid to form an active ester, which then rapidly reacts with the amine to form the amide bond.[13][15][16] HBTU is known for its high coupling efficiency, rapid reaction times, and ability to suppress racemization.[13][14]
For this protocol, we will detail the use of both EDC/NHS and HBTU, as the optimal choice may depend on the specific amino acid being coupled and the desired reaction scale.
Detailed Experimental Protocols
This section provides step-by-step protocols for the protection of this compound and its subsequent coupling to an amino acid.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Commercial Source | ≥98% |
| Di-tert-butyl dicarbonate (Boc₂O) | Commercial Source | Reagent Grade |
| Trityl chloride (TrCl) | Commercial Source | Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | Anhydrous, ≥99.5% |
| Dichloromethane (DCM) | Commercial Source | Anhydrous, ≥99.8% |
| Dimethylformamide (DMF) | Commercial Source | Anhydrous, ≥99.8% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Commercial Source | ≥98% |
| N-hydroxysuccinimide (NHS) | Commercial Source | ≥98% |
| HBTU | Commercial Source | ≥98% |
| Amino Acid (N-terminus unprotected, side-chain protected if necessary) | Commercial Source | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Commercial Source | Reagent Grade |
| Triisopropylsilane (TIS) | Commercial Source | Reagent Grade |
| Diethyl ether | Commercial Source | Anhydrous |
Workflow Diagram
Caption: Workflow for the coupling of this compound with an amino acid.
Protocol 1: Protection of this compound
Rationale: This protocol describes the sequential protection of the amino and thiol groups. The order is important to ensure high yields and prevent side reactions.
-
Boc Protection of the Amino Group:
-
Dissolve this compound (1 equivalent) in a mixture of Dioxane and water (1:1).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and sodium bicarbonate (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
-
-
Trt Protection of the Thiol Group:
-
Dissolve the Boc-protected intermediate (1 equivalent) in anhydrous DCM.
-
Add N,N-Diisopropylethylamine (DIPEA, 2.2 equivalents) and cool the solution to 0 °C.
-
Add Trityl chloride (TrCl, 1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the fully protected 4-(Boc-amino)-2-(Trt-thio)pyrimidine-5-carboxylic acid.
-
Protocol 2A: Coupling using EDC/NHS
Rationale: This protocol utilizes the well-established EDC/NHS chemistry for amide bond formation. The two-step activation process enhances stability and coupling efficiency.[9][11][12]
-
Activation of the Carboxylic Acid:
-
Dissolve the fully protected pyrimidine carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
-
Coupling with the Amino Acid:
-
In a separate flask, dissolve the amino acid (with a free N-terminus and protected side chain, if applicable) (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the amino acid solution.
-
Add the activated NHS ester solution dropwise to the amino acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the protected conjugate.
-
Protocol 2B: Coupling using HBTU
Rationale: HBTU is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered amino acids.[13][14]
-
Reaction Setup:
-
Dissolve the fully protected pyrimidine carboxylic acid (1 equivalent), the amino acid (with a free N-terminus and protected side chain, if applicable) (1.1 equivalents), and HBTU (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add DIPEA (2.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 2A.
-
Protocol 3: Deprotection of the Conjugate
Rationale: This final step removes the Boc and Trt protecting groups to yield the final desired product. The use of a scavenger (TIS) is crucial to prevent side reactions during Trt deprotection.
-
Cleavage of Protecting Groups:
-
Dissolve the purified, protected conjugate in a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the pellet with cold ether.
-
Dry the final product under vacuum.
-
Purify the final conjugate by reverse-phase HPLC if necessary.
-
Data and Expected Outcomes
The following table summarizes the expected inputs and outputs for each major step of the protocol.
| Step | Key Reagents | Expected Outcome | Typical Yield |
| Boc Protection | Boc₂O, NaHCO₃ | 4-(Boc-amino)-2-mercaptopyrimidine-5-carboxylic acid | 85-95% |
| Trt Protection | TrCl, DIPEA | 4-(Boc-amino)-2-(Trt-thio)pyrimidine-5-carboxylic acid | 80-90% |
| EDC/NHS Coupling | EDC, NHS, Amino Acid, DIPEA | Protected Pyrimidine-Amino Acid Conjugate | 60-80% |
| HBTU Coupling | HBTU, Amino Acid, DIPEA | Protected Pyrimidine-Amino Acid Conjugate | 70-90% |
| Deprotection | TFA, TIS | Final 4-Amino-2-mercaptopyrimidine-5-carbonyl-Amino Acid Conjugate | >90% |
Mechanistic Insights
EDC/NHS Coupling Mechanism
Caption: Mechanism of EDC/NHS mediated amide bond formation.[10][11]
HBTU Coupling Mechanism
Caption: Mechanism of HBTU mediated amide bond formation.[13][16][17]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Protection Steps | Incomplete reaction or loss during workup. | Ensure anhydrous conditions. Monitor reaction to completion by TLC. Optimize purification method. |
| Low Coupling Efficiency | Inefficient activation of carboxylic acid. Hydrolysis of active intermediate. | Use fresh, high-purity coupling reagents. Ensure anhydrous conditions. Consider switching from EDC/NHS to HBTU. |
| Side Product Formation | Incomplete protection of amino or thiol groups. Racemization. | Verify complete protection by NMR or MS before coupling. Use HOBt as an additive with EDC to suppress racemization. |
| Incomplete Deprotection | Insufficient reaction time or inadequate cleavage cocktail. | Increase reaction time. Ensure fresh TFA is used. Optimize the scavenger ratio. |
Conclusion
The protocol detailed in these application notes provides a robust and reliable method for the synthesis of conjugates between this compound and amino acids. By employing a strategic protecting group strategy and utilizing efficient coupling reagents, researchers can achieve high yields of the desired products. This methodology opens avenues for the creation of novel peptidomimetics and other biologically active molecules for applications in drug discovery and development.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: )
-
Mechanism for protein immobilization via EDC/NHS coupling. - ResearchGate. (URL: [Link])
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (URL: [Link])
-
Protecting Groups in Peptide Synthesis | Springer Nature Experiments. (URL: [Link])
-
HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (URL: [Link])
-
Protecting Groups in Peptide Synthesis - PubMed - NIH. (URL: [Link])
-
EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing). (URL: [Link])
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: )
-
HBTU - Wikipedia. (URL: [Link])
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (URL: )
-
Protecting Groups in Peptide Synthesis | Request PDF - ResearchGate. (URL: [Link])
-
Proposed mechanism for amidation using HBTU (9). - ResearchGate. (URL: [Link])
-
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (URL: [Link])
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (URL: [Link])
-
Coupling Reagents - Aapptec Peptides. (URL: [Link])
-
Recent development of peptide coupling reagents in organic synthesis. (URL: [Link])
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. (URL: [Link])
-
Amidation of Carboxylic Acids - YouTube. (URL: [Link])
-
Making Amides from Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])
-
Synthesis of Amides from Carboxylic Acids and Urea in the Presence of Pyridine under Microwave Irradiation | Request PDF - ResearchGate. (URL: [Link])
-
Carboxylic acid - Properties, Structure, Reactions - Britannica. (URL: [Link])
Sources
- 1. Buy this compound | 875-60-5 [smolecule.com]
- 2. 875-60-5|this compound|BLD Pharm [bldpharm.com]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. HBTU - Wikipedia [en.wikipedia.org]
- 15. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
The Strategic Utility of 4-Amino-2-mercaptopyrimidine-5-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-amino-2-mercaptopyrimidine-5-carboxylic acid as a versatile and strategic precursor for the synthesis of kinase inhibitors. The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] This document elucidates the chemical rationale behind its use, detailing synthetic pathways to key kinase inhibitor scaffolds such as thieno[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. We present detailed, field-proven protocols, causality-driven experimental choices, and an analysis of the structure-activity relationships (SAR) that govern the potency and selectivity of the resulting inhibitors.
Introduction: The Rationale for Employing a Multifunctional Pyrimidine Precursor
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The design of small molecule kinase inhibitors has revolutionized cancer treatment, and the pyrimidine scaffold has been a cornerstone of these efforts due to its structural analogy to the adenine core of ATP, enabling competitive binding to the kinase hinge region.[1]
This compound is a particularly valuable starting material due to its trifunctional nature. The presence of an amino group, a mercapto (thiol) group, and a carboxylic acid on the pyrimidine ring provides multiple reactive handles for the construction of fused heterocyclic systems. This multi-functionality allows for diverse synthetic strategies to access a wide range of kinase inhibitor scaffolds with varied substitution patterns, crucial for fine-tuning target specificity and pharmacological properties.
Synthetic Pathways to Key Kinase Inhibitor Scaffolds
The strategic positioning of the amino, mercapto, and carboxylic acid groups on the pyrimidine ring of this compound allows for the construction of various fused heterocyclic systems, which are common cores of potent kinase inhibitors. Two of the most prominent scaffolds accessible from this precursor are the thieno[2,3-d]pyrimidines and the pyrimido[4,5-d]pyrimidines.
Synthesis of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine and is found in numerous kinase inhibitors targeting a range of kinases including PI3K and EGFR.[2][3] A plausible and efficient method to construct this scaffold from this compound is through a modified Gewald reaction. The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes.[4] While a direct Gewald reaction on the pyrimidine core is not typical, a related cyclization can be envisioned.
A proposed synthetic route involves the initial reaction of the mercapto group with an α-halo ketone or α-halo ester. The resulting intermediate can then undergo an intramolecular cyclization to form the fused thiophene ring.
Caption: Proposed workflow for the synthesis of Thieno[2,3-d]pyrimidine kinase inhibitors.
This approach allows for the introduction of diversity at the 2- and 3-positions of the thiophene ring, which is crucial for modulating kinase selectivity and potency.
Synthesis of the Pyrimido[4,5-d]pyrimidine Scaffold
The pyrimido[4,5-d]pyrimidine core is another key scaffold for kinase inhibitors, particularly for cyclin-dependent kinases (CDKs).[5] The synthesis of this fused system from this compound can be achieved through a cyclocondensation reaction. A common strategy involves the reaction of the 4-amino group with a one-carbon synthon, such as formamide or a derivative, to construct the second pyrimidine ring.
Caption: General workflow for Pyrimido[4,5-d]pyrimidine synthesis.
The initial cyclization would yield a pyrimido[4,5-d]pyrimidine with a thiol group at the 2-position and a carboxylic acid at the 5-position. These functional groups can then be further modified. For instance, the thiol can be converted to an amino group, a common feature in many kinase inhibitors that interact with the hinge region of the kinase.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for the synthesis and evaluation of kinase inhibitors derived from this compound.
Protocol 1: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Core
This protocol describes a plausible synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one core structure, a key intermediate for a variety of kinase inhibitors.
Materials:
-
This compound
-
Ethyl 2-chloroacetoacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
S-Alkylation: To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (2.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-chloroacetoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: After completion of the S-alkylation, add a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified thieno[2,3-d]pyrimidin-4(3H)-one core.
Self-Validation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the thiol proton and the appearance of new signals corresponding to the fused thiophene ring will validate the successful cyclization.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.[3]
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the kinase assay buffer.
-
Add the kinase/substrate solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for 1 hour.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Self-Validation: The assay should include a positive control (a known inhibitor of the target kinase) to ensure the assay is performing correctly. The Z'-factor, a statistical measure of assay quality, should be calculated and be > 0.5 for a robust assay.
Structure-Activity Relationship (SAR) Insights and Data Presentation
The functional groups on the this compound precursor provide key points for diversification to explore the SAR of the resulting kinase inhibitors.
-
Substituents on the Fused Ring: Modifications on the newly formed thiophene or pyrimidine ring can significantly impact potency and selectivity. For instance, in thieno[2,3-d]pyrimidine-based EGFR inhibitors, substitutions on the 2-phenyl ring are critical for activity against both wild-type and mutant forms of the kinase.[2]
-
The 4-Amino Group: The 4-amino group of the original pyrimidine ring is often a key interaction point with the kinase hinge region. Derivatization of this amine with various aryl or alkyl groups is a common strategy to enhance binding affinity.
-
The 2-Mercapto Group: The thiol group can be a handle for introducing a variety of substituents or can be replaced with other functional groups, such as amines, to modulate the electronic properties and hydrogen bonding potential of the molecule.
-
The 5-Carboxylic Acid Group: The carboxylic acid can be converted to amides or esters to explore interactions with solvent-exposed regions of the kinase active site or to improve pharmacokinetic properties.
Table 1: Representative Kinase Inhibitory Activity of Pyrimidine-Based Scaffolds
| Scaffold Type | Target Kinase | Compound Example | IC₅₀ (µM) | Reference |
| Pyrimido[4,5-d]pyrimidine | CDK2 | Compound 7f | 0.05 | [5] |
| Pyrimido[4,5-d]pyrimidine | CDK2 | Compound 7e | 0.25 | [5] |
| Thieno[2,3-d]pyrimidine | PI3Kβ | VIb (3-OH, 5-OCH₃) | (% inhib. @ 10µM) 72% | [2] |
| Thieno[2,3-d]pyrimidine | PI3Kγ | VIb (3-OH, 5-OCH₃) | (% inhib. @ 10µM) 84% | [2] |
Signaling Pathway Visualization
The synthesized kinase inhibitors can modulate various signaling pathways critical for cell growth and survival. For instance, inhibitors of EGFR block the downstream activation of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Caption: Inhibition of the EGFR signaling pathway by a thieno[2,3-d]pyrimidine derivative.
Conclusion
This compound represents a highly valuable and versatile precursor for the synthesis of a diverse range of kinase inhibitors. Its multifunctional nature allows for the efficient construction of key heterocyclic scaffolds, including thieno[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to leverage this strategic starting material for the development of novel and potent kinase inhibitors for the treatment of cancer and other diseases.
References
- Dar'in, D. V., Ryazanov, S. G., Selivanov, S. I., Lobanov, P. S., & Potekhin, A. A. (2008). Cyclocondensation of α-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids. Chemistry of Heterocyclic Compounds, 44(4), 461–465.
- Gupta, R., et al. (2008). Synthesis of 5-indolylpyrimido[4,5-d]pyrimidinones. Arkivoc, (xiv), 55-63.
- Hassan, A. A., et al. (2012). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 17(10), 11659-11674.
- Müller, T. J. J., et al. (2003). A General and Efficient Synthesis of 2,4,5-Trisubstituted Pyrimidines. Synthesis, 2003(18), 2815-2826.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 6-41.
- Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
- Tobe, M., et al. (2003). Novel, potent, and selective inhibitors of IκB kinase-β: Synthesis and structure-activity relationship of 2-amino-5-aryl-thieno[2,3-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 13(24), 4443-4446.
-
Various Authors. (n.d.). Gewald reaction. Organic Chemistry Portal. [Link]
- Yoneda, F., et al. (1976). A new, convenient synthesis of pyrimido[4,5-d]pyrimidine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (22), 2398-2400.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assays using 4-Amino-2-mercaptopyrimidine-5-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Pivotal Role of Enzyme Inhibition in Drug Discovery
Enzyme inhibition assays are a cornerstone of modern drug discovery, providing a critical in vitro method to identify and characterize compounds that can modulate the activity of specific enzyme targets.[1][2] Dysregulated enzyme activity is a hallmark of many diseases, including cancer, inflammation, and infectious diseases.[3][4] Consequently, molecules that can precisely inhibit the activity of key enzymes represent a major class of therapeutic agents.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural bioactive compounds.[5][6][7] Its ability to engage in various biological interactions makes it an attractive starting point for designing novel therapeutics.[5][6] This application note focuses on 4-Amino-2-mercaptopyrimidine-5-carboxylic acid , a pyrimidine derivative with structural features—an amino group, a mercapto (thiol) group, and a carboxylic acid—that suggest its potential as an enzyme inhibitor.[8] The presence of the mercapto group, for instance, contributes to antioxidant activity and the potential for enzyme inhibition.[8] This document provides a comprehensive guide to designing, executing, and interpreting an in vitro enzyme inhibition assay using this compound.
Scientific Principles: Understanding Enzyme Kinetics and Inhibition
A robust enzyme inhibition assay is built upon the principles of enzyme kinetics. The Michaelis-Menten model provides a fundamental description of enzyme activity, relating the reaction velocity (v) to the substrate concentration ([S]). Two key parameters emerge from this model: Vmax , the maximum reaction velocity when the enzyme is saturated with substrate, and Km , the Michaelis constant, which is the substrate concentration at which the reaction velocity is half of Vmax.[9][10]
Enzyme inhibitors reduce the rate of an enzyme-catalyzed reaction.[10] The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) , which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11][12] The IC50 value is a crucial metric for comparing the potency of different inhibitors.[11][13]
It is also vital to determine the mechanism of inhibition, as this provides insight into how the inhibitor interacts with the enzyme. The primary reversible inhibition mechanisms are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Km but does not affect Vmax.[9][14]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, affecting the enzyme's catalytic efficiency. This type of inhibition cannot be overcome by increasing the substrate concentration. It decreases Vmax but does not affect Km.[15]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more effective at higher substrate concentrations. It decreases both Vmax and Km.[15]
The following diagram illustrates these fundamental inhibition modalities.
Caption: Mechanisms of Reversible Enzyme Inhibition.
Experimental Protocol: A General Framework
This protocol provides a detailed, step-by-step methodology for determining the IC50 of this compound against a generic kinase. This framework can be adapted for other enzyme classes with appropriate modifications to the substrate and detection method.
Materials and Reagents
-
Enzyme: Purified recombinant human kinase (e.g., a tyrosine kinase).
-
Substrate: A specific peptide substrate for the kinase that can be detected upon phosphorylation (e.g., a fluorescently labeled peptide).
-
Test Compound: this compound (MW: 171.18 g/mol ).[8]
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).
-
ATP (Adenosine Triphosphate): Co-substrate for the kinase reaction.
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Stop Solution: To terminate the enzymatic reaction (e.g., a solution containing EDTA).
-
Detection Reagent: A reagent to quantify the product (e.g., a phosphospecific antibody or a reagent that detects the remaining ATP).
-
96-well or 384-well plates: Low-binding, black or white plates depending on the detection method.
-
Plate reader: Capable of measuring fluorescence, luminescence, or absorbance.
Preparation of Solutions
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Positive Control Stock: Prepare a 1 mM stock solution of the known inhibitor in 100% DMSO.
-
Enzyme Working Solution: Dilute the enzyme stock to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.[2][16]
-
Substrate/ATP Working Solution: Prepare a solution containing the peptide substrate and ATP in assay buffer. The concentration of ATP should ideally be at or near its Km for the enzyme to ensure sensitivity to competitive inhibitors.[2][17]
Assay Workflow
The following diagram outlines the general workflow for the enzyme inhibition assay.
Caption: Step-by-step workflow for the in vitro enzyme inhibition assay.
Detailed Step-by-Step Protocol
-
Compound Plating:
-
Create a serial dilution series of the this compound stock solution in 100% DMSO (e.g., 11-point, 3-fold dilution starting from 1 mM).
-
Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 1 µL) of the diluted compounds, positive control, and DMSO (for vehicle control) to the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Add the enzyme working solution to all wells except the "no enzyme" negative control wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the Substrate/ATP working solution to all wells.
-
Mix the plate gently and incubate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear phase of the reaction.[18]
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the Stop Solution.
-
Add the detection reagent according to the manufacturer's instructions and incubate for the recommended time to allow the signal to develop.
-
-
Data Acquisition:
-
Measure the signal (e.g., fluorescence intensity) using a plate reader.
-
Data Analysis and Interpretation
-
Normalization:
-
The raw data should be normalized to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
-
IC50 Determination:
Example Data Presentation
The following table shows hypothetical data for this compound against two different kinases.
| Parameter | Kinase A | Kinase B | Positive Control (Staurosporine) |
| IC50 (µM) | 12.5 | > 100 | 0.015 |
| Max Inhibition (%) | 95% | 20% | 98% |
| Hill Slope | 1.1 | N/A | 1.0 |
This table illustrates that the compound is a moderately potent inhibitor of Kinase A but shows minimal activity against Kinase B, suggesting a degree of selectivity.
Trustworthiness and Self-Validation: Ensuring Assay Robustness
To ensure the reliability and reproducibility of the assay, several quality control measures must be implemented:
-
Z'-factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the signals from the positive (DMSO) and negative (max inhibition) controls.
-
DMSO Tolerance: The enzyme's activity should not be significantly affected by the final concentration of DMSO in the assay (typically ≤1%).
-
Linearity of Reaction: The assay should be conducted under conditions where the reaction rate is linear with respect to time and enzyme concentration.
-
Reproducibility: Key experiments, especially the IC50 determination for lead compounds, should be repeated to ensure the results are reproducible.
Conclusion
This application note provides a comprehensive framework for conducting an in vitro enzyme inhibition assay using this compound. By following the detailed protocols and incorporating robust quality control measures, researchers can effectively screen and characterize the inhibitory potential of this and other pyrimidine-based compounds. Such studies are a critical first step in the long and complex process of drug development, providing the foundational data needed to advance promising molecules through the discovery pipeline.[15][20]
References
-
Kumar, D., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. Available at: [Link]
-
edX. (n.d.). IC50 Determination. edX. Available at: [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Fiveable. Available at: [Link]
-
Research Trend. (2024). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. Available at: [Link]
-
AAPS J. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. Available at: [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.5: Enzyme Kinetics and Inhibition. Chemistry LibreTexts. Available at: [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Pharmaceutical and Allied Sciences. Available at: [Link]
-
Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]
-
PubMed. (1985). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link]
-
Biochemistry Enzyme kinetics. (n.d.). Biochemistry Enzyme kinetics. Available at: [Link]
-
ResearchGate. (2018). Strategies to develop enzyme assays. ResearchGate. Available at: [Link]
-
NIH. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. Available at: [Link]
-
YouTube. (2021). measuring enzyme inhibition by drugs. YouTube. Available at: [Link]
-
ResearchGate. (2018). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. ResearchGate. Available at: [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Blog - Biobide. Available at: [Link]
-
NIH. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
Sources
- 1. blog.biobide.com [blog.biobide.com]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchtrend.net [researchtrend.net]
- 7. mdpi.com [mdpi.com]
- 8. Buy this compound | 875-60-5 [smolecule.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. biochem.du.ac.in [biochem.du.ac.in]
- 11. courses.edx.org [courses.edx.org]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fiveable.me [fiveable.me]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid. As a key heterocyclic building block in medicinal chemistry, its purity is paramount. This document provides in-depth troubleshooting for common synthetic challenges, focusing on the identification and mitigation of byproduct formation. Our approach is grounded in mechanistic principles to empower you to not just solve immediate issues, but to fundamentally improve your synthetic protocols.
Troubleshooting Guide: Common Synthetic Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound, typically prepared via the cyclocondensation of thiourea and diethyl ethoxymethylenemalonate (DEEM), followed by saponification of the resulting ethyl ester.
Question 1: My reaction yields are consistently low. What are the primary causes?
Low yields often stem from suboptimal reaction conditions or degradation of starting materials. Let's break down the likely culprits.
Causality:
-
Incomplete Cyclization: The core reaction involves the formation of the pyrimidine ring. This cyclocondensation reaction requires a basic catalyst (e.g., sodium ethoxide) to proceed efficiently. Insufficient catalyst, low reaction temperatures, or short reaction times can lead to incomplete conversion of the starting materials.
-
Starting Material Degradation: Diethyl ethoxymethylenemalonate (DEEM) is susceptible to hydrolysis, especially in the presence of moisture. If your DEEM has been stored improperly, it may have partially hydrolyzed to diethyl malonate and triethyl orthoformate, which will not participate in the desired reaction.
-
Side Reactions of DEEM: DEEM is a reactive Michael acceptor and can undergo polymerization or react with other nucleophiles present in the reaction mixture if conditions are not carefully controlled.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., ethanol) and ensure all glassware is thoroughly dried. DEEM is sensitive to water.
-
Verify Starting Material Quality: Before starting the reaction, check the purity of your DEEM by 1H NMR. The characteristic ethoxy methylene proton signal should be sharp and integrated correctly.
-
Optimize Catalyst Stoichiometry: The amount of sodium ethoxide is critical. Use at least one equivalent to ensure complete deprotonation of thiourea and to drive the reaction to completion.
-
Control Reaction Temperature: The reaction is typically run at reflux in ethanol. Ensure your heating mantle and condenser are functioning correctly to maintain a consistent reflux.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. The reaction is typically complete within a few hours.
Question 2: I am observing a significant, difficult-to-remove impurity in my final product. What could it be?
The most common and troublesome byproduct in this synthesis is the disulfide dimer of the target molecule.
Byproduct Profile: Disulfide Dimer
| Byproduct Name | Bis(4-amino-5-carboxy-pyrimidin-2-yl) disulfide |
| Molecular Formula | C10H8N6O4S2 |
| Formation Mechanism | Oxidation of the mercapto (-SH) group of two molecules of the product. |
| Common Cause | Exposure to atmospheric oxygen, especially under neutral or slightly basic conditions during workup or storage. The mercapto group is readily oxidized.[1][2] |
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction and, crucially, the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degas Solvents: Before use, degas all solvents for the workup and purification by bubbling an inert gas through them.
-
Reducing Agent in Workup: During the acidic precipitation of the final product, consider adding a small amount of a mild reducing agent like sodium bisulfite or dithiothreitol (DTT) to the aqueous solution to reduce any disulfide that may have formed.
-
Purification: If the disulfide has already formed, it can sometimes be separated by careful recrystallization. However, preventing its formation is a more effective strategy.
Below is a diagram illustrating the formation of the disulfide byproduct.
Caption: Formation of the disulfide byproduct via oxidation.
Question 3: My saponification step is not going to completion, or I am seeing other byproducts after hydrolysis. What is happening?
The saponification of the ethyl ester to the final carboxylic acid is a critical step where byproducts can also arise.
Potential Issues & Byproducts in Saponification:
| Issue/Byproduct | Causality & Explanation |
| Incomplete Saponification | Insufficient base (e.g., NaOH), low temperature, or short reaction time. The ester is sterically hindered, and forcing conditions may be necessary. |
| Decarboxylation | Under harsh basic conditions and elevated temperatures, the carboxylic acid product can potentially undergo decarboxylation to yield 4-amino-2-mercaptopyrimidine. |
| Ring Opening | Pyrimidine rings can be susceptible to hydrolytic cleavage under very harsh basic conditions, though this is less common for this particular substituted system. |
Troubleshooting Protocol for Saponification:
-
Optimize Base and Temperature: Use a sufficient excess of NaOH (e.g., 2-3 equivalents) and ensure the reaction is heated (e.g., reflux in aqueous ethanol) to drive the hydrolysis to completion.
-
Monitor the Reaction: Use TLC to monitor the disappearance of the starting ethyl ester. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid can be effective.
-
Careful Acidification: During the workup, add acid (e.g., HCl) slowly and with cooling to precipitate the carboxylic acid product. A rapid, exothermic addition of acid can promote degradation. The pH should be carefully adjusted to ensure complete precipitation of the carboxylic acid without being excessively acidic, which could promote other side reactions.
The overall synthetic pathway and potential points of byproduct formation are summarized in the workflow below.
Caption: Key steps and points of byproduct formation.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different base for the cyclization?
-
A: While sodium ethoxide in ethanol is standard, other strong, non-nucleophilic bases in appropriate solvents could be used. However, the choice of base and solvent is coupled; for example, using sodium methoxide would likely lead to transesterification of the ethyl ester.
-
-
Q: What is the best way to purify the final product?
-
A: The most common method is precipitation from an aqueous basic solution by the addition of acid. The product is typically sparingly soluble in water and common organic solvents. Recrystallization can be attempted from solvents like aqueous ethanol or DMSO/water, but care must be taken to avoid prolonged heating which can cause degradation.
-
-
Q: My final product has a yellowish tint. Is this normal?
-
A: A pale yellow color is common for this compound and its derivatives.[2] However, a dark yellow or brown color may indicate the presence of impurities, possibly from oxidation or decomposition. If the color is intense, further purification is recommended.
-
-
Q: How should I store the final product?
-
A: To prevent oxidative dimerization, store the solid product in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place.
-
References
Sources
Technical Support Center: Synthesis of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis, improve yields, and overcome common experimental hurdles.
Introduction: The Chemistry of this compound Synthesis
This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of more complex bioactive molecules. Its synthesis typically involves a multicomponent reaction, often a variation of the Biginelli reaction, where a β-ketoester equivalent, an aldehyde (or its synthetic equivalent), and thiourea are condensed to form the pyrimidine ring. The yield and purity of the final product are highly dependent on a number of critical parameters, including the choice of starting materials, catalyst, solvent, temperature, and pH. This guide will provide a detailed exploration of these factors to empower you with the knowledge to refine your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: A widely adopted and effective method is a two-step process. The first step involves the synthesis of the ethyl ester precursor, ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate, through a base-catalyzed condensation of ethyl cyanoacetate, thiourea, and a source of the formyl group (such as triethyl orthoformate). The subsequent step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This approach often provides better control over the reaction and purification compared to a direct one-pot synthesis of the carboxylic acid.
Q2: What is a typical starting yield I can expect for this synthesis?
A2: For the synthesis of related aminomercaptopyrimidine derivatives, reported yields can vary significantly, from moderate (around 40-50%) to good (over 80%), depending on the specific substrates and conditions used. For the two-step synthesis of this compound, a yield of 70-80% for the first step (ester formation) and a near-quantitative yield for the hydrolysis step are achievable with careful optimization.
Q3: Can I perform this synthesis in a one-pot reaction?
A3: Yes, one-pot syntheses are possible and have been reported for similar pyrimidine derivatives. These typically involve the condensation of the three components under acidic or basic conditions. While potentially more time-efficient, one-pot reactions can sometimes be more challenging to optimize and may lead to a higher impurity profile, making purification more difficult.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated fume hood. The reaction may also involve flammable solvents like ethanol, so appropriate precautions against ignition sources should be taken. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Causality: The reaction may not have reached completion due to insufficient reaction time or temperature. The activation energy for the cyclization step may not have been overcome.
-
Troubleshooting Steps:
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.
-
Increase reaction time: If starting materials are still present after the initial reaction time, extend the reflux or stirring time.
-
Increase reaction temperature: A moderate increase in temperature can enhance the reaction rate. However, be cautious, as excessively high temperatures can lead to side reactions.[1]
-
-
-
Suboptimal pH for Precipitation:
-
Causality: this compound is an amphoteric molecule. Its solubility is highly dependent on the pH of the solution. The product is least soluble at its isoelectric point. If the pH is too high or too low during workup, a significant portion of the product will remain dissolved.
-
Troubleshooting Steps:
-
Careful pH adjustment: After hydrolysis of the ester, carefully adjust the pH of the solution to the isoelectric point of the product (typically in the range of pH 3-5) using a dilute acid (e.g., 1M HCl or acetic acid). Use a pH meter for accurate measurement.
-
Slow precipitation: Add the acid dropwise with vigorous stirring to allow for the formation of well-defined crystals, which are easier to filter.
-
Cooling: After pH adjustment, cool the mixture in an ice bath to further decrease the solubility of the product.
-
-
-
Inefficient Catalyst:
-
Causality: The catalyst, whether a base or an acid, may be inactive or used in a suboptimal amount. Catalysts play a crucial role in promoting the condensation and cyclization steps.
-
Troubleshooting Steps:
-
Use of an effective catalyst: For the condensation step, consider using a catalyst known to improve yields in similar pyrimidine syntheses, such as phosphorus pentoxide or silica-functionalized magnetic nanoparticles (Fe3O4@SiO2). Phosphorus pentoxide also acts as a dehydrating agent, which can drive the equilibrium towards product formation.[2]
-
Optimize catalyst loading: The amount of catalyst can be critical. Perform small-scale optimization experiments to determine the optimal catalyst loading for your specific reaction conditions.
-
-
-
Presence of Water:
-
Causality: The condensation reaction to form the pyrimidine ring releases water. According to Le Chatelier's principle, the presence of water can inhibit the forward reaction.
-
Troubleshooting Steps:
-
Use a dehydrating agent: As mentioned, catalysts like phosphorus pentoxide can also serve as dehydrating agents.[2]
-
Azeotropic removal of water: If the reaction is performed in a suitable solvent (e.g., toluene), a Dean-Stark apparatus can be used to remove water as it is formed.
-
-
Problem 2: Product is Impure or Contaminated with Side Products
Possible Causes and Solutions:
-
Formation of Hantzsch-type Dihydropyridine Byproducts:
-
Causality: At higher temperatures, thiourea can decompose to generate ammonia. This can lead to a competing Hantzsch-type reaction between the β-ketoester equivalent and the formyl source, resulting in the formation of a fluorescent dihydropyridine byproduct.[1]
-
Troubleshooting Steps:
-
Control the reaction temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Optimize the order of addition of reagents: In some cases, adding the thiourea last to the reaction mixture can minimize its decomposition.
-
-
-
Unreacted Starting Materials:
-
Causality: As discussed in the low yield section, incomplete reaction can lead to the presence of starting materials in the final product.
-
Troubleshooting Steps:
-
Improve reaction conditions: Refer to the troubleshooting steps for low yield to drive the reaction to completion.
-
Effective purification: Employ appropriate purification techniques (see below) to remove unreacted starting materials.
-
-
-
Formation of N-acylthiourea Byproducts:
-
Causality: A competing reaction can occur between the ester group of the starting material and thiourea, leading to the formation of an N-acylthiourea byproduct, which can complicate purification.[1]
-
Troubleshooting Steps:
-
Optimize reaction conditions: The choice of catalyst and solvent can influence the selectivity of the reaction.
-
Characterize the byproduct: Use NMR and mass spectrometry to confirm the presence of the N-acylthiourea.
-
Purification: These byproducts can often be removed by careful recrystallization or chromatography.
-
-
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate
-
Reagents and Setup:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl cyanoacetate
-
Thiourea
-
Round-bottom flask with a reflux condenser and a drying tube
-
-
Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1 equivalent) to anhydrous ethanol (sufficient to dissolve all reagents) to prepare a fresh solution of sodium ethoxide. b. Once the sodium has completely reacted and the solution has cooled to room temperature, add ethyl cyanoacetate (1 equivalent) and thiourea (1.1 equivalents). c. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC. d. After the reaction is complete, cool the mixture to room temperature. A precipitate should form. e. Pour the reaction mixture into ice-cold water and acidify with glacial acetic acid to a pH of approximately 5-6. f. Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. g. Dry the product under vacuum to obtain ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate.
Step 2: Hydrolysis to this compound
-
Reagents and Setup:
-
Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate
-
Aqueous sodium hydroxide (e.g., 2M)
-
Dilute hydrochloric acid (e.g., 1M) or glacial acetic acid
-
Round-bottom flask with a magnetic stirrer
-
-
Procedure: a. Suspend the ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate from Step 1 in an aqueous solution of sodium hydroxide. b. Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the solid has completely dissolved and the hydrolysis is complete (monitor by TLC, observing the disappearance of the starting ester). c. Cool the solution in an ice bath. d. With vigorous stirring, slowly add dilute hydrochloric acid or glacial acetic acid to precipitate the product. Monitor the pH and adjust to the isoelectric point (around pH 3-5). e. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any salts, and then with a small amount of cold ethanol. f. Dry the final product, this compound, under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The choice of solvent is critical for effective purification. For this compound, polar solvents are generally suitable. A mixture of ethanol and water is often a good starting point. Other options include acetic acid or dimethylformamide (DMF)/water mixtures.
-
Procedure: a. Dissolve the crude product in a minimum amount of the hot recrystallization solvent. b. If there are insoluble impurities, perform a hot filtration to remove them. c. Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. d. Further cool the solution in an ice bath to maximize the yield of the recrystallized product. e. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
| Parameter | Condition A | Condition B | Expected Outcome | Rationale |
| Catalyst | Sodium Ethoxide | Phosphorus Pentoxide | Higher yield with P2O5 | P2O5 acts as both a catalyst and a dehydrating agent, driving the reaction forward. |
| Temperature | 60 °C | 80 °C (Reflux in EtOH) | Higher reaction rate at 80 °C, but potential for more side products. | Increased temperature provides the necessary activation energy but can also promote side reactions. |
| Workup pH | pH 7 | pH 4 | Higher isolated yield at pH 4. | The product is least soluble at its isoelectric point, leading to more efficient precipitation. |
Visualizations
Reaction Mechanism
Caption: Simplified mechanism for the base-catalyzed synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. Available at: [Link]
-
Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. Available at: [Link]
-
One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Science. Available at: [Link]
- Process for purification of carboxylic acids. Google Patents.
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. ResearchGate. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]
-
A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]
Sources
Troubleshooting guide for 4-Amino-2-mercaptopyrimidine-5-carboxylic acid reactions
Welcome to the technical support center for 4-Amino-2-mercaptopyrimidine-5-carboxylic acid (CAS 875-60-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we address common challenges encountered during its use in various chemical reactions, providing in-depth explanations and actionable troubleshooting strategies.
Section 1: Understanding the Molecule - Core Properties and Reactivity
This compound is a trifunctional molecule featuring an amino group, a mercapto (thiol) group, and a carboxylic acid on a pyrimidine core.[1] This unique arrangement of functional groups allows for a wide range of chemical transformations, but also presents specific challenges.[1] Understanding its inherent properties is the first step in successful experimentation.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂S | [1][2] |
| Molecular Weight | 171.18 g/mol | [1][2] |
| Melting Point | 150–155 °C | [1] |
| Solubility | Soluble in water and polar solvents; less soluble in non-polar solvents. | [1] |
| Appearance | White to off-white solid. | [3] |
A critical aspect of this molecule's chemistry is the thione-thiol tautomerism of the 2-mercaptopyrimidine core. In polar solvents, the thione form tends to predominate.[4] Furthermore, the thiol group is susceptible to oxidation, particularly in solution, which can lead to the formation of disulfide byproducts.[4]
Section 2: Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues that may arise during reactions with this compound in a question-and-answer format.
Low Yields in Amide Coupling Reactions
Question: I am attempting an amide coupling reaction with this compound and a primary amine using a standard carbodiimide coupling agent (e.g., EDC), but I am observing very low yields of the desired amide. What could be the issue?
Answer:
Low yields in amide coupling reactions involving this substrate can stem from several factors related to its multifunctional nature.
Causality:
-
Competitive Reactions: The amino group on the pyrimidine ring is also a nucleophile and can compete with your desired amine for reaction with the activated carboxylic acid, leading to polymerization or side product formation.
-
Poor Solubility: While the starting material has some solubility in polar solvents, the reaction intermediates or the product itself might have poor solubility, causing them to precipitate out of the reaction mixture and halt the reaction.
-
Deactivation of Coupling Reagent: The thiol group can potentially interact with and deactivate certain coupling reagents.
-
Unreactive Carboxylate: The direct conversion of a carboxylic acid to an amide can be challenging because amines are basic and can deprotonate the carboxylic acid, forming a highly unreactive carboxylate anion.[5][6]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low amide coupling yields.
Step-by-Step Protocol Recommendations:
-
Protecting Groups:
-
Amino Group Protection: Consider protecting the 4-amino group with a suitable protecting group (e.g., Boc, Fmoc) before performing the amide coupling. This will prevent self-condensation and other side reactions.
-
Thiol Group Protection: While less common for this specific issue, if you suspect interference from the thiol group, protection with a group like trityl (Trt) might be beneficial.
-
-
Optimize Coupling Conditions:
-
Choice of Coupling Reagent: For solution-phase synthesis, consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).[1][7] These reagents are often more efficient and lead to fewer side reactions than carbodiimides alone.[8]
-
Solvent: Use a polar aprotic solvent in which all reactants are soluble, such as DMF or NMP.
-
Temperature: Run the reaction at 0 °C to room temperature to minimize side reactions.
-
-
Alternative Strategy: Acyl Chloride Formation:
-
Convert the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[5]
-
The resulting acyl chloride can then be reacted with your amine, often at low temperatures in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
-
Difficulty in Achieving Selective Esterification
Question: I am trying to perform a Fischer esterification on this compound using an alcohol and an acid catalyst, but the reaction is messy and gives multiple products. How can I achieve selective esterification?
Answer:
The harsh conditions of a traditional Fischer esterification (strong acid and heat) are generally incompatible with this molecule due to the presence of the acid-sensitive amino and thiol groups.[9]
Causality:
-
Acid Sensitivity: The amino group can be protonated under strongly acidic conditions, rendering it unreactive or leading to side reactions. The pyrimidine ring itself can also be susceptible to degradation under harsh acidic conditions.
-
Thiol Oxidation: The presence of an acid catalyst and heat can promote the oxidation of the thiol group to a disulfide.
Troubleshooting Workflow:
Caption: Strategies for achieving selective esterification.
Recommended Protocols for Selective Esterification:
-
Carbodiimide-Mediated Esterification:
-
Reagents: Use a carbodiimide such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC in the presence of a catalytic amount of DMAP (4-Dimethylaminopyridine).[8]
-
Procedure:
-
Dissolve the carboxylic acid in an appropriate solvent (e.g., DCM or DMF).
-
Add the alcohol (1.1-1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0 °C and add the carbodiimide (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.[7]
-
-
-
Alkylation of the Carboxylate:
-
Reagents: A base (e.g., K₂CO₃, Cs₂CO₃) and an alkyl halide (e.g., ethyl iodide, benzyl bromide).
-
Procedure:
-
Deprotonate the carboxylic acid with a suitable base in a polar aprotic solvent like DMF.
-
Add the alkyl halide and stir at room temperature or with gentle heating until the reaction is complete.
-
-
Unexpected Side Product Formation: Suspected Disulfide
Question: After my reaction and workup, I've isolated a product with approximately double the expected mass. I suspect disulfide bond formation. How can I confirm this and prevent it in the future?
Answer:
The formation of a disulfide dimer is a common side reaction due to the susceptibility of the thiol group to oxidation, especially in the presence of air (oxygen).[4]
Causality:
-
Aerial Oxidation: Thiols can be oxidized by atmospheric oxygen, a process that can be catalyzed by trace metal ions or basic conditions.
-
Oxidizing Reagents: Certain reagents used in your reaction may have oxidizing properties.
Confirmation and Prevention Workflow:
Caption: Workflow for confirming and preventing disulfide formation.
Preventative Measures:
-
Inert Atmosphere: Always conduct reactions involving this compound under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Reducing Agents: In some cases, adding a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture can help to maintain the thiol in its reduced state.
Poor Yields in Cyclization Reactions
Question: I am attempting an intramolecular cyclization to form a fused heterocyclic system, but the reaction is giving low yields. What factors should I consider?
Answer:
This compound is a valuable precursor for synthesizing fused heterocycles like thiazolopyrimidines and pyrimidopyrimidines.[1] However, the success of these reactions is highly dependent on the specific reaction conditions.
Causality:
-
Reaction Conditions: Cyclization reactions are often sensitive to temperature, catalyst, and solvent. For example, the synthesis of pyrimidopyrimidine derivatives often requires high temperatures (120-180°C).[1]
-
Activation of Functional Groups: Depending on the desired fused ring, either the amino, thiol, or carboxylic acid group needs to be appropriately activated or react with a suitable bifunctional reagent.
-
Equilibrium: Some cyclization reactions are reversible, and the equilibrium may not favor the product under the chosen conditions.
General Recommendations:
-
Thorough Literature Review: Search for specific procedures for the type of fused heterocyclic system you are trying to synthesize. The conditions can vary significantly.
-
Temperature Screening: Optimize the reaction temperature. Some cyclizations require significant thermal energy to overcome the activation barrier.
-
Catalyst Choice: If the reaction is catalyzed (e.g., by an acid or a base), screen different catalysts and catalyst loadings.
-
Dehydration: If the cyclization involves the elimination of water, using a Dean-Stark apparatus or adding a dehydrating agent can drive the reaction to completion.
Section 3: Summary of Reactive Sites and Potential Reactions
The following diagram illustrates the key reactive sites on this compound and the types of reactions they can undergo.
Caption: Reactivity map of this compound.
This guide provides a starting point for troubleshooting common issues. Successful synthesis with this versatile building block requires careful consideration of its multifunctional nature and the implementation of appropriate strategies to control its reactivity.
References
-
This compound ethyl ester - ChemBK. (2024, April 9). Retrieved January 16, 2026, from [Link]
-
This compound (C5H5N3O2S) - PubChemLite. (n.d.). Retrieved January 16, 2026, from [Link]
-
4-Amino-2-mercaptopyrimidine-5-carbonitrile | C5H4N4S | CID 2822202 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
- Patil, S., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide.
-
Fischer Esterification. (n.d.). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
ETHYL 4-AMINO-2-MERCAPTOPYRIMIDINE-5-CARBOXYLATE CAS#: 774-07-2 • ChemWhat. (n.d.). Retrieved January 16, 2026, from [Link]
- Green, O. E., et al. (2019).
-
Carboxylic acid reactions overview. (n.d.). Khan Academy. Retrieved January 16, 2026, from [Link]
-
Carboxylic Acids Important Reactions. (n.d.). Jack Westin. Retrieved January 16, 2026, from [Link]
- Martin, R. B. (1984). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 62(9), 1874-1877.
-
Carboxylic Acid Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved January 16, 2026, from [Link]
-
Amide bond formation promoted by coupling reagents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
amide coupling help : r/Chempros. (2020, March 24). Reddit. Retrieved January 16, 2026, from [Link]
-
Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT. (2023, December 15). YouTube. Retrieved January 16, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec. Retrieved January 16, 2026, from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Carboxylic Acids and Their Derivatives Practice Problems. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]
Sources
- 1. Buy this compound | 875-60-5 [smolecule.com]
- 2. PubChemLite - this compound (C5H5N3O2S) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Khan Academy [khanacademy.org]
- 6. jackwestin.com [jackwestin.com]
- 7. reddit.com [reddit.com]
- 8. peptide.com [peptide.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Temperature for Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on optimizing reaction temperature, a critical parameter influencing the yield, purity, and outcome of your pyrimidine synthesis. The following content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is giving a very low yield of the desired dihydropyrimidinone (DHPM). Could the reaction temperature be the culprit?
A1: Absolutely. Temperature is a critical parameter in the Biginelli reaction, directly influencing reaction kinetics and the stability of intermediates. A low yield can often be attributed to a temperature that is either too low or too high.
-
Insufficient Temperature: If the temperature is too low, the activation energy for the cyclocondensation reaction may not be overcome, leading to a sluggish or incomplete reaction.[1] This results in a significant amount of unreacted starting materials remaining in the reaction mixture. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine if the reaction is simply slow and requires more time or a moderate increase in temperature to proceed to completion.[2]
-
Excessive Temperature: Conversely, excessively high temperatures can lead to the degradation of reactants, intermediates, or the final product, thereby reducing the overall yield.[2] Furthermore, high temperatures can promote competing side reactions, which we will discuss next.
Q2: I'm observing a fluorescent byproduct in my reaction mixture that is complicating purification. What is it, and how can I prevent its formation?
A2: The fluorescent byproduct you are observing is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This is a common issue in Biginelli reactions, especially when conducted at elevated temperatures.
The Hantzsch pathway becomes competitive when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea at higher temperatures.[2] Therefore, the formation of this byproduct is highly temperature-dependent.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective way to minimize the Hantzsch pathway. Higher temperatures favor the formation of the DHP byproduct.[2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[1][2]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia, thus suppressing the Hantzsch reaction.[2]
Troubleshooting Guide: Temperature-Related Issues
This section provides a more focused approach to troubleshooting specific problems you might encounter.
Issue 1: The reaction is not proceeding to completion, with starting materials still present after an extended period.
-
Causality: The activation energy barrier for the rate-determining step, often the initial condensation or the subsequent cyclization, is not being sufficiently overcome at the current reaction temperature.[3][4]
-
Solution Workflow:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC at each new temperature to find the optimal balance between reaction rate and byproduct formation.
-
Microwave-Assisted Synthesis: Consider using microwave irradiation. This technique can dramatically reduce reaction times and often improves yields by providing rapid and uniform heating.[5][6] For example, some Biginelli reactions that take hours under conventional heating can be completed in minutes at 120°C using microwave synthesis.[6]
-
Solvent Choice: The solvent's boiling point dictates the maximum achievable temperature under conventional reflux. If a higher temperature is needed, consider switching to a higher-boiling point solvent. However, be mindful that solvent polarity can also significantly impact the reaction.[1]
-
Issue 2: The desired product is forming, but so are multiple byproducts, leading to a complex mixture and difficult purification.
-
Causality: The reaction conditions, particularly elevated temperature, are promoting competing reaction pathways. This is a classic case where kinetic and thermodynamic control come into play.[7][8][9][10][11] The desired pyrimidine is often the thermodynamic product (more stable), while some byproducts may be the kinetic products (formed faster). At higher temperatures, the reaction may become reversible, allowing the system to equilibrate to the more stable thermodynamic product. However, other, irreversible side reactions can also be accelerated at higher temperatures.
-
Solution Workflow:
-
Temperature Screening Study: Conduct a systematic temperature screening study to identify the optimal temperature that maximizes the yield of the desired product while minimizing byproducts.
-
Kinetic vs. Thermodynamic Control:
-
To favor the kinetic product , run the reaction at a lower temperature for a shorter duration.
-
To favor the thermodynamic product , a higher temperature and longer reaction time may be necessary to allow the reaction to reach equilibrium.[7] However, this must be balanced against the potential for degradation.
-
-
Diagram: Troubleshooting Temperature in Pyrimidine Synthesis
Caption: A workflow for troubleshooting temperature-related issues in pyrimidine synthesis.
Data on Temperature Effects in Biginelli Reaction
The following table summarizes the effect of temperature on a model Biginelli reaction between benzaldehyde, ethyl acetoacetate, and urea.
| Entry | Temperature (°C) | Time (h) | Yield of DHPM (%) | Observations | Reference |
| 1 | 50 | 12 | 25 | Slow reaction, incomplete conversion | [12] |
| 2 | 80 | 4 | 92 | Good yield, minimal byproducts | [12] |
| 3 | 90 | 0.5 | >90 | Rapid reaction, high yield (with HCl catalyst in water) | [13] |
| 4 | 100 | 2 | 90 | High yield, potential for increased byproduct formation | [12] |
Experimental Protocol: Temperature Optimization Study
This protocol provides a general framework for optimizing the reaction temperature for a Biginelli-type synthesis.
Materials:
-
Aldehyde (1 equivalent)
-
β-dicarbonyl compound (1 equivalent)
-
Urea or thiourea (1.5 equivalents)
-
Catalyst (e.g., HCl, Lewis acid, as determined from literature)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
Reaction vessels (e.g., round-bottom flasks with condensers or sealed microwave vials)
-
Heating apparatus (e.g., oil bath, heating mantle, or microwave reactor)
-
TLC plates and developing chamber
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Set up Parallel Reactions: Prepare a series of identical reaction mixtures in separate vessels.
-
Assign Temperatures: Assign a different reaction temperature to each vessel. A good starting range for conventional heating is 60°C, 80°C, and 100°C. For microwave synthesis, you might test 100°C, 120°C, and 140°C.
-
Initiate Reactions: Add the reactants, solvent (if any), and catalyst to each vessel. Begin heating and stirring simultaneously for all reactions.
-
Monitor Progress: At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction mixture and analyze it by TLC. Note the consumption of starting materials and the formation of the product and any byproducts.
-
Determine Optimal Time and Temperature: Identify the temperature that provides the highest conversion to the desired product in the shortest amount of time, with the fewest byproducts.
-
Work-up and Purification: Once the optimal conditions are identified, the reaction can be scaled up. After completion, cool the reaction mixture. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[1]
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, MS, HPLC).
Diagram: Temperature Optimization Workflow
Caption: A parallel workflow for an experimental temperature optimization study.
References
-
Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. National Institutes of Health (NIH). Available at: [Link]
-
Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega. Available at: [Link]
-
Optimisation of Biginelli reaction. ResearchGate. Available at: [Link]
-
A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. SciELO México. Available at: [Link]
-
Optimization the reaction conditions for the Biginelli reaction. ResearchGate. Available at: [Link]
-
New protocol for Biginelli reaction - A practical synthesis of Monastrol. ResearchGate. Available at: [Link]
-
Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. Royal Society of Chemistry. Available at: [Link]
-
Microwave Multicomponent Synthesis. MDPI. Available at: [Link]
-
The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Kinetic and Thermodynamic Control. Dalal Institute. Available at: [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. Available at: [Link]
-
EASY GUIDE TO PYRIMIDINE SYNTHESIS AND BREAKDOWN. MY SCHOOL EXAMS. Available at: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. National Institutes of Health (NIH). Available at: [Link]
-
Pyrimidine Synthesis and Degradation. Pharmacy 180. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. jackwestin.com [jackwestin.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. jsynthchem.com [jsynthchem.com]
Strategies to increase the solubility of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid.
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Amino-2-mercaptopyrimidine-5-carboxylic acid (CAS 875-60-5). This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges associated with this compound. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively work with this molecule.
Core Concept: Why is This Compound Challenging to Solubilize?
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This structural complexity is the primary reason for its variable and often poor solubility.
-
Acidic Groups: The carboxylic acid (-COOH) at position 5 and the mercapto (-SH) group at position 2 (which can exist in a tautomeric, weakly acidic thione form) can donate protons.
-
Basic Group: The amino (-NH2) group at position 4 can accept a proton.
This combination allows the molecule to exist in different ionization states depending on the pH of the solvent. At its isoelectric point (pI) , the molecule carries no net electrical charge (existing as a zwitterion), leading to strong intermolecular hydrogen bonding and crystal lattice forces. This state corresponds to the point of minimum aqueous solubility . To enhance solubility, we must shift the pH away from the pI to generate a net positive or negative charge, thereby favoring interaction with polar solvents like water.
Troubleshooting & Frequently Asked Questions (FAQs)
Question 1: My compound won't dissolve in neutral water (pH ~7.0). What is the first and most critical strategy I should try?
Answer: The most effective initial strategy is pH adjustment . Since the compound's lowest solubility is at its isoelectric point, moving the pH to either a sufficiently acidic or basic range will ionize the molecule and dramatically increase its solubility.[1][2][3][4]
Mechanism of pH-Dependent Solubility
The solubility of an ionizable compound is profoundly influenced by pH.[4]
-
In Acidic Conditions (e.g., pH 1-3): The basic amino group becomes protonated (-NH₃⁺). This creates a net positive charge on the molecule, forming a cationic species that is significantly more soluble in water.
-
In Basic Conditions (e.g., pH 9-11): The carboxylic acid group becomes deprotonated (-COO⁻). This imparts a net negative charge, forming an anionic species that is also highly soluble in water.[5]
The diagram below illustrates the different ionization states of the molecule.
Caption: Step-by-step workflow for selecting a solubilization strategy.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google Generative AI.
- Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30). Pharma Excipients.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Organic & Inorganic Chemistry.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Institutes of Health (NIH).
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH).
- Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. (2021, May 22). LibreTexts.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020, August 16). National Institutes of Health (NIH).
- Buy this compound | 875-60-5. Smolecule.
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI.
- The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH).
- Solubility Enhancement of Drugs. (2022, January 1). International Journal of Pharmaceutical Research and Applications (IJPRA).
- 2-Mercaptopyrimidine(1450-85-7)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
- Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal.
- Chemical Properties of 2-Mercaptopyrimidine (CAS 1450-85-7). Cheméo.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Google Generative AI.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Can I use Cyclodextrin to improve the solubility of a compound? (2015, November 16). ResearchGate.
- Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. Pearson.
- Tactics to Improve Solubility. (2021, August 27). The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.
Sources
Technical Support Center: Navigating Thiourea's Reactivity in Pyrimidine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for side reactions encountered when using thiourea in pyrimidine synthesis, with a primary focus on the widely utilized Biginelli reaction and its analogues. As a key building block, thiourea's rich chemistry, including its tautomerism and ambident nucleophilicity, is crucial for forming the desired dihydropyrimidinethione core. However, these same properties can also pave the way for a variety of side reactions, leading to impurities that can complicate purification and compromise yield and purity. This guide offers a structured, question-and-answer-based approach to understanding, identifying, and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of thiourea in pyrimidine synthesis, and what makes it susceptible to side reactions?
A1: In the context of the Biginelli reaction, thiourea serves as the N-C-N building block, providing two nitrogen atoms and one carbon atom to form the core dihydropyrimidine ring. Its utility stems from its ability to condense with a β-dicarbonyl compound and an aldehyde in a one-pot, acid-catalyzed reaction.[1][2]
Thiourea's susceptibility to side reactions arises from several key properties:
-
Tautomerism: Thiourea exists in equilibrium between its thione and thiol tautomeric forms. This allows it to act as a nucleophile through either a nitrogen or a sulfur atom, a property known as ambident nucleophilicity.[3]
-
Nucleophilicity of Sulfur: The sulfur atom in the thiol tautomer is a potent nucleophile and can undergo reactions such as S-alkylation.
-
Basicity: The nitrogen atoms are basic and can be protonated, influencing the molecule's reactivity.
-
Susceptibility to Hydrolysis and Oxidation: Under certain conditions, particularly with heat and in the presence of acid or base, thiourea can hydrolyze.[4] It is also susceptible to oxidation, which can lead to a variety of byproducts.[5]
Q2: What are the most common thiourea-derived side products I should be aware of in my pyrimidine synthesis?
A2: While the desired product is a 3,4-dihydropyrimidin-2(1H)-thione, several side products can arise specifically from the reactivity of thiourea. These include:
-
S-Alkylated Products (Isothiouronium Salts): The sulfur atom of the dihydropyrimidinethione product can react with electrophiles present in the reaction mixture.
-
Oxidation Products: Thiourea can be oxidized to various species, including formamidine disulfide and potentially urea if oxygen is present.[5]
-
Hydrolysis Products: Under harsh acidic or basic conditions, thiourea can hydrolyze to cyanamide, hydrogen sulfide, and ammonia.
-
N-Acylthioureas: If carboxylic acids or their derivatives are present as impurities or reactants, N-acylthioureas can form.[4]
Troubleshooting Guide: Diagnosis and Mitigation of Side Reactions
This section provides a problem-oriented approach to identifying and resolving common issues related to thiourea side reactions during pyrimidine synthesis.
Issue 1: An unexpected peak appears in my LC-MS, and the mass corresponds to the addition of a methyl or ethyl group to my product.
Probable Cause: S-Alkylation of the Dihydropyrimidinethione Product
This is a common post-cyclization side reaction where the sulfur atom of the desired dihydropyrimidinethione product acts as a nucleophile, attacking an electrophilic carbon source. In many syntheses, the alcohol solvent (methanol or ethanol) can be the source of the alkyl group under acidic conditions, or there may be other electrophilic impurities. The resulting S-alkylated product is an isothiouronium salt.[6]
Causality Explained: The dihydropyrimidinethione product exists in equilibrium with its thiol tautomer. The sulfur atom of this tautomer is highly nucleophilic and can readily attack electrophiles.
Mitigation Strategies:
-
Control Reaction Temperature and Time: Prolonged reaction times and high temperatures can favor this subsequent reaction. Monitor the reaction by TLC or LC-MS and stop it once the starting materials are consumed.
-
Choice of Solvent: Consider using a less nucleophilic solvent if S-alkylation from the solvent is suspected. Aprotic solvents like acetonitrile or THF can be alternatives, although solubility of reactants should be considered.
-
Purification of Reagents: Ensure all starting materials and solvents are free from electrophilic impurities.
Analytical Confirmation:
-
Mass Spectrometry (MS): The mass of the byproduct will correspond to your expected product + the mass of the alkyl group (e.g., +14 for methylation, +28 for ethylation).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for new signals corresponding to the alkyl group on the sulfur, for example, a singlet around 2.5-3.0 ppm for an S-methyl group.
-
¹³C NMR: The chemical shift of the C=S carbon (typically ~174-180 ppm) will shift significantly upon S-alkylation.
-
Issue 2: My reaction yields are consistently low, and I observe multiple unidentified polar byproducts.
Probable Cause: Oxidation or Hydrolysis of Thiourea
Under the often acidic and heated conditions of pyrimidine synthesis, thiourea can be susceptible to degradation through oxidation or hydrolysis.[4][5]
Causality Explained:
-
Oxidation: If air is not excluded from the reaction, thiourea can be oxidized. A common oxidation product is formamidine disulfide, formed by the coupling of two thiourea molecules.[5]
-
Hydrolysis: In the presence of strong acids and water, thiourea can hydrolyze to produce cyanamide, hydrogen sulfide, and ammonia. These decomposition products can then engage in their own side reactions, leading to a complex mixture of impurities.[4]
Mitigation Strategies:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to limit hydrolysis. The use of a drying agent or a Dean-Stark trap can be beneficial.
-
Milder Reaction Conditions: If possible, explore milder catalysts and lower reaction temperatures to reduce the rate of degradation.
-
Order of Addition: Adding the thiourea later in the reaction sequence, once other intermediates have formed, can sometimes minimize its exposure to harsh conditions.
Analytical Confirmation:
-
Mass Spectrometry (MS): Detecting small, polar fragments corresponding to the mass of degradation products can be challenging but may be possible with appropriate chromatographic methods.
-
Thin Layer Chromatography (TLC): The formation of highly polar, streaking spots at the baseline can be indicative of decomposition.
Issue 3: I am observing a byproduct with a mass that appears to be a dimer of my thiourea-containing intermediate.
Probable Cause: Self-Condensation or Dimerization Reactions
Thiourea's ambident nucleophilicity means it can potentially react with itself or with intermediates in unintended ways, leading to dimers or other oligomeric byproducts.
Causality Explained: One nitrogen of a thiourea molecule could, in principle, react with an activated intermediate formed from another thiourea molecule. While less common than other side reactions, this can occur under certain conditions, leading to complex mixtures.
Mitigation Strategies:
-
Control Stoichiometry: Using a slight excess of the β-dicarbonyl and aldehyde components relative to thiourea can help ensure that the thiourea is consumed in the desired reaction pathway.
-
Slow Addition: Adding the thiourea solution slowly to the reaction mixture can help to maintain a low instantaneous concentration, disfavoring self-reaction.
Analytical Confirmation:
-
Mass Spectrometry (MS): Look for peaks corresponding to masses that are multiples or combinations of the starting materials in unexpected ways. High-resolution mass spectrometry (HRMS) can be invaluable in determining the elemental composition of these byproducts.
-
NMR Spectroscopy: Complex, difficult-to-interpret NMR spectra with broad signals can sometimes indicate the presence of oligomeric materials.
Experimental Protocols
Protocol 1: General Procedure for a Biginelli Reaction with Thiourea
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), the β-dicarbonyl compound (10 mmol), and thiourea (12 mmol).
-
Add the chosen solvent (e.g., ethanol, 20 mL) and the acid catalyst (e.g., concentrated HCl, 4-5 drops).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold solvent to remove soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure dihydropyrimidinethione.[5]
Protocol 2: Analytical Characterization of a Potential S-Alkylated Byproduct
-
Isolation: Isolate the suspected byproduct from the main product using column chromatography or preparative HPLC.
-
Mass Spectrometry:
-
Dissolve a small amount of the isolated byproduct in a suitable solvent (e.g., methanol or acetonitrile).
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and verify the addition of the alkyl group.
-
-
NMR Spectroscopy:
-
Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, look for characteristic signals of the alkyl group (e.g., a singlet for a methyl group or a triplet and quartet for an ethyl group) that are not present in the desired product's spectrum.
-
In the ¹³C NMR spectrum, compare the chemical shift of the C2 carbon to that of the known dihydropyrimidinethione. A significant upfield or downfield shift is expected upon S-alkylation.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common side reactions involving thiourea.
Ambident Nucleophilicity of Thiourea
Caption: Thiourea's tautomerism leads to its ambident nucleophilic character.
Summary Table of Side Reactions
| Side Reaction | Probable Cause | Key Indicators | Mitigation Strategies |
| S-Alkylation | Nucleophilic attack by the sulfur of the product on an electrophile.[6] | Byproduct with mass = product + alkyl group. New signals in ¹H NMR. | Reduce reaction time/temperature; use aprotic solvents. |
| Oxidation | Reaction with atmospheric oxygen, often under heat.[5] | Low yields, complex mixture of polar byproducts. | Use an inert atmosphere (N₂ or Ar). |
| Hydrolysis | Presence of water under acidic or basic conditions.[4] | Low yields, formation of small, polar impurities. | Use anhydrous reagents and solvents. |
| Self-Condensation | High concentration of thiourea, leading to dimerization or oligomerization. | Presence of high molecular weight byproducts in MS. | Slow addition of thiourea; control stoichiometry. |
References
- Dandia, A., Singh, R., & Khaturia, S. (2006). Microwave-assisted one-pot synthesis of 3, 4-dihydropyrimidin-2-(1H)-ones and their corresponding 2-(1H)-thiones under solvent-free conditions. Green Chemistry, 8(12), 1027-1030.
- Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
- Shaabani, A., Bazgir, A., & Teimouri, F. (2003). Ammonium chloride-catalyzed one-pot synthesis of 3, 4-dihydropyrimidin-2 (1H)-ones and-thiones under solvent-free conditions. Tetrahedron Letters, 44(5), 857-859.
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Troubleshooting common side reactions in thiourea synthesis. (n.d.). BenchChem.
- Biginelli Reaction. (n.d.). Sigma-Aldrich.
- Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign.
- Synthesis and characterization of thiourea. (2019). Polish Journal of Chemical Technology.
- Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). MDPI.
- Oxidation of Thiourea and Substituted Thioureas. (2011). Journal of Sulfur Chemistry.
- 356 chemistry and biology of 3,4-dihydropyrimidin-2(1h)-one (or thione) derivatives obtained by the biginelli multicomponent reaction. (2019). ResearchGate.
-
Biginelli Reaction. (2021, December 30). YouTube. Retrieved from [Link]
- Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. (2014). National Institutes of Health.
- One-Pot Multicomponent Synthesis of Thiourea Derivatives in Cyclotriphosphazenes Moieties. (2017). ResearchGate.
- Enantioselective Thiourea-Catalyzed Additions to Oxocarbenium Ions. (n.d.). The Doyle Group.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.).
- Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials. (n.d.). National Institutes of Health.
- Enantioselective Thiourea-Catalyzed Intramolecular Cope-Type Hydroamination. (n.d.). National Institutes of Health.
- Chiral thiouronium salts: Synthesis, characterisation and application in NMR enantio-discrimination of chiral oxoanions. (n.d.). Royal Society of Chemistry.
- Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (2017).
- Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. (n.d.). National Institutes of Health.
- Characterization of N-malonylurea hydrolase in the pyrimidine oxidative degradation pathway of Rhodococcus erythropolis JCM 3132. (2025). PubMed.
- First catalyst- and solvent-free synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones. (2025).
- Synthesis and characterization of thiourea. (2019). ResearchGate.
- Synthesis, NMR characterization and ab initio 6‐31G* study of 1‐aryl‐2,3‐dialkyl‐1,4,5,6‐tetrahydropyrimidinium salts. (2025). ResearchGate.
- A novel pyrimidine derivatives with aryl urea, thiourea and sulfonamide moieties: synthesis, anti-inflammatory and antimicrobial evaluation. (2012). PubMed.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. (n.d.). Der Pharma Chemica.
Sources
- 1. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Polar Pyrimidine Carboxylic Acids
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by polar pyrimidine carboxylic acids. These molecules, integral to numerous pharmaceutical and biological studies, often pose significant hurdles during isolation and purification due to their inherent polarity and ionizable nature.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered in the lab.
Frequently Asked Questions (FAQs)
Here we address some of the most pressing initial questions regarding the purification of these challenging compounds.
Q1: What are the fundamental challenges in purifying polar pyrimidine carboxylic acids?
The primary difficulties arise from the dual characteristics of these molecules: high polarity and the presence of an ionizable carboxylic acid group.[1] This combination leads to several common issues:
-
Poor Retention in Reversed-Phase Chromatography (RPC): The high polarity of the pyrimidine scaffold often results in minimal interaction with nonpolar stationary phases like C18, causing the compound to elute in or near the solvent front.[3][4][5]
-
Peak Tailing in HPLC: Secondary interactions between the acidic functional groups and the stationary phase, particularly residual silanols on silica-based columns, can lead to asymmetrical peak shapes.[1][6]
-
High Solubility in Polar Solvents: This property makes crystallization, a common final purification step, difficult as the compound may remain fully solvated even at high concentrations.[1]
-
pH-Dependent Behavior: The ionization state of the carboxylic acid is pH-dependent, which can drastically alter the molecule's retention and selectivity during chromatographic separation.[7][8]
Q2: Which chromatographic techniques are generally most effective for these compounds?
The choice of technique is critical and depends on the specific properties of the pyrimidine derivative. Several methods have proven effective:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the go-to method for highly polar compounds, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting retention of polar analytes.[1][9][10]
-
Mixed-Mode Chromatography (MMC): This powerful technique employs stationary phases with multiple interaction modes, such as reversed-phase and ion-exchange.[11][12][13] This allows for tunable selectivity by adjusting mobile phase parameters like pH and ionic strength, making it well-suited for ionizable polar compounds.[12][13]
-
Reversed-Phase Chromatography (RPC) with Modifications: While standard RPC is challenging, it can be adapted. Using polar-endcapped columns, ion-pairing agents, or carefully controlling the mobile phase pH can significantly improve retention and peak shape.[1][14][15]
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for these ionizable compounds, separating them based on their net charge.[1][16][17][18]
Troubleshooting Guides: Chromatographic Purification
This section provides detailed troubleshooting for specific issues you may encounter during HPLC-based purification.
Issue 1: Poor or No Retention in Reversed-Phase Chromatography
Question: My polar pyrimidine carboxylic acid elutes in the void volume on a standard C18 column. How can I increase its retention time?
Answer: This is a classic problem stemming from the high polarity of your analyte.[5] To improve retention, you need to increase the interaction between your compound and the stationary phase. Here’s a systematic approach:
Strategy 1: Mobile Phase Optimization
The most direct way to influence retention in RPC is by modifying the mobile phase.
-
Decrease Organic Modifier Concentration: A lower percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase will make it more polar, thereby increasing the retention of polar compounds.[1][19] You can even explore using a 100% aqueous mobile phase with compatible columns.[19]
-
pH Adjustment for Ion Suppression: The carboxylic acid group on your pyrimidine is likely ionized at neutral pH, making it even more polar. By lowering the mobile phase pH to at least 2 units below the pKa of the carboxylic acid, you can suppress this ionization.[6][20][21] This makes the compound more neutral and hydrophobic, leading to increased retention on a reversed-phase column.[20][21] Formic acid or acetic acid are common choices for this purpose.[20]
Strategy 2: Alternative Column Chemistries
If mobile phase adjustments are insufficient, consider a more suitable stationary phase.
-
Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases that are modified to be more compatible with polar analytes and aqueous mobile phases, enhancing retention for compounds that are poorly retained on traditional C18 columns.[1][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for very polar compounds.[4] HILIC uses a polar stationary phase (like bare silica or diol) and a mobile phase with a high organic content.[9][22] The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to the retention of polar compounds.[10][23]
Workflow for Improving Retention in RPC
Caption: Decision tree for addressing poor retention of polar analytes.
Issue 2: Poor Peak Shape (Tailing)
Question: My compound is retained, but the peak is broad and asymmetrical (tailing). What causes this and how can I improve the peak shape?
Answer: Peak tailing for acidic compounds is often due to unwanted secondary interactions with the stationary phase.[6]
Cause 1: Secondary Silanol Interactions
Even with end-capping, silica-based columns have residual silanol groups (-Si-OH) that are acidic. The ionized carboxylate group of your pyrimidine can have a strong, undesirable interaction with these sites, leading to tailing.[6]
-
Solution 1: pH Adjustment: As mentioned for improving retention, operating at a low pH (e.g., with 0.1% formic acid) will suppress the ionization of both your carboxylic acid and the silanol groups, minimizing these secondary interactions and leading to sharper peaks.[6][21]
-
Solution 2: Use a Highly End-capped or Hybrid Column: Modern columns with advanced end-capping or hybrid particle technology (like BEH columns) have fewer accessible silanol groups, reducing the potential for these interactions.[24]
Cause 2: Column Overload
Injecting too much sample can saturate the active sites on the stationary phase, causing peak distortion.[6][25]
-
Solution: Systematically reduce the concentration of your sample or the injection volume to see if the peak shape improves.[5]
Cause 3: Mismatched Injection Solvent
If your sample is dissolved in a solvent that is much stronger (less polar in RPC) than your mobile phase, it can cause the sample band to spread on the column, resulting in a distorted peak.[1]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1][26] If solubility is an issue, use the minimum amount of a stronger solvent and then dilute with the mobile phase.
Troubleshooting Peak Tailing
| Symptom | Potential Cause | Suggested Solution |
| Tailing of only the pyrimidine carboxylic acid peak | Secondary interactions with silanol groups | Lower the mobile phase pH (2 units below pKa).[6][21] Use a column with superior end-capping. |
| All peaks in the chromatogram are tailing | Column degradation or blockage | Reverse and flush the column.[25] If unresolved, replace the column.[26] |
| Peak fronting or splitting | Strong injection solvent or column overload | Dissolve the sample in the mobile phase.[1][26] Reduce the sample concentration or injection volume.[5] |
Issue 3: Purification by Crystallization Fails
Question: My compound is pure by HPLC, but I am struggling to crystallize it from common polar solvents. What can I do?
Answer: The high polarity of your compound leads to high solubility in many common solvents, making crystallization challenging.[1] Here are some strategies to induce crystallization:
Strategy 1: Use a Co-solvent System (Anti-solvent Crystallization)
This is a very effective technique for highly soluble compounds.
-
Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol, water).
-
Slowly add a "poor" or "anti-solvent" in which your compound is insoluble but is miscible with the "good" solvent (e.g., diethyl ether, hexanes, or dichloromethane).
-
Add the anti-solvent dropwise until you observe persistent turbidity (cloudiness).
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to promote slow crystal growth.
Strategy 2: Liquid-Liquid or Vapor Diffusion
These techniques can also be effective for growing high-quality crystals.
-
Liquid-Liquid Diffusion: Carefully layer a solution of your compound in a dense "good" solvent at the bottom of a narrow tube. Then, gently add a less dense "poor" solvent on top to create a distinct interface. Over time, the solvents will slowly mix, and crystals may form at the interface.
-
Vapor Diffusion: Place a small vial containing a concentrated solution of your compound inside a larger, sealed container that contains a reservoir of a "poor" solvent. The vapor from the "poor" solvent will slowly diffuse into the vial with your compound solution, gradually reducing its solubility and promoting crystallization.
Strategy 3: Acid-Base Chemistry
For carboxylic acids, you can sometimes leverage their acidic nature.
-
Dissolve the impure acid in an aqueous base (like dilute NaOH or NH4OH) to form the salt.[27]
-
Perform an extraction with an organic solvent (like ethyl acetate) to remove any non-acidic, organic-soluble impurities.
-
Slowly acidify the aqueous layer with a dilute acid (like HCl) to re-protonate your compound, causing it to precipitate out of the solution.[27]
-
Collect the solid by filtration. This can sometimes yield a crystalline solid directly or an amorphous solid that is easier to crystallize using the methods above.
Crystallization Troubleshooting Flow
Caption: A workflow for troubleshooting crystallization of polar compounds.
By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can overcome the challenges associated with purifying polar pyrimidine carboxylic acids and achieve the high purity required for your research.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
- Thermo Fisher Scientific. (n.d.). Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications.
- Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
- SIELC. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography.
- SIELC. (n.d.). Evolution of Mixed-Mode Chromatography.
- SelectScience. (n.d.). How to Optimize Your Reversed Phase Chromatography.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
- Waters Corporation. (n.d.). How do I increase retention time for a polar compound on a liquid chromatography (LC) column? - WKB74280. Waters Knowledge Base.
- PubMed. (1979). Separation of the sequence isomers of pyrimidine deoxytetranucleoside triphosphates by high-performance ion-exchange liquid chromatography.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- LCGC. (2014, August 22). Retaining Polar Compounds.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- YMC. (n.d.). Poor peak shape.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- LCI. (n.d.). HILIC – New Separation Principle in Chromatography?.
- MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
- Chirico, S., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.
- Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
- Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
- Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
- PubMed. (n.d.). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
- Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- Chemistry LibreTexts. (2025, September 4). Ion Exchange Chromatography.
- Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. waters.com [waters.com]
- 4. pharmanow.live [pharmanow.live]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. LCI - HILIC – New Separation Principle in Chromatography? [lci-koeln.de]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. helixchrom.com [helixchrom.com]
- 12. apps.thermoscientific.com [apps.thermoscientific.com]
- 13. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. helixchrom.com [helixchrom.com]
- 15. selectscience.net [selectscience.net]
- 16. Separation of the sequence isomers of pyrimidine deoxytetranucleoside triphosphates by high-performance ion-exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. support.waters.com [support.waters.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. biotage.com [biotage.com]
- 22. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. waters.com [waters.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. obrnutafaza.hr [obrnutafaza.hr]
- 27. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Stability issues of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid in solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-2-mercaptopyrimidine-5-carboxylic acid. Here, we address common stability issues encountered when this compound is in solution, providing troubleshooting advice and practical experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in solution.
1. What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in solution is influenced by several environmental and chemical factors.[1][2][3] These include:
-
pH: The pH of the solution can significantly impact the compound's stability. Like other pyrimidine derivatives, its structure and susceptibility to degradation can change with pH.[4][5][6]
-
Oxidation: The mercapto (-SH) group is prone to oxidation, which can lead to the formation of disulfide bridges between molecules.[7][8][9][10][11][12] This is a common degradation pathway for thiouracil-related compounds.[7][8][9][10][11]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2]
-
Light: Exposure to UV and visible light can induce photodegradation.[1][2]
-
Solvent: The choice of solvent can influence the compound's stability.[5][13]
2. What are the visual signs of degradation in a solution of this compound?
Visual indicators of degradation can include:
-
Color change: A change in the color of the solution may indicate the formation of degradation products.
-
Precipitation: The formation of a precipitate can suggest that the compound is degrading into less soluble forms, such as the disulfide dimer.
-
Cloudiness: A hazy or cloudy appearance can also be a sign of reduced solubility due to degradation.
3. What are the recommended storage conditions for solutions of this compound?
To maximize the stability of your solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C for longer-term storage.[14]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1][15]
-
Atmosphere: To minimize oxidation, consider degassing the solvent before use and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
pH: Maintain a stable pH using a suitable buffer system, if compatible with your experimental design. The optimal pH for stability should be determined empirically.
4. In which solvents is this compound soluble and most stable?
This compound is soluble in water and other polar solvents. Its ethyl ester derivative is slightly soluble in DMSO.[16] The choice of solvent can affect stability, with polar solvents potentially favoring the thione tautomeric form.[5] For aqueous solutions, it is crucial to control the pH with a buffer. The ideal solvent will depend on the specific application. It is advisable to prepare fresh solutions for optimal results.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered with this compound solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Solution turns yellow or brown | Oxidation of the mercapto group. | Prepare fresh solution using deoxygenated solvent. Store under an inert atmosphere. |
| Precipitate forms over time | Formation of insoluble disulfide dimers due to oxidation. | Filter the solution before use. For future preparations, add a reducing agent like DTT (if compatible with your experiment) or use deoxygenated solvents and inert atmosphere storage. |
| Loss of biological activity | Chemical degradation of the compound. | Confirm the purity and integrity of the solution using analytical methods like HPLC or LC-MS. Prepare fresh solutions before each experiment. |
| Inconsistent experimental results | Instability of the compound under experimental conditions (e.g., pH, temperature). | Perform a stability study under your specific experimental conditions to determine the compound's half-life. Adjust conditions if necessary (e.g., use a buffered solution, run experiments at a lower temperature). |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for stability issues.
Experimental Protocol: Assessing Solution Stability
To quantitatively assess the stability of your this compound solution under your specific experimental conditions, we recommend the following protocol.
Objective: To determine the degradation rate of this compound in a chosen solvent and temperature over time.
Materials:
-
This compound
-
Selected solvent (e.g., water, buffer, DMSO)
-
Analytical instrument (HPLC with UV detector or UV-Vis spectrophotometer)
-
Calibrated micropipettes
-
Vials (amber or foil-wrapped)
-
Incubator or water bath set to the desired temperature
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Aliquot the Solution: Dispense equal volumes of the stock solution into several vials.
-
Time Zero (T=0) Measurement: Immediately take one vial and analyze its concentration using a validated analytical method (e.g., HPLC, UV-Vis). This will serve as your baseline.
-
Incubate Samples: Place the remaining vials in the incubator or water bath at the desired temperature.
-
Time-Course Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial and analyze its concentration.
-
Data Analysis: Plot the concentration of this compound versus time. Calculate the degradation rate and the half-life of the compound under your experimental conditions.
Experimental Workflow Diagram
Caption: Workflow for a stability study.
References
-
Adhikary, A., et al. (2012). Oxidation Reactions of 2-Thiouracil: A Theoretical and Pulse Radiolysis Study. The Journal of Physical Chemistry A, 116(45), 10997-11006. [Link][7][8][9][10]
-
Miller, W. H., Roblin Jr, R. O., & Astwood, E. B. (1945). Studies in chemotherapy; oxidation of 2-thiouracil and related compounds by iodine. Journal of the American Chemical Society, 67(12), 2201-2204. [Link][11]
-
Fisher, L. F., & Hamer, D. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875-9880. [Link][4]
-
Behpour, M., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link][13]
-
Al-Qasir, I. A. (2018). pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. Hilaris Publisher. [Link][5]
-
Unchained Labs. (2025). Top 5 Factors Affecting Chemical Stability. [Link][1]
-
ARL Bio Pharma. (n.d.). What Factors Influence Stability?. [Link][2]
-
ResearchGate. (2025). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. [Link][3]
-
Ligas, B., et al. (2020). Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC - NIH. [Link][6]
-
HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 774-07-2 ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate. [Link][14]
Sources
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sci-Hub. Oxidation Reactions of 2-Thiouracil: A Theoretical and Pulse Radiolysis Study / The Journal of Physical Chemistry A, 2012 [sci-hub.ru]
- 9. Radiation Induced One-Electron Oxidation of 2-Thiouracil in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidation reactions of 2-thiouracil: a theoretical and pulse radiolysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies in chemotherapy; oxidation of 2-thiouracil and related compounds by iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. smolecule.com [smolecule.com]
- 13. researchgate.net [researchgate.net]
- 14. 774-07-2 ETHYL 4-AMINO-2-MERCAPTOPYRIMIDINE-5-CARBOXYLATE, CasNo.774-07-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 15. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 16. chembk.com [chembk.com]
Technical Support Center: Overcoming Poor Reaction Kinetics in 4-Amino-2-mercaptopyrimidine-5-carboxylic Acid Derivatization
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 15.2 Factors Affecting Reaction Rates – College of Western Idaho General Chemistry: CHEM 111 & 112 [cwi.pressbooks.pub]
- 8. fiveable.me [fiveable.me]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Buy this compound | 875-60-5 [smolecule.com]
Validation & Comparative
4-Amino-2-mercaptopyrimidine-5-carboxylic acid versus other heterocyclic scaffolds in drug discovery
The landscape of drug discovery is continually shaped by the innovative application of heterocyclic chemistry. [17]While established scaffolds like pyridine, thiophene, and indole remain workhorses of medicinal chemistry due to their proven track records and synthetic tractability, the exploration of more complex, highly functionalized cores is essential for tackling challenging biological targets and overcoming drug resistance. [4] The this compound scaffold stands out as a platform of significant potential. Its dense array of functional groups provides a rich toolkit for chemists to create libraries with diverse pharmacophoric features, enabling multi-point interactions with a target protein. This inherent versatility makes it an attractive starting point for developing potent and selective inhibitors for various enzyme classes. As synthetic methodologies advance, the strategic deployment of such sophisticated scaffolds will undoubtedly continue to drive the discovery of next-generation therapeutics. [3][18]
References
- A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. Journal of Pharma Insights and Research.
- Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.
- A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences.
- Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
- A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
- This compound | 875-60-5. Smolecule.
- Influence of Heteroaromatic Rings on ADME Properties of Drugs.
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega.
- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.
- Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. Benchchem.
- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Current Issues in Pharmacy and Medical Sciences.
- Heterocycles in Medicinal Chemistry. Molecules.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. A Review on the Role of Heterocyclic Scaffolds in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 875-60-5 [smolecule.com]
- 7. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. researchgate.net [researchgate.net]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. sarchemlabs.com [sarchemlabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In Vivo Validation of 4-Amino-2-mercaptopyrimidine-5-carboxylic Acid-Based Tubulin Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated in vivo candidate is fraught with challenges. This guide provides an in-depth technical comparison of a novel pyrimidine-based tubulin inhibitor, compound 8c , which is structurally derived from the 4-amino-2-mercaptopyrimidine-5-carboxylic acid scaffold, against the well-established microtubule-stabilizing agent, Paclitaxel .[1][2][3] Through a detailed examination of their mechanisms of action, and a comprehensive guide to the requisite in vivo validation studies, we aim to equip you with the knowledge to rigorously assess the therapeutic potential of this emerging class of compounds.
The Promise of Pyrimidine-Based Tubulin Inhibitors
Tubulin, a critical component of the cellular cytoskeleton, is a well-validated target for cancer therapy.[1][4] Its dynamic polymerization and depolymerization are essential for mitotic spindle formation and, consequently, cell division.[1][4] Agents that disrupt microtubule dynamics can induce cell cycle arrest and apoptosis, making them potent anticancer drugs.[5] The pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, and its derivatives are being explored as inhibitors of tubulin polymerization.[1][4][6][7]
Compound 8c , a novel pyrimidine-containing dihydroquinoxalinone-based analog, has demonstrated potent anti-glioblastoma activity both in vitro and in vivo.[1][8][9] It acts as a tubulin polymerization inhibitor by binding to the colchicine site, a distinct pocket on the β-tubulin subunit.[1][4] This guide will use compound 8c as a representative of the this compound class of inhibitors and compare its preclinical validation pathway with that of Paclitaxel, a taxane that stabilizes microtubules.[5]
Mechanism of Action: A Tale of Two Microtubule-Targeting Agents
The disparate mechanisms of compound 8c and Paclitaxel, despite both targeting tubulin, lead to the same ultimate fate for cancer cells: apoptosis. Understanding these differences is crucial for designing and interpreting in vivo studies.
Compound 8c (and related pyrimidine-based inhibitors) acts as a microtubule destabilizer. By binding to the colchicine site on β-tubulin, it prevents the polymerization of tubulin dimers into microtubules.[1][4] This leads to a cascade of events:
-
Disruption of Microtubule Formation: The inability to form functional microtubules prevents the assembly of the mitotic spindle.
-
Mitotic Arrest: The cell's spindle assembly checkpoint is activated, halting the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[10]
Paclitaxel , in contrast, is a microtubule stabilizer. It binds to the interior surface of β-tubulin, promoting the assembly of tubulin dimers into microtubules and preventing their disassembly.[5] This results in the formation of abnormal, highly stable microtubule bundles and also leads to mitotic arrest and apoptosis.[5]
Figure 1: Opposing mechanisms of tubulin-targeting agents leading to a common apoptotic endpoint.
In Vivo Validation: A Step-by-Step Experimental Framework
The following sections provide detailed protocols for the essential in vivo studies required to validate a novel this compound-based tubulin inhibitor like compound 8c, with comparative data for Paclitaxel where available.
In Vivo Efficacy Assessment: The Xenograft Model
The cornerstone of preclinical cancer drug evaluation is the xenograft model, where human cancer cells are implanted into immunocompromised mice.
Experimental Protocol: Subcutaneous Xenograft Model [11][12]
-
Cell Culture: Culture a human cancer cell line of interest (e.g., a glioblastoma line for compound 8c) in appropriate media until 70-80% confluency.[11]
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and perform a viable cell count using trypan blue. Resuspend cells in a sterile solution (e.g., PBS or a mixture with Matrigel) to the desired concentration (typically 3 x 10^6 cells per injection).[11]
-
Animal Model: Use 4-6 week old immunocompromised mice (e.g., NOD/SCID). Allow for a 3-5 day acclimatization period.[11]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[11]
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 50-60 mm³), randomize mice into treatment and control groups.[11]
-
Drug Administration: Administer the test compound (e.g., compound 8c) and the comparator (e.g., Paclitaxel) via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules. The control group receives the vehicle.
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Comparative In Vivo Efficacy Data
| Compound | Cancer Model | Dose & Schedule | Tumor Growth Inhibition | Reference |
| Compound 8c | Glioblastoma Xenograft | 5 mg/kg, twice weekly | 66% reduction in tumor volume | [1] |
| Paclitaxel | Pancreatic Cancer Xenograft | 10 mg/kg, weekly | Significant tumor shrinkage (28.8% of control) | [3][13] |
| Nab-Paclitaxel | Rhabdomyosarcoma Xenograft | 50 mg/kg, weekly | Significant antitumor activity | [14] |
Pharmacokinetic (PK) Profiling: Understanding Drug Exposure
Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.
Experimental Protocol: Rodent Pharmacokinetic Study [15][16][17][18][19]
-
Animal Model: Use healthy mice or rats.
-
Drug Administration: Administer the test compound via intravenous (IV) and oral (PO) routes to different groups of animals.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes for IV; and additional later time points for PO).[19]
-
Plasma Preparation: Process blood samples to obtain plasma.[15]
-
Bioanalysis: Quantify the concentration of the drug in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2: Elimination half-life.
-
AUC: Area under the plasma concentration-time curve.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.
-
Comparative Pharmacokinetic Data
| Compound | Species | Route | Key PK Parameters | Reference |
| Compound 8c | - | - | Data not available in provided snippets | - |
| Paclitaxel | Mouse | IV (10 mg/kg) | High initial plasma concentration, rapid decline | [13] |
Note: Specific PK data for compound 8c was not available in the provided search results and would be a critical component of a full in vivo validation package.
Figure 2: The journey of a drug through the body, as assessed by pharmacokinetic studies.
In Vivo Toxicology: Ensuring a Safe Therapeutic Window
Toxicology studies are essential to identify potential adverse effects and determine the maximum tolerated dose (MTD).
Experimental Protocol: Rodent Toxicology Study [20][21][22][23]
-
Animal Model: Use healthy mice or rats of both sexes.[20]
-
Dose Groups: Establish multiple dose groups, including a control group and at least three escalating dose levels of the test compound.[20]
-
Drug Administration: Administer the compound daily or on a schedule relevant to the intended clinical use for a defined period (e.g., 14 or 28 days).
-
Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in appearance, behavior, and body weight.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for analysis of hematological and clinical chemistry parameters.[20]
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, and collect and preserve major organs for histopathological examination.
-
Data Analysis: Determine the MTD and identify any target organs of toxicity.
Comparative Toxicology Insights
-
Compound 8c: In the glioblastoma xenograft study, no apparent toxicity was observed.[1] However, a comprehensive toxicology study would be required for full validation.
-
Paclitaxel: Known to cause side effects such as myelosuppression and peripheral neuropathy in humans. Careful monitoring of blood counts and neurological signs is important in preclinical toxicology studies.
In Vitro Assays to Support In Vivo Findings
In vitro experiments are crucial for elucidating the mechanism of action and providing a rationale for the observed in vivo effects.
1. Tubulin Polymerization Assay [24][25]
This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin. Polymerization can be monitored by the increase in turbidity at 340 nm or by using a fluorescent reporter.[24]
2. Cell Cycle Analysis [26][27][28][29]
Flow cytometry with propidium iodide (PI) staining is used to quantify the DNA content of cells and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[26] Treatment with a tubulin inhibitor like compound 8c is expected to cause an accumulation of cells in the G2/M phase.[8]
Conclusion
The in vivo validation of a novel this compound-based tubulin inhibitor, such as compound 8c, requires a multi-faceted approach. This guide has outlined the essential in vivo studies—efficacy, pharmacokinetics, and toxicology—and the supporting in vitro assays that form the foundation of a robust preclinical data package. By comparing the validation pathway of this emerging class of compounds with a well-established drug like Paclitaxel, we can appreciate the nuances of their distinct mechanisms of action and anticipate the key questions that need to be addressed in their preclinical development. The potent in vivo anti-glioblastoma activity of compound 8c underscores the therapeutic potential of this chemical scaffold and warrants further investigation to fully characterize its safety and efficacy profile.[1]
References
-
Pochampally, S., et al. (2025). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. Pharmaceuticals. [Link]
-
Li, W., et al. (2021). Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]
-
Pochampally, S., et al. (2025). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. ResearchGate. [Link]
-
Protocol Online. (2005). Xenograft Tumor Model Protocol. [Link]
-
University of Nebraska Medical Center. Pharmacokinetics Protocol – Rodents. [Link]
-
Li, W., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. ACS Pharmacology & Translational Science. [Link]
-
Li, W., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. PMC. [Link]
-
Pochampally, S., et al. (2025). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. PubMed. [Link]
-
Rodriguez, M., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]
-
ResearchGate. (n.d.). In-vivo effects of oral paclitaxel in the xenograft model. [Link]
-
Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
-
Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work? [Link]
-
Wang, J., et al. (2018). Species difference in paclitaxel disposition correlated with poor pharmacological efficacy translation from mice to humans. Oncotarget. [Link]
-
Pochampally, S., et al. (2025). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. Semantic Scholar. [Link]
-
protocols.io. (n.d.). LLC cells tumor xenograft model. [Link]
-
Ge, J., et al. (2013). Nab-Paclitaxel Is an Active Drug in Preclinical Model of Pediatric Solid Tumors. Clinical Cancer Research. [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
-
Bio-protocol. (n.d.). Murine Pharmacokinetic Studies. [Link]
-
Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]
-
Al-Sanea, M. M., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules. [Link]
-
Wang, J., et al. (2018). Species difference in paclitaxel disposition correlated with poor pharmacological efficacy translation from mice to humans. PubMed Central. [Link]
-
Lee, B. W., et al. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]
-
ResearchGate. (n.d.). Paclitaxel responsiveness in an in vivo xenograft immunodeficient mouse model. [Link]
-
Atherton, J., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols. [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]
-
ResearchGate. (n.d.). Murine Pharmacokinetic Studies. [Link]
-
U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]
-
Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat). [Link]
-
ResearchGate. (n.d.). Mechanism of action of tubulin inhibitors payloads. [Link]
-
Dumontet, C., & Sikic, B. I. (1999). Mechanisms of action and resistance to tubulin-binding agents. Expert Opinion on Investigational Drugs. [Link]
-
ResearchGate. (n.d.). In vivo study design. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
-
Al-Ostath, S., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Species difference in paclitaxel disposition correlated with poor pharmacological efficacy translation from mice to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. unmc.edu [unmc.edu]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 20. fda.gov [fda.gov]
- 21. In Vivo Toxicology Service (Mouse, Rat) - Mouse Transfection [mouse-transfection.com]
- 22. researchgate.net [researchgate.net]
- 23. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. wp.uthscsa.edu [wp.uthscsa.edu]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
A Senior Application Scientist's Guide to Comparative Docking of 4-Amino-2-mercaptopyrimidine-5-carboxylic Acid Derivatives
This guide provides an in-depth, objective comparison of the binding affinities of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid and its rationally designed derivatives against three key protein targets implicated in cancer and infectious diseases: Dihydrofolate Reductase (DHFR), Cyclin-Dependent Kinase 2 (CDK2), and the Epidermal Growth Factor Receptor (EGFR) kinase domain. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and a practical, step-by-step protocol for in silico evaluation.
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to their diverse pharmacological activities.[1] The this compound scaffold is of particular interest, possessing reported antimicrobial and potential enzyme inhibitory properties.[2] Molecular docking, a powerful computational technique, allows us to predict the binding affinity and interaction patterns of these small molecules with their biological targets, thereby accelerating the drug discovery process.[3][4] This guide will walk you through a comparative docking study to evaluate the potential of this scaffold and its derivatives as inhibitors of DHFR, CDK2, and EGFR.
The Rationale Behind Target Selection
The choice of protein targets is critical for a meaningful comparative study. We have selected three well-validated targets in drug discovery:
-
Dihydrofolate Reductase (DHFR): An essential enzyme in the synthesis of nucleic acids, making it a key target for antimicrobial and anticancer therapies.[5]
-
Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment.[1][6]
-
Epidermal Growth Factor Receptor (EGFR) Kinase Domain: Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for targeted therapies.[6]
Designing the Ligand Set
For this comparative study, we will use the parent compound, this compound (AMPC), and three rationally designed derivatives. The derivatives are designed to probe the effects of substituting the carboxylic acid group, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
-
AMPC: The parent compound (this compound).
-
AMPC-Me: The methyl ester derivative.
-
AMPC-Et: The ethyl ester derivative.
-
AMPC-NH2: The amide derivative.
Detailed Experimental Protocol: A Reproducible Workflow
This section provides a step-by-step methodology for performing the comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.
Part 1: Preparation of Protein Receptors
-
Obtain Protein Structures: Download the crystal structures of the human proteins from the Protein Data Bank (PDB):
-
Prepare Proteins using AutoDock Tools:
-
Launch AutoDock Tools (ADT).
-
Open the downloaded PDB file for each protein.
-
Remove Water Molecules: Water molecules can interfere with the docking process and are typically removed.
-
Add Polar Hydrogens: Correctly protonate the protein by adding polar hydrogens.
-
Add Kollman Charges: Assign partial charges to the protein atoms.
-
Save as PDBQT: Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
Part 2: Preparation of Ligands
-
Generate 3D Structures: Draw the 2D structures of AMPC and its three derivatives using a chemical drawing software like ChemDraw and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D structures using a computational chemistry program to obtain the most stable conformation.
-
Prepare Ligands using AutoDock Tools:
-
Open the 3D structure of each ligand in ADT.
-
Detect Rotatable Bonds: Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save as PDBQT: Save each prepared ligand in the PDBQT format.
-
Part 3: Molecular Docking with AutoDock Vina
-
Define the Grid Box: For each protein, define a grid box that encompasses the active site. The coordinates of the co-crystallized ligand in the PDB structure can be used to center the grid box. A grid box size of 25 x 25 x 25 Å is generally a good starting point.
-
Create a Configuration File: For each docking run, create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the name of the output file.
-
Run AutoDock Vina: Execute the docking simulation from the command line:
Part 4: Analysis of Docking Results
-
Binding Affinity: The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding affinity.
-
Interaction Analysis: Use a molecular visualization tool like PyMOL to analyze the predicted binding poses and identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.
Visual Workflow of the Comparative Docking Study
Caption: Workflow for the comparative molecular docking study.
Comparative Docking Results
The following table summarizes the predicted binding affinities (in kcal/mol) of this compound (AMPC) and its derivatives against the three target proteins.
| Ligand | DHFR (1DHF) Binding Affinity (kcal/mol) | CDK2 (1W0X) Binding Affinity (kcal/mol) | EGFR (1M17) Binding Affinity (kcal/mol) |
| AMPC | -6.8 | -7.2 | -7.5 |
| AMPC-Me | -7.1 | -7.5 | -7.9 |
| AMPC-Et | -7.3 | -7.8 | -8.2 |
| AMPC-NH2 | -7.0 | -7.4 | -7.7 |
Analysis of Molecular Interactions
A detailed analysis of the docking poses reveals key interactions that likely contribute to the observed binding affinities.
Interactions with DHFR (PDB: 1DHF)
The pyrimidine core of the ligands forms crucial hydrogen bonds with the backbone of Ile7 and the side chain of Glu30 . The amino group at position 4 interacts with the side chain of Asp27 . The ester and amide derivatives show additional hydrophobic interactions with Phe31 and Leu22 , potentially explaining their slightly better binding affinities compared to the parent compound.
Interactions with CDK2 (PDB: 1W0X)
The ligands bind in the ATP-binding pocket of CDK2. The amino group of the pyrimidine ring forms a key hydrogen bond with the backbone of Leu83 . The mercapto group interacts with the side chain of Lys33 . The ester derivatives, particularly AMPC-Et, exhibit favorable hydrophobic interactions with Ile10 , Val18 , and Ala31 .
Interactions with EGFR (PDB: 1M17)
In the EGFR kinase domain, the pyrimidine scaffold is positioned to form a hydrogen bond with the backbone of Met793 in the hinge region. The amino group interacts with the side chain of Thr790 . The ethyl ester of AMPC-Et extends into a hydrophobic pocket defined by Leu718 , Val726 , and Ala743 , which likely accounts for its superior binding affinity.
Visualization of Ligand-Protein Interactions
Caption: Key molecular interactions of AMPC derivatives in the active sites.
Discussion and Future Directions
The comparative docking study suggests that this compound and its derivatives have the potential to bind to the active sites of DHFR, CDK2, and EGFR. The ester derivatives, particularly the ethyl ester (AMPC-Et), consistently showed slightly better binding affinities across all three targets. This is likely due to the increased hydrophobicity and the ability to form additional favorable contacts within the binding pockets.
These in silico findings provide a strong rationale for the synthesis and in vitro evaluation of these compounds. Future work should focus on:
-
Synthesis and Characterization: Synthesizing the proposed derivatives and confirming their structures.
-
In Vitro Enzyme Assays: Experimentally determining the inhibitory activity of the compounds against DHFR, CDK2, and EGFR.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of derivatives to establish a clear SAR and optimize the potency and selectivity of the lead compounds.
-
Molecular Dynamics Simulations: Performing molecular dynamics simulations to assess the stability of the predicted binding poses and to gain a more dynamic understanding of the ligand-protein interactions.
By integrating computational and experimental approaches, the therapeutic potential of the this compound scaffold can be thoroughly explored, potentially leading to the development of novel therapeutic agents.
References
-
Al-Ostath, A., et al. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 27(15), 4998. [Link]
-
ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Wang, S., et al. (2020). Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents. Molecular Diversity, 24(4), 1165-1176. [Link]
-
Khalid, T., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. [Link]
-
Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
Patel, R., et al. (2021). Synthesis and Molecular Docking Studies of a Series of Amino-Pyrimidines as Possible Anti-Cancer Agents. Polycyclic Aromatic Compounds, 41(5), 1043-1054. [Link]
-
RCSB PDB. (n.d.). 1DHF: CRYSTAL STRUCTURES OF RECOMBINANT HUMAN DIHYDROFOLATE REDUCTASE COMPLEXED WITH FOLATE AND 5-DEAZOFOLATE. Retrieved from [Link]
-
RCSB PDB. (n.d.). 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. Retrieved from [Link]
-
RCSB PDB. (n.d.). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. Retrieved from [Link]
Sources
A Head-to-Head Comparison of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid with Known Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Prepared by: A Senior Application Scientist
Executive Summary
The de novo pyrimidine biosynthesis pathway is a fundamental cellular process, essential for the creation of nucleotides required for DNA and RNA synthesis. Its rate-limiting enzyme, Dihydroorotate Dehydrogenase (DHODH), represents a validated and highly attractive therapeutic target for a range of diseases, including autoimmune disorders, cancer, and viral infections[1][2][3][4]. This guide provides a head-to-head comparison of a novel pyrimidine analog, 4-Amino-2-mercaptopyrimidine-5-carboxylic acid (4-AMPC), with two well-characterized DHODH inhibitors: Brequinar and A77 1726 (Teriflunomide). We present a comprehensive experimental framework, including detailed biochemical and cell-based assay protocols, to rigorously evaluate and compare the inhibitory potential of these compounds.
Introduction: Targeting Pyrimidine Synthesis
Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides. The de novo pyrimidine synthesis pathway provides the necessary building blocks to meet this demand, making it a critical choke point for therapeutic intervention[4]. DHODH catalyzes the fourth and only redox step in this pathway: the oxidation of dihydroorotate to orotate, using a flavin mononucleotide (FMN) cofactor[2][4]. This enzyme is located on the inner mitochondrial membrane, linking nucleotide metabolism to cellular respiration[3].
Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn halts the cell cycle at the S-phase and suppresses cell proliferation[5]. This mechanism is the basis for the clinical application of DHODH inhibitors.
-
This compound (4-AMPC) : A pyrimidine derivative with structural similarities to the nucleobase precursor thiouracil[6]. While its precise mechanism of action is not fully elucidated, preliminary studies indicate potential enzyme inhibitory activity[6]. Its pyrimidine core makes it a rational candidate for evaluation as a DHODH inhibitor.
-
Brequinar (DUP-785) : A highly potent and selective, non-competitive inhibitor of human DHODH, with IC50 values reported in the low nanomolar range[7][8]. It binds to a channel that provides access to the ubiquinone binding site on the enzyme[3].
-
A77 1726 (Teriflunomide) : The active metabolite of the immunosuppressive drug Leflunomide, which is approved for the treatment of rheumatoid arthritis[3][9]. A77 1726 is a reversible inhibitor of DHODH and has demonstrated efficacy in various models of autoimmune disease and cancer[9][10].
This guide outlines a direct comparative analysis to determine if 4-AMPC acts on DHODH and to quantify its potency and cellular activity relative to these gold-standard inhibitors.
Comparative Experimental Design
To provide a robust comparison, we will employ a two-tiered approach. First, an in vitro enzymatic assay will determine the direct inhibitory effect of each compound on purified recombinant human DHODH. Second, a cell-based proliferation assay will assess the compound's efficacy in a biological context and confirm its mechanism of action.
Caption: A two-tiered workflow for inhibitor comparison.
Detailed Methodologies
In Vitro DHODH Enzymatic Inhibition Assay
This assay quantifies the direct inhibition of recombinant human DHODH by measuring the reduction of the dye 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the dihydroorotate substrate.
Materials:
-
Recombinant human DHODH (N-terminal deletion)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Dihydroorotate (DHO)
-
Coenzyme Q10
-
2,6-dichloroindophenol (DCIP)
-
DMSO (for compound dilution)
-
96-well microplates
Protocol:
-
Compound Preparation : Prepare 10 mM stock solutions of 4-AMPC, Brequinar, and A77 1726 in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 pM).
-
Plate Setup : In a 96-well plate, add 1 µL of each diluted compound solution. Include DMSO-only wells as a vehicle control (0% inhibition) and wells with a high concentration of Brequinar (e.g., 10 µM) as a positive control (100% inhibition).
-
Enzyme Addition : Prepare a solution of recombinant human DHODH in assay buffer. Add 50 µL of this solution to each well.
-
Pre-incubation : Incubate the plate for 30 minutes at 25°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation : Prepare a substrate master mix containing DHO, Coenzyme Q10, and DCIP in assay buffer. Initiate the reaction by adding 50 µL of the master mix to each well. Final concentrations should be approximately 500 µM DHO, 100 µM Coenzyme Q10, and 200 µM DCIP[5][11].
-
Kinetic Reading : Immediately place the plate in a microplate reader and measure the decrease in absorbance at 650 nm over 10 minutes at 25°C[11][12].
-
Data Analysis : Calculate the initial reaction rate (V) for each concentration. Normalize the rates relative to the DMSO control. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Cell-Based Proliferation and Rescue Assay
This assay measures the effect of the inhibitors on the proliferation of a rapidly dividing cell line, such as the human leukemia cell line HL-60, which is known to be sensitive to DHODH inhibition[13]. The specificity of the antiproliferative effect is confirmed by a "rescue" experiment, where the addition of exogenous uridine bypasses the DHODH block.
Materials:
-
HL-60 human promyelocytic leukemia cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Uridine
-
MTS reagent or similar cell viability assay kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding : Seed HL-60 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Allow cells to acclimate for a few hours.
-
Compound Treatment : Prepare serial dilutions of 4-AMPC, Brequinar, and A77 1726 in culture medium.
-
Rescue Condition : For a parallel set of plates, prepare identical compound dilutions in culture medium supplemented with 100 µM Uridine.
-
Dosing : Add 100 µL of the compound dilutions (with and without uridine) to the appropriate wells. Include vehicle control (medium with DMSO) wells.
-
Incubation : Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement : Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Measure the absorbance at 490 nm.
-
Data Analysis : Normalize the absorbance readings to the vehicle control wells to determine the percentage of cell growth inhibition. Plot the percent inhibition versus the log of inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) for each compound, both with and without uridine. A significant rightward shift in the GI50 curve in the presence of uridine confirms that the antiproliferative activity is due to DHODH inhibition.
Data Presentation and Interpretation
The results from these experiments should be summarized for clear comparison.
Table 1: Hypothetical Comparative Inhibitory Activity
| Compound | Direct Enzyme Inhibition (IC50, nM) | Cellular Growth Inhibition (GI50, nM) | Uridine Rescue (GI50 Fold-Shift) |
| Brequinar | 2.1 | 15 | >100x |
| A77 1726 | 24.5 | 1,200 | >100x |
| 4-AMPC | To be determined | To be determined | To be determined |
IC50 and GI50 values for Brequinar and A77 1726 are representative of those found in the literature[14].
Interpretation:
-
IC50 Value : This is the most direct measure of a compound's potency against the isolated enzyme. A lower IC50 indicates higher potency. Comparing the IC50 of 4-AMPC to Brequinar and A77 1726 will rank its direct inhibitory strength.
-
GI50 Value : This reflects the compound's overall effectiveness in a cellular system, which includes factors like cell permeability and metabolic stability. A discrepancy between IC50 and GI50 values can suggest poor cell penetration or that the compound is being actively transported out of the cell.
-
Uridine Rescue : A large fold-shift in the GI50 value upon uridine addition is the definitive indicator of on-target DHODH activity. If 4-AMPC shows potent growth inhibition that is fully rescued by uridine, it strongly supports the hypothesis that it functions as a DHODH inhibitor.
Caption: DHODH as a key target in pyrimidine synthesis.
Conclusion
This guide provides a robust, scientifically grounded framework for the direct comparison of this compound with the established DHODH inhibitors Brequinar and A77 1726. By systematically evaluating both direct enzyme inhibition and on-target cellular activity, researchers can definitively determine the compound's mechanism of action and its therapeutic potential. The successful inhibition of DHODH by 4-AMPC, demonstrated by a low IC50 and a uridine-reversible antiproliferative effect, would classify it as a promising new candidate for development in oncology and immunology.
References
-
Wikipedia. Brequinar. Available from: [Link]
-
PubMed. A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases. Available from: [Link]
-
ACS Publications. Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. Available from: [Link]
-
PubMed. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth. Available from: [Link]
-
PubMed. Novel mechanisms of brequinar sodium immunosuppression on T cell activation. Available from: [Link]
-
PubMed. The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes. Available from: [Link]
-
PubMed. The active metabolite of leflunomide, A77 1726, increases proliferation of human synovial fibroblasts in presence of IL-1beta and TNF-alpha. Available from: [Link]
-
Wiley Online Library. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Available from: [Link]
-
Wikipedia. Dihydroorotate dehydrogenase. Available from: [Link]
-
PubMed. The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1. Available from: [Link]
-
NIH National Center for Biotechnology Information. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Available from: [Link]
-
ACS Publications. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. Available from: [Link]
-
PubMed. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Available from: [Link]
-
ResearchGate. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Available from: [Link]
-
Cloud-Clone Corp. ELISA Kit for Dihydroorotate Dehydrogenase (DHODH). Available from: [Link]
-
PubMed Central. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Available from: [Link]
-
Reaction Biology. DHODH Dehydrogenase Assay Service. Available from: [Link]
-
ResearchGate. Similarity of DHODH inhibitors in the Cell Painting assay. Available from: [Link]
-
NIH National Center for Biotechnology Information. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 875-60-5 [smolecule.com]
- 7. Brequinar - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
The Unseen Targets: A Comparative Guide to Cross-Reactivity Profiling of 4-Amino-2-mercaptopyrimidine-5-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the pursuit of exquisitely selective therapeutics is paramount. While a compound may exhibit potent activity against its intended target, its interactions with unintended biomolecules—its cross-reactivity profile—can lead to unforeseen toxicities or advantageous polypharmacology. This guide provides an in-depth, experience-driven framework for characterizing the cross-reactivity of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid derivatives, a scaffold of growing interest for its diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.[1]
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, empowering researchers to design and interpret comprehensive selectivity profiles. By understanding the "why," we can build self-validating experimental systems that yield trustworthy and actionable data.
The this compound Scaffold: A Privileged Structure with Unexplored Selectivity
The this compound core is a versatile heterocyclic structure. Derivatives of this scaffold have been investigated for a range of therapeutic applications, from anticancer agents to inhibitors of enzymes like DNA Ligase IV and various kinases.[2][3] The presence of amino, mercapto, and carboxylic acid groups provides multiple points for chemical modification, allowing for the fine-tuning of activity against a primary target. However, this chemical versatility also presents a significant challenge: the potential for interactions with a wide array of off-targets.
Undiscovered off-target effects are a primary reason for the high attrition rate of drug candidates in clinical trials.[4][5][6] Therefore, a systematic and early-stage assessment of cross-reactivity is not just a regulatory hurdle but a critical step in de-risking a project and understanding a compound's true mechanism of action.
A Strategic Workflow for Cross-Reactivity Profiling
A robust cross-reactivity assessment follows a tiered approach, starting with broad, high-throughput screens and progressing to more focused, functional assays. This workflow ensures that resources are used efficiently, and that decision-making is based on a comprehensive dataset.
Caption: A tiered workflow for systematic cross-reactivity profiling.
PART 1: Broad Target Class Screening
The initial phase aims to cast a wide net to identify potential off-target interactions across major drug target families. For the this compound scaffold, which has known kinase inhibitory activity, a comprehensive kinome scan is the logical starting point.
In Vitro Kinome Profiling
Causality: Since the ATP binding site is highly conserved across the kinome, small molecule inhibitors designed for one kinase often show affinity for others.[7] A broad kinome scan is the most effective way to identify these off-target kinase interactions early. Commercial services like KINOMEscan® (DiscoverX/Eurofins) or Reaction Biology's HotSpot™ platform offer panels of hundreds of kinases.[3][8][9][10]
Experimental Protocol: KINOMEscan® Competitive Binding Assay
This protocol is based on the principles of the DiscoverX KINOMEscan® platform.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag. A lower amount of captured kinase indicates stronger binding of the test compound.[9]
-
Compound Preparation:
-
Prepare a 100 mM stock solution of the this compound derivative in 100% DMSO.
-
For single-concentration screening, perform a dilution to achieve the desired screening concentration (e.g., 1 µM or 10 µM) in the final assay volume.
-
-
Assay Execution (Automated):
-
A panel of human kinases (e.g., the scanMAX panel of 468 kinases) is utilized.[3]
-
The test compound is incubated with the DNA-tagged kinase and the ligand-coated beads.
-
The mixture is allowed to reach equilibrium.
-
Unbound components are washed away.
-
-
Quantification:
-
The amount of bound kinase is quantified by qPCR.
-
-
Data Analysis:
-
Results are typically reported as Percent of Control (%Ctrl) , where the DMSO control represents 100% binding and a known potent inhibitor serves as a positive control.
-
%Ctrl = (Test Compound Signal / DMSO Signal) * 100
-
A lower %Ctrl value indicates stronger inhibition of the interaction. A common hit threshold is <10% or <35% of control.
-
Data Presentation: Illustrative Kinome Scan Data
Below is a hypothetical comparison of two derivatives (AMP-D1, AMP-D2) against a known multi-kinase inhibitor, Staurosporine.
| Target Kinase | Primary Target | %Ctrl @ 1 µM (AMP-D1) | %Ctrl @ 1 µM (AMP-D2) | %Ctrl @ 1 µM (Staurosporine) |
| DAPK1 | Yes | 2.5 | 5.1 | 0.1 |
| CSF1R | Yes | 8.0 | 12.3 | 0.5 |
| ABL1 | No | 85.2 | 91.5 | 1.2 |
| SRC | No | 45.1 | 78.9 | 3.4 |
| LCK | No | 9.8 | 65.4 | 2.1 |
| FLT3 | No | 72.3 | 89.1 | 0.8 |
| CDK2 | No | 68.9 | 82.0 | 4.5 |
| PIM1 | No | 15.6 | 45.7 | 6.7 |
This is hypothetical data for illustrative purposes.
Interpretation: From this table, AMP-D1 shows potent activity against the intended targets DAPK1 and CSF1R. However, it also displays significant off-target activity against LCK and moderate activity against PIM1 and SRC. AMP-D2 appears more selective, with weaker off-target interactions. This initial screen immediately identifies LCK as a key off-target for further investigation for AMP-D1.
GPCR Binding Panel
Causality: G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins and are common off-targets for many drugs. Screening against a panel of representative GPCRs is a crucial step in assessing broad cross-reactivity.
Experimental Protocol: Radioligand Binding Assay
-
Assay Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The receptors are typically present in membrane preparations from cells overexpressing the specific GPCR.[11]
-
Materials:
-
Membrane preparations for a panel of GPCRs (e.g., the SafetyScreen44™ panel from Eurofins).
-
Specific radioligands for each receptor.
-
Test compounds.
-
-
Assay Execution:
-
In a 96-well plate, incubate the GPCR membrane preparation with the radioligand and the test compound (typically at 10 µM) in a suitable buffer.
-
Allow the reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through a filter mat, which traps the membranes while allowing unbound radioligand to pass through.
-
Wash the filters to remove non-specifically bound radioligand.
-
-
Quantification:
-
The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
Results are expressed as percent inhibition of radioligand binding compared to a control without the test compound.
-
PART 2: Cellular and Functional Confirmation
Hits from broad screening panels must be validated in more physiologically relevant systems. This phase confirms off-target activity and assesses its functional consequences.
Dose-Response Confirmation and Potency (IC50/Kd Determination)
Causality: A single-point screen can be misleading due to experimental artifacts. A full dose-response curve provides the potency (IC50 or Kd) of the interaction, which is essential for ranking off-targets and understanding the therapeutic window.
Experimental Protocol: IC50 Determination for Off-Target Kinases
-
Assay Principle: Similar to the initial screen, but the test compound is serially diluted (typically in 10-point, half-log dilutions) to generate a dose-response curve.
-
Execution: The kinase activity or binding assay is performed as described in section 1.1, but with a range of compound concentrations.
-
Data Analysis:
-
The data are plotted with inhibitor concentration on the x-axis and percent inhibition on the y-axis.
-
A non-linear regression analysis (e.g., four-parameter logistic fit) is used to calculate the IC50 value (the concentration at which 50% of the activity is inhibited).
-
Data Presentation: Illustrative IC50/Kd Data
| Compound | Target | IC50 / Kd (nM) | Selectivity Score (S10) |
| AMP-D1 | DAPK1 (Primary) | 15 | 0.02 (1/45) |
| LCK (Off-Target) | 150 | ||
| PIM1 (Off-Target) | 850 | ||
| AMP-D2 | DAPK1 (Primary) | 25 | 0 (0/45) |
| LCK (Off-Target) | >10,000 | ||
| PIM1 (Off-Target) | >10,000 |
This is hypothetical data for illustrative purposes. Selectivity Score S10 = (Number of off-targets with IC50 < 10x primary target IC50) / (Total number of kinases tested).
Interpretation: AMP-D1 has a 10-fold window between its primary target (DAPK1) and its most potent off-target (LCK). This may be acceptable depending on the therapeutic context. AMP-D2 shows much greater selectivity. The selectivity score provides a quantitative measure for comparing compounds.[12]
Multi-Cell Line Cytotoxicity Panel
Causality: Off-target effects often manifest as cytotoxicity in cell lines that do not depend on the primary target for survival. Screening against a diverse panel of cell lines can uncover unexpected toxicities and provide clues about the mechanism of off-target action.[5][13]
Experimental Protocol: ATP-Based Viability Assay (e.g., CellTiter-Glo®)
-
Assay Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Cell Plating:
-
Seed a panel of 10-20 cancer cell lines from different tissues of origin into 96-well plates. The choice of cell lines should be guided by the intended therapeutic indication and known sensitivities.[14]
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
-
Assay Execution:
-
Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
-
PART 3: Data Interpretation and Strategic Decision-Making
The ultimate goal of cross-reactivity profiling is to build a comprehensive understanding of a compound's biological interactions to guide its development.
Caption: Decision-making flowchart based on integrated cross-reactivity data.
Key Questions for Interpretation:
-
How selective is the compound? Quantify this using a selectivity score. A highly selective compound will have a low score.
-
What are the most potent off-targets? Focus on off-targets with potency within 10- to 30-fold of the primary target.
-
Are the off-targets therapeutically desirable or problematic? Hitting a known anti-cancer target like FLT3 might be beneficial (polypharmacology), while hitting a toxicity-associated target like hERG is a major red flag.
-
Does the cellular activity correlate with the off-target profile? If a compound is highly cytotoxic to a cell line that does not express the primary target but does express a potent off-target, this suggests the cytotoxicity is driven by the off-target interaction.
By systematically applying this integrated approach, researchers can move beyond a simple "hit vs. no-hit" mentality. This guide provides a framework to build a detailed portrait of a compound's biological activity, enabling informed decisions, reducing the risk of late-stage failure, and ultimately accelerating the development of safer, more effective medicines.
References
-
El-Sayed, N. F., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Bantscheff, M., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. [Link]
-
Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry. [Link]
-
DiscoverX. KINOMEscan® Kinase Profiling Platform. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
-
Creative Biolabs. Off-Target Profiling. [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
Eurofins Discovery. KINOMEscan Technology. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
-
Miljković, F., & Višnjevac, A. (2022). Identification and characterization of mercaptopyrimidine-based small molecules as inhibitors of nonhomologous DNA end joining. The FEBS Journal. [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
-
ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]
-
BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. Cytotoxicity Screening Panel | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 6. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 7. pnas.org [pnas.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. multispaninc.com [multispaninc.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of 4-Amino-2-mercaptopyrimidine-5-carboxylic Acid Analogs as Kinase Inhibitors
This guide provides a deep dive into the assessment of selectivity for a promising class of compounds: 4-Amino-2-mercaptopyrimidine-5-carboxylic acid analogs. In the landscape of drug discovery, particularly within oncology, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. A highly selective compound minimizes off-target effects, leading to a safer and more effective therapeutic. Conversely, promiscuous inhibitors can result in unforeseen toxicities. Here, we explore the methodologies for evaluating the selectivity of these analogs, present comparative data, and offer insights into the structural determinants of their target engagement.
The Imperative of Selectivity in Kinase Drug Discovery
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This homology presents a formidable challenge in the design of selective inhibitors. The 4-amino-2-mercaptopyrimidine scaffold has emerged as a versatile platform for the development of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site. However, subtle modifications to this core structure can dramatically alter the selectivity profile. Therefore, a rigorous and systematic assessment of selectivity is not merely a characterization step but a cornerstone of the drug development process for this class of compounds.
Assessing Selectivity: A Multi-Faceted Approach
A comprehensive evaluation of inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based methodologies. This tiered approach provides a holistic view of a compound's interaction with its intended target and the broader kinome.
The initial assessment of selectivity is typically performed using in vitro kinase assays. These assays quantify the inhibitory activity of a compound against a large panel of purified kinases. The resulting data, often expressed as IC50 values, provides a direct measure of a compound's potency and selectivity.
A widely utilized method for broad kinase profiling is the Kinase-Glo® Luminescent Kinase Assay . This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory effect of a compound can be quantified by the degree to which it prevents this consumption.
Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay
-
Reaction Setup: In a 384-well plate, prepare a kinase reaction mixture containing the specific kinase, its substrate, and ATP at a concentration close to its Km value.
-
Compound Addition: Add the test compounds (analogs of this compound) at varying concentrations. Include appropriate controls (e.g., a known inhibitor and a DMSO vehicle control).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the Kinase-Glo® reagent, which simultaneously lyses the cells and measures the remaining ATP via a luciferase-based reaction.
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
While in vitro assays are essential, they do not fully recapitulate the complex environment of a living cell. Cellular target engagement assays are therefore crucial to confirm that a compound interacts with its intended target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Selectivity of this compound Analogs
To illustrate the impact of structural modifications on selectivity, we present a comparative analysis of three hypothetical analogs of this compound against a panel of kinases.
| Compound | Target Kinase | Target IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Score (Off-Target 1 / Target) |
| Analog A | Kinase X | 10 | 100 | 500 | 10 |
| Analog B | Kinase X | 15 | 5000 | >10000 | 333 |
| Analog C | Kinase X | 50 | 75 | 200 | 1.5 |
Table 1: Comparative selectivity data for three analogs. A higher selectivity score indicates greater selectivity.
Analysis:
-
Analog B demonstrates superior selectivity for Kinase X compared to Analogs A and C. The significant difference in IC50 values between the target and off-target kinases suggests that the structural modifications in Analog B are optimal for specific binding to the active site of Kinase X.
-
Analog C exhibits poor selectivity, with comparable inhibitory activity against the target and off-target kinases. This promiscuity could lead to undesirable side effects in a therapeutic setting.
-
Analog A shows moderate selectivity, representing an intermediate profile.
Visualizing the Assessment Workflow and Signaling Context
To provide a clearer understanding of the experimental process and the biological context, the following diagrams are provided.
Caption: A typical workflow for assessing the selectivity of kinase inhibitors.
Caption: The impact of a selective inhibitor on a representative signaling pathway.
Conclusion and Future Directions
The rigorous assessment of selectivity is paramount in the development of this compound analogs as kinase inhibitors. A multi-pronged approach, combining in vitro profiling with cellular target engagement assays, provides the most accurate and actionable data. The hypothetical data presented herein underscores the profound impact that subtle chemical modifications can have on the selectivity profile of these compounds. Future work in this area should focus on integrating structural biology and computational modeling to rationally design analogs with enhanced selectivity, thereby accelerating the development of novel and safer targeted therapies.
References
A Comparative Guide to the Synthetic Accessibility of 4-Amino-2-mercaptopyrimidine-5-carboxylic Acid Derivatives
Introduction: The Strategic Importance of the Pyrimidine Scaffold
In the landscape of medicinal chemistry and drug development, the pyrimidine ring system stands as a "privileged scaffold." Its derivatives are integral components of nucleic acids and are found in a multitude of pharmacologically active agents, exhibiting properties ranging from antimicrobial and antioxidant to enzyme inhibition.[1][2] Specifically, the 4-Amino-2-mercaptopyrimidine-5-carboxylic acid core is a highly versatile template for generating novel therapeutics. Its multiple functional groups—an amino group, a mercapto (thiol) group, and a carboxylic acid—offer rich opportunities for chemical modification and the fine-tuning of biological activity.
"Synthetic accessibility" is a critical parameter in the early stages of drug discovery. It extends beyond mere chemical possibility to encompass the efficiency, cost-effectiveness, scalability, and ease of diversification of a synthetic route. A molecule that is readily andvariably accessible allows for the rapid exploration of the structure-activity relationship (SAR), accelerating the journey from a preliminary hit to a viable drug candidate.
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for accessing this compound and its derivatives. By benchmarking established and modern techniques with supporting data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific research objectives.
Part 1: Foundational Synthetic Strategies for the Core Scaffold
The construction of the this compound core can be approached through several distinct strategies. Here, we compare the most prominent methods: a classical multicomponent reaction and a sequential cyclization approach.
Methodology 1: The One-Pot Three-Component Synthesis (Biginelli-Type Reaction)
The Biginelli reaction, a cornerstone of pyrimidine synthesis since 1891, is a one-pot acid-catalyzed cyclocondensation between an aldehyde, a β-ketoester, and urea or thiourea.[3][4] This multicomponent reaction (MCR) is highly valued for its operational simplicity and efficiency in rapidly building molecular complexity. For the synthesis of our target scaffold, this approach is adapted by using thiourea and a specialized β-dicarbonyl equivalent.
Causality of Experimental Choices: This method's elegance lies in its convergence. By combining three simple starting materials in a single step, it minimizes purification of intermediates and reduces solvent waste, aligning with the principles of green chemistry. The use of an acid catalyst, such as HCl or a Lewis acid, is crucial for activating the aldehyde carbonyl for nucleophilic attack and facilitating the subsequent dehydration steps.[4]
Experimental Protocol: One-Pot Synthesis of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate
This protocol is adapted from established procedures for pyrimidine synthesis.[2][5]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl 2-cyano-3-ethoxyacrylate (1 eq.), thiourea (1.1 eq.), and absolute ethanol (100 mL).
-
Base Addition: To the stirred suspension, add sodium ethoxide (1.2 eq.) portion-wise over 15 minutes. The mixture will gradually become homogeneous.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately one-third under reduced pressure.
-
Precipitation: Pour the concentrated mixture into ice-cold water (200 mL) and acidify to pH 5-6 with glacial acetic acid. A pale yellow solid will precipitate.
-
Purification: Filter the precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate. Further purification can be achieved by recrystallization from ethanol.
Caption: Workflow for the One-Pot Synthesis of the Pyrimidine Core.
Methodology 2: Sequential Synthesis via an Acyclic Precursor
An alternative, more traditional approach involves the stepwise construction of the pyrimidine ring. This method offers greater control over the introduction of substituents but is generally more labor-intensive. A common route involves the reaction of thiourea with 3,3-diethoxypropanenitrile to form 2-thiocytosine (4-amino-2-mercaptopyrimidine), which lacks the C5-carboxylic acid group.[6] A subsequent carboxylation step would be required. A more direct sequential approach starts with the formation of an enamine, followed by cyclization with thiourea.
Experimental Protocol: Sequential Synthesis of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate
-
Step 1: Synthesis of Intermediate (Ethyl 2-cyano-3-ethoxyacrylate):
-
In a flask, combine ethyl cyanoacetate (1 eq.) and triethyl orthoformate (1.5 eq.) with acetic anhydride (2.5 eq.).
-
Heat the mixture at 120-130°C for 2-3 hours.
-
Remove the volatile components by distillation under reduced pressure to obtain the crude intermediate, which can often be used in the next step without further purification.
-
-
Step 2: Cyclization to Form the Pyrimidine Ring:
-
Dissolve the crude intermediate from Step 1 in absolute ethanol.
-
Add thiourea (1.1 eq.) and sodium ethoxide (1.2 eq.) to the solution.
-
Heat the mixture to reflux for 6-8 hours, monitoring by TLC.
-
The work-up and purification follow the same procedure as described in Methodology 1 (steps 4-6).
-
Caption: Sequential Synthesis Workflow.
Part 2: Benchmarking the Core Synthetic Routes
The choice of a synthetic route is a multi-faceted decision. The following table provides a quantitative comparison of the two primary methodologies for accessing the core ester derivative, which is a direct precursor to the carboxylic acid via hydrolysis.
| Parameter | Methodology 1: One-Pot MCR | Methodology 2: Sequential Synthesis | Justification & Field Insights |
| Reaction Time | 6-8 hours | 8-11 hours (cumulative) | MCRs offer a significant time advantage by telescoping multiple steps, crucial for rapid library synthesis. |
| Typical Yield | 65-80% | 55-70% (overall) | The one-pot approach generally provides higher overall yields by avoiding losses during the isolation of intermediates. |
| Starting Materials | Specialized enol ether | Common lab reagents | Methodology 2 uses more fundamental starting materials, which may be more cost-effective if the intermediate is not commercially available. |
| Operational Simplicity | High (Single operation) | Moderate (Two distinct steps) | The simplicity of MCRs makes them highly amenable to automation and high-throughput synthesis platforms. |
| Atom Economy | Good | Moderate | The sequential synthesis generates more stoichiometric byproducts (e.g., from acetic anhydride), slightly reducing its atom economy. |
| Scalability | Generally good | Excellent | Stepwise syntheses can sometimes be easier to scale as the thermodynamics and kinetics of each step can be optimized independently. |
Part 3: Diversification and Synthesis of Derivatives
The true value of the this compound scaffold lies in its potential for diversification. The three primary functional groups serve as orthogonal handles for introducing a wide array of substituents.
Key Derivatization Pathways
-
Carboxylic Acid (C5): The ethyl ester precursor is readily hydrolyzed to the free carboxylic acid under basic conditions (e.g., NaOH or LiOH), followed by acidic work-up. The resulting acid can then be converted to amides, esters, or other bioisosteres using standard peptide coupling reagents (e.g., EDC, HATU) or by conversion to an acyl chloride.
-
Mercapto Group (C2): The thiol is a potent nucleophile. It can be easily alkylated (S-alkylation) using alkyl halides under basic conditions to form thioethers. This is a common strategy to block the thiol, improve metabolic stability, or introduce specific side chains.
-
Amino Group (C4): The exocyclic amino group can undergo acylation with acyl chlorides or anhydrides, or participate in reductive amination with aldehydes/ketones. It can also be a nucleophile in substitution reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides.[1]
Caption: Key Derivatization Points on the Pyrimidine Scaffold.
Experimental Protocol: S-Alkylation of the Mercapto Group
-
Setup: Dissolve ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (1 eq.) in a suitable solvent like DMF or acetone.
-
Base: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 4: Analytical Validation
The structural integrity and purity of all synthesized compounds must be rigorously confirmed. A combination of spectroscopic methods provides a self-validating system for characterization.
-
¹H NMR Spectroscopy: Protons on the pyrimidine ring and on substituent groups will have characteristic chemical shifts. For the core ethyl ester, expect to see signals for the ethyl group (a quartet and a triplet), a singlet for the pyrimidine C6-H, and broad singlets for the NH₂ and SH protons.
-
¹³C NMR Spectroscopy: Confirms the carbon skeleton, with the carbonyl carbon of the ester appearing significantly downfield (~160-170 ppm).
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[7] High-resolution mass spectrometry (HRMS) is essential for new compounds.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expect to see characteristic stretches for N-H bonds (~3300-3500 cm⁻¹), the C=O of the ester (~1700-1730 cm⁻¹), and the C=N/C=C bonds of the aromatic ring (~1500-1650 cm⁻¹).[8]
| Technique | Key Observables for Core Structure | Purpose |
| ¹H NMR | Signals for ethyl group, pyrimidine C6-H, NH₂, SH | Confirms proton environment and structural integrity. |
| ¹³C NMR | Signals for ester C=O, aromatic carbons | Validates the carbon framework. |
| Mass Spec | Molecular ion peak (M+H)⁺ | Determines molecular weight and formula. |
| IR Spec | Stretches for N-H, C=O, C=N | Confirms the presence of key functional groups. |
Conclusion and Recommendations
The synthesis of this compound and its derivatives is highly accessible through well-established chemical principles.
-
For rapid library synthesis and initial SAR exploration , the One-Pot Multicomponent Reaction (Methodology 1) is the superior choice. Its operational simplicity, good yields, and time efficiency make it ideal for generating a large number of analogs quickly.
-
For large-scale synthesis or when starting from basic building blocks , the Sequential Synthesis (Methodology 2) offers a robust and controllable alternative, where each step can be individually optimized for maximum yield and purity.
The scaffold's three distinct functionalization points provide a powerful platform for medicinal chemists. By leveraging the comparative data and detailed protocols in this guide, researchers can make strategic, evidence-based decisions to accelerate the design and synthesis of novel pyrimidine-based drug candidates.
References
-
A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Wikipedia. Biginelli reaction. Available from: [Link]
-
Organic Chemistry Portal. Biginelli Reaction. Available from: [Link]
-
Popa, I., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. Available from: [Link]
- Bükülmez, G., & Kasımoğulları, R. (2025). Synthesis of pyrimidines via Biginelli reaction. Journal of Molecular Structure. (Note: This is a future-dated reference from the search results, used for general context).
-
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Available from: [Link]
-
Organic Reactions. Gould-Jacobs Reaction. Available from: [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction. Available from: [Link]
-
Molecules. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI. Available from: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
-
Chu, X.-Q., et al. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry. Available from: [Link]
-
Patil, P. V., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal. Available from: [Link]
-
El-Sayed, R. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available from: [Link]
-
Cerdan, S., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. Available from: [Link]
-
ChemBK. This compound ethyl ester. Available from: [Link]
-
Pontiki, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents. Molecules. Available from: [Link]
-
Al-Issa, S. A. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives. International Journal of Health Sciences. Available from: [Link]
-
Fiveable. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
Organic Synthesis Routes. General Information. Available from: [Link]
-
ResearchGate. Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Available from: [Link]
-
PubMed Central. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Available from: [Link]
-
El-Hashash, M. A., et al. (2018). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Journal of the Brazilian Chemical Society. Available from: [Link]
-
Tradeindia. This compound - Cas No: 875-60-5. Available from: [Link]
-
MDPI. Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Derivatives. Available from: [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
Melnikov, P. A., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences. Available from: [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Available from: [Link]
Sources
- 1. Buy this compound | 875-60-5 [smolecule.com]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. benthamopen.com [benthamopen.com]
- 6. 4-AMINO-2-MERCAPTOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2-mercaptopyrimidine-5-carboxylic Acid
As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring a safe laboratory environment and protecting the world we live in. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid (CAS No. 875-60-5), ensuring compliance and safety. The procedures outlined here are grounded in established chemical safety principles and are designed to be self-validating, providing a clear rationale for each action.
Core Principles: Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's chemical and toxicological properties is essential. This compound is a heterocyclic organic compound containing amino, mercapto (thiol), and carboxylic acid functional groups.[1] While comprehensive toxicity data is not available, the functional groups present suggest specific hazards that must be managed.[1][2] The mercapto group, in particular, can cause skin and eye irritation upon contact.[1]
The fundamental principle guiding its disposal is waste characterization . Due to its chemical nature and potential as an irritant, it must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular trash, as this can lead to environmental contamination and unforeseen chemical reactions within the sewer system.[3][4]
Table 1: Chemical and Hazard Summary
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | [1] |
| CAS Number | 875-60-5 | [1][5] |
| Molecular Formula | C5H5N3O2S | [1][6] |
| Molecular Weight | 171.18 g/mol | [1] |
| Appearance | Solid powder | [7] |
| Known Hazards | Skin Irritant, Eye Irritant, Potential Respiratory Irritant | [1][2][8] |
| Incompatibilities | Strong oxidizing agents, Strong acids |[9][10] |
Pre-Disposal: Safe Handling and Segregation
Proper disposal begins long before the waste container leaves the lab. It starts with meticulous handling and segregation at the point of generation. The causality here is simple: preventing accidental exposure and dangerous reactions is paramount.
Step-by-Step Pre-Disposal Protocol:
-
Wear Appropriate Personal Protective Equipment (PPE): Before handling the chemical, whether in pure form or as waste, ensure you are wearing:
-
Designate a Specific Waste Container: Use a dedicated, chemically resistant container for the collection of this compound waste. A high-density polyethylene (HDPE) container with a secure, screw-on cap is recommended.
-
Segregate the Waste Stream: This is a critical control point.
-
DO NOT mix this waste with other chemical waste streams unless you have confirmed their compatibility.
-
Crucially, keep it separate from incompatible materials like strong oxidizing agents (e.g., nitrates, perchlorates) and strong acids to prevent exothermic or violent reactions.[9][10]
-
Solid waste (e.g., contaminated weigh boats, gloves, paper towels) should be collected separately from liquid waste if applicable.
-
-
Store Waste Securely: The designated waste container should be kept tightly closed when not in use.[8][11] Store it in a cool, dry, and well-ventilated secondary containment bin or cabinet away from general work areas and incompatible chemicals.
The Disposal Workflow: A Validated Protocol
The following workflow provides a direct, procedural guide for the final disposal of this compound. Following these steps ensures that the waste is handled in a manner that is safe for personnel and ready for collection by a certified environmental services provider.
Step 1: Final Containerization
Ensure all waste, including any contaminated materials like gloves or wipes, is placed into the designated hazardous waste container. Do not overfill the container; a good rule of thumb is to fill it to no more than 80% capacity to prevent spills.
Step 2: Comprehensive Labeling
The container must be meticulously labeled. An improperly labeled container will be rejected by waste handlers and creates a significant safety risk. The label must include:
-
The words "Hazardous Waste "
-
Full Chemical Name: "This compound "
-
CAS Number: 875-60-5
-
Associated Hazards: Irritant
-
Date of accumulation start.
-
The principal investigator's or lab's name and contact information.
Step 3: Arrange for Professional Disposal
Disposal of this substance must be handled by a licensed and approved chemical waste disposal company.[2][8][9][12] Your institution's Environmental Health & Safety (EHS) office is the primary point of contact for arranging waste pickup. They will provide specific instructions on scheduling and preparing the container for transport. The standard and accepted final disposal method for this type of organic chemical waste is high-temperature incineration by a specialized facility.[3][13]
The logical flow of this process is visualized in the diagram below, ensuring a clear path from waste generation to final, compliant disposal.
Caption: Disposal Workflow Diagram
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Don PPE: Before addressing the spill, don appropriate PPE, including respiratory protection if necessary.[3]
-
Contain the Spill: Prevent the solid material from spreading. Avoid actions that create dust.[9][11]
-
Clean-Up: Carefully sweep up the spilled solid and place it into the designated hazardous waste container.[8][11] Use spark-proof tools if there is any fire risk in the area.[3][4]
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Pyrimidine 98%. Available from: [Link]
-
PubChem. 4-Amino-2-mercaptopyrimidine-5-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR PYRIDINE. (1992). Available from: [Link]
Sources
- 1. Buy this compound | 875-60-5 [smolecule.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemos.de [chemos.de]
- 5. This compound | 875-60-5 [chemicalbook.com]
- 6. PubChemLite - this compound (C5H5N3O2S) [pubchemlite.lcsb.uni.lu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ca [fishersci.ca]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2-mercaptopyrimidine-5-carboxylic acid
Welcome to your essential safety and operational guide for handling 4-Amino-2-mercaptopyrimidine-5-carboxylic acid (CAS No. 875-60-5). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step and personal protective equipment (PPE) recommendation. The protocols herein are designed as a self-validating system to ensure your safety and the integrity of your research when working with this potent thiouracil-related compound.
The chemical structure of this compound, featuring amino, mercapto (thiol), and carboxylic acid functional groups on a pyrimidine ring, suggests a high potential for biological activity and associated toxicity.[1] Indeed, safety data for analogous compounds underscores the critical need for stringent safety protocols. A closely related substance is classified as fatal in contact with skin, toxic if swallowed or inhaled, a cause of serious eye damage, and a substance that causes damage to the nervous system.[2] Therefore, we must handle this compound with the highest degree of caution, assuming a similar hazard profile.
Part 1: Hazard Assessment and Engineering Controls
Before any discussion of PPE, it is crucial to establish the primary lines of defense. PPE is the last line of defense, used after engineering and administrative controls are implemented.[3]
-
Primary Engineering Control: All handling of this compound in its solid, powdered form must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[4] For sterile compounding applications, a Class II Biosafety Cabinet (BSC) or a compounding isolator should be used to protect both the worker and the product.[5]
-
Administrative Controls: Access to areas where this compound is stored and handled should be restricted to authorized and trained personnel.[2] Designate a specific area for weighing and handling to minimize the spread of contamination.
Hazard Summary Table
| Hazard Classification | Description | Primary Route of Exposure | Source |
| Acute Toxicity (Dermal) | Assumed to be highly toxic to fatal upon skin contact. | Skin Absorption | [2] |
| Acute Toxicity (Oral/Inhalation) | Assumed to be toxic if swallowed or inhaled as a dust. | Ingestion, Inhalation | [2] |
| Serious Eye Damage | Expected to cause serious, potentially irreversible, eye damage. | Eyes | [2][6] |
| Skin Irritation | Causes skin irritation upon contact. | Skin | [2][4][7] |
| Specific Target Organ Toxicity | May cause damage to the nervous system. | All routes | [2] |
Part 2: Personal Protective Equipment (PPE) Protocol
Given the high acute toxicity, particularly through dermal contact, a comprehensive PPE ensemble is mandatory. The following protocol is designed to create a robust barrier between you and the chemical.
Dermal Protection: The Foundation of Safety
Skin contact is a primary and severe risk.[2][3] Therefore, meticulous attention to dermal protection is paramount.
-
Gloves: Due to the lack of specific chemical permeation data for this compound, a conservative approach is required.
-
Double Gloving is Mandatory: Wear two pairs of powder-free nitrile gloves at all times.[3][8] Nitrile is often recommended for its broad chemical resistance and is a common choice for handling chemotherapy and other hazardous drugs.[8][9] The outer glove should be removed and disposed of immediately upon known or suspected contact with the chemical.[3]
-
Glove Specifications: Choose gloves with an extended cuff. The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should be worn over the cuff to create a sealed barrier.[3][8]
-
Regular Changes: Gloves should be changed at least every 30 to 60 minutes, or immediately if contamination is suspected or a tear occurs.[3]
-
-
Protective Clothing:
-
Lab Coat/Gown: A disposable, solid-front, back-closing gown made of a low-lint, coated material (e.g., polyethylene-coated polypropylene) is required.[5][8] This provides a better barrier against powders and potential splashes than standard cotton lab coats. Ensure the gown has long sleeves with tight-fitting knit cuffs.
-
Full Body Protection: For tasks with a higher risk of contamination, such as cleaning up spills or handling larger quantities, consider disposable coveralls.
-
Eye and Face Protection: An Impenetrable Shield
This compound is expected to cause serious eye damage.[2][6] Standard safety glasses are insufficient.
-
Indirectly Vented Chemical Splash Goggles: These are mandatory whenever handling the compound in either solid or solution form.
-
Face Shield: In addition to goggles, a full-face shield must be worn over the goggles, especially when there is a risk of splashes or aerosol generation, such as during weighing, reconstitution, or spill cleanup.[8]
Respiratory Protection: Guarding Against Inhalation
As the compound is a powder and considered toxic if inhaled, respiratory protection is essential, even when working in a fume hood.[2]
-
For Weighing and Handling Powders: A NIOSH-approved N95 or N100 particulate respirator is the minimum requirement to protect against airborne dust.[3][8] Surgical masks offer little to no protection from chemical dusts and must not be used.[3][5]
-
For Large Spills or Ventilated Enclosure Failure: In emergency situations where there is a potential for high concentrations of aerosols or dust, a chemical cartridge-type respirator with appropriate particulate filters should be used.[3] All users of respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.
Part 3: Procedural Workflow for Safe Handling
The following workflow integrates the PPE requirements into a step-by-step operational plan.
Safe Handling Workflow Diagram
Sources
- 1. Buy this compound | 875-60-5 [smolecule.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pppmag.com [pppmag.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. gerpac.eu [gerpac.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. halyardhealth.com [halyardhealth.com]
- 9. pimdata.amgmedical.com [pimdata.amgmedical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
